Cyproheptadine
Description
Properties
IUPAC Name |
1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCFRYNCJDLXIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022872 | |
| Record name | Cyproheptadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cyproheptadine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014578 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
WHITE TO SLIGHTLY YELLOW, CRYSTALLINE POWDER; ODORLESS; SLIGHT BITTER TASTE; NONHYGROSCOPIC; 1 G SOL IN 1.5 ML METHANOL, 16 ML CHLOROFORM, 35 ML ALCOHOL, 275 ML WATER; PRACTICALLY INSOL IN ETHER /HCL/, 1.36e-02 g/L | |
| Record name | CYPROHEPTADINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3048 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyproheptadine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014578 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
CRYSTALS FROM DIL ETHANOL | |
CAS No. |
129-03-3 | |
| Record name | Cyproheptadine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyproheptadine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyproheptadine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00434 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cyproheptadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyproheptadine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.482 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYPROHEPTADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YHB6175DO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYPROHEPTADINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3048 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyproheptadine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014578 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
112.3-113.3, 112.3-113.3 °C, 215 - 217 °C | |
| Record name | Cyproheptadine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00434 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYPROHEPTADINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3048 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyproheptadine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014578 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide on the In-Vitro Mechanism of Action of Cyproheptadine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproheptadine is a first-generation antihistamine and antiserotonergic agent that has been in clinical use for decades.[1][2][3] Its therapeutic applications are diverse, ranging from the treatment of allergic reactions to off-label uses for appetite stimulation and the management of serotonin (B10506) syndrome.[1][2][4] The complex pharmacological profile of this compound stems from its interactions with multiple receptor systems. This technical guide provides a comprehensive overview of the in-vitro mechanism of action of this compound, focusing on its primary receptor targets and downstream signaling pathways. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and drug development.
Core Mechanisms of Action
This compound's primary mechanisms of action in vitro are its potent antagonism of histamine (B1213489) H1 receptors and serotonin 5-HT2 receptors.[1][2][3][4] Additionally, it exhibits anticholinergic properties and has been shown to block calcium channels.[1][5][6][7][8][9]
Antihistaminergic Activity: H1 Receptor Inverse Agonism
This compound is a potent competitive antagonist at histamine H1 receptors.[1][2][3][9] More specifically, it functions as an inverse agonist.[10][11] This means that in addition to blocking the action of histamine, it also reduces the basal, constitutive activity of the H1 receptor in the absence of an agonist.[10][11] This inverse agonism is a characteristic feature of many first and second-generation H1-antihistamines.[11][12] By stabilizing the inactive conformation of the H1 receptor, this compound effectively suppresses downstream signaling pathways.[11]
The H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11.[13] Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13][14] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[13][14] this compound, by its inverse agonist action, inhibits this signaling cascade.
| Compound | Receptor | Preparation | pKi / pA2 | Reference |
| This compound | Histamine H1 | Not Specified | Not Specified | [15] |
Antiserotonergic Activity: 5-HT Receptor Antagonism
This compound is a potent antagonist of serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2 subtype.[1][16][17] It exhibits high affinity for 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1][17] This antiserotonergic activity is central to its use in managing serotonin syndrome and stimulating appetite.[1] The 5-HT2 receptors are also Gαq/11-coupled GPCRs, and their signaling pathway is similar to that of the H1 receptor, involving PLC activation and subsequent increases in intracellular calcium.[13] this compound's antagonism at these receptors blocks these downstream effects. Some studies also suggest it has antagonistic effects at 5-HT1A receptors.[4]
| Compound | Receptor | Preparation | pKi / pA2 | Ki (nM) | Reference |
| This compound | 5-HT2A | Rat Cerebral Cortex | 8.80 ± 0.11 | ~1.58 | [17] |
| This compound | 5-HT2B | Rat Stomach Fundus | 9.14 ± 0.25 | ~0.72 | [17] |
| This compound | 5-HT2C | Pig Choroidal Plexus | 8.71 ± 0.08 | ~1.95 | [17] |
| This compound | 5-HT2 | Not Specified | - | 1-3 | [16] |
| This compound | 5-HT1A | Not Specified | - | ~60 | [18] |
Anticholinergic Activity: Muscarinic Receptor Antagonism
This compound also demonstrates affinity for muscarinic acetylcholine (B1216132) receptors, contributing to its anticholinergic side effects.[1][5] In-vitro studies have shown that it has a high but non-selective affinity for M1, M2, and M3 muscarinic receptor subtypes.[5]
| Compound | Receptor Subtype | Preparation | pA2 | Reference |
| This compound | M1, M2, M3 | Rabbit Vas Deferens, Guinea-Pig Ileum | 7.99 - 8.02 | [5] |
Calcium Channel Blocking Activity
Several in-vitro studies have demonstrated that this compound possesses calcium channel blocking properties.[6][7][8][19] This action appears to be independent of its receptor-antagonist effects and contributes to its pharmacological profile, particularly its effects on smooth muscle contraction.[7][19] Studies on guinea pig cardiomyocytes and taenia coli have shown that this compound can inhibit L-type calcium channels.[6][7]
| Compound | Preparation | Holding Potential | IC50 (µM) | Reference |
| This compound | Guinea Pig Cardiomyocytes | -80 mV | 42.44 | [6] |
| This compound | Guinea Pig Cardiomyocytes | -40 mV | 7.75 | [6] |
| This compound | Canine Basilar Artery | Not Applicable | 0.041 - 0.045 | [19] |
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound like this compound for a specific receptor.[20][21][22][23]
a. Membrane Preparation:
-
Homogenize frozen tissue or cultured cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[20]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.[20]
-
Pellet the membranes by centrifuging the supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C).[20]
-
Wash the pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.[20]
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.[20]
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[20]
b. Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[20]
-
Perform the assay in a 96-well plate with a final volume of 250 µL per well.[20]
-
To each well, add:
-
A fixed concentration of a suitable radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors).
-
Varying concentrations of the unlabeled test compound (this compound).
-
The membrane preparation (typically 50-120 µg of protein for tissue membranes).[20]
-
-
To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known, potent unlabeled ligand for the target receptor.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[20]
c. Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[20]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[20]
-
Dry the filters and add a scintillation cocktail.[20]
-
Measure the radioactivity retained on the filters using a scintillation counter.[20]
d. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]
Patch-Clamp Electrophysiology for Calcium Channel Blockade
This protocol outlines a general approach to measure the effect of this compound on L-type calcium channels in isolated cardiomyocytes.[6]
a. Cell Isolation:
-
Isolate single ventricular myocytes from an appropriate animal model (e.g., guinea pig) using enzymatic digestion.
b. Electrophysiological Recording:
-
Use the whole-cell patch-clamp technique to record calcium currents (ICa).
-
Use a patch pipette filled with an internal solution (e.g., containing Cs+ to block K+ currents) and an external bath solution containing a physiological salt solution.
-
Hold the cell membrane potential at a specific voltage (e.g., -80 mV or -40 mV) to control the inactivation state of the calcium channels.[6]
-
Elicit ICa by applying depolarizing voltage steps.
c. Drug Application:
-
After obtaining a stable baseline recording of ICa, perfuse the cell with the external solution containing various concentrations of this compound.
-
Record the ICa at each concentration of this compound.
d. Data Analysis:
-
Measure the peak amplitude of the ICa in the absence and presence of different concentrations of this compound.
-
Plot the percentage inhibition of ICa as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for the inhibition of the L-type calcium channel.
Visualizations
Signaling Pathways
Caption: Gq signaling pathway antagonized by this compound.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The in-vitro mechanism of action of this compound is multifaceted, primarily driven by its potent inverse agonism at histamine H1 receptors and antagonism at serotonin 5-HT2 receptors. Its additional anticholinergic and calcium channel blocking activities contribute to its broad pharmacological effects. Understanding these mechanisms at a molecular level is crucial for the rational design of new therapeutic agents with improved selectivity and for optimizing the clinical use of this compound. The provided data and protocols serve as a valuable resource for researchers and drug development professionals working in this area.
References
- 1. synapse.patsnap.com [synapse.patsnap.com]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Cyprohepta-doubts? Determining the Role of this compound in Serotonin Syndrome | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
- 5. This compound displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac Ca(2+) channel-blocking effects of the this compound derivative AH-1058 in isolated guinea pig cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The calcium antagonistic effects of this compound on contraction, membrane electrical events and calcium influx in the guinea-pig taenia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium entry blocker activity of this compound in isolated cardiovascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Histamine H1 receptor inverse agonists improve structure and pain in an osteoarthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Frontiers | G Protein-Coupled Receptors in Taste Physiology and Pharmacology [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. psychiatryonline.org [psychiatryonline.org]
- 17. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hyperthermia and Serotonin: The Quest for a “Better this compound” - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The calcium antagonist properties of this compound: implications for antimigraine action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. revvity.com [revvity.com]
An In-Depth Technical Guide to Cyproheptadine Serotonin Receptor Binding Assay Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies required to characterize the binding of cyproheptadine to serotonin (B10506) (5-HT) receptors. This compound is a first-generation antihistamine that also exhibits potent antagonist activity at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[1][2][3] This dual action makes it a subject of interest in various research and clinical settings, including its off-label use in managing serotonin syndrome.[2][3] Understanding its binding affinity and profile is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
This document outlines detailed experimental protocols for radioligand binding assays, presents quantitative binding data for this compound, and visualizes the relevant signaling pathways and experimental workflows.
Data Presentation: this compound Binding Affinities
The binding affinity of a compound for a receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki). The Ki value represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The pKi is the negative logarithm of the Ki, meaning a higher pKi value corresponds to a higher affinity.
The following table summarizes the reported binding affinities of this compound for various serotonin 5-HT2 receptor subtypes.
| Receptor Subtype | Tissue Source/Expression System | Radioligand | pKi (mean ± S.E.M.) | Ki (nM) | Reference |
| 5-HT2A | Rat cerebral cortex | Not Specified | 8.80 ± 0.11 | 1.58 | [4] |
| 5-HT2B | Rat stomach fundus | Not Specified | 9.14 ± 0.25 | 0.72 | [4] |
| 5-HT2C | Pig choroidal plexus | Not Specified | 8.71 ± 0.08 | 1.95 | [4] |
Note: The original data for the 5-HT2B receptor was presented as a pA2 value, which is functionally equivalent to the pKi for a competitive antagonist.
Core Concepts of Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand and a receptor.[1] These assays utilize a radioactively labeled ligand (radioligand) that binds with high affinity and specificity to the target receptor. The binding of the radioligand can be displaced by an unlabeled compound (like this compound) in a concentration-dependent manner. By measuring the amount of radioligand displaced, the binding affinity of the unlabeled compound can be determined.
The two primary types of radioligand binding assays are:
-
Saturation Assays: These are performed by incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand. The data from these experiments are used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.
-
Competition (Inhibition) Assays: These assays measure the ability of an unlabeled test compound to compete with a fixed concentration of a radioligand for binding to the receptor. The data are used to calculate the half-maximal inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[1]
Experimental Protocols
Detailed methodologies for conducting competitive radioligand binding assays to determine the affinity of this compound for the 5-HT2A and 5-HT1A receptors are provided below. These protocols are based on established methods for these receptor types.
Protocol 1: 5-HT2A Receptor Competition Binding Assay
This protocol outlines a competitive binding assay using [3H]ketanserin, a commonly used antagonist radioligand for 5-HT2A receptors.[5]
Materials:
-
Membrane Preparation: Rat frontal cortex homogenates or cell membranes from a cell line stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin (Specific Activity: ~60-90 Ci/mmol).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: 1 µM unlabeled ketanserin (B1673593) or 1 µM mianserin.[5]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B or equivalent) pre-soaked in 0.3-0.5% polyethyleneimine (PEI) and a cell harvester.
-
Scintillation Cocktail.
-
96-well assay plates.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending it in fresh ice-cold buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer to a desired protein concentration (determined by a protein assay like the Bradford or BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate for a final volume of 200 µL:[1]
-
Total Binding: 50 µL of [3H]ketanserin (at a final concentration of ~0.5-1.0 nM), 100 µL of membrane suspension, and 50 µL of assay buffer.[5]
-
Non-specific Binding (NSB): 50 µL of [3H]ketanserin, 100 µL of membrane suspension, and 50 µL of non-specific binding control (e.g., 1 µM unlabeled ketanserin).[1]
-
Competitive Binding: 50 µL of [3H]ketanserin, 100 µL of membrane suspension, and 50 µL of varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes or at 25°C for 60 minutes with gentle agitation.[5]
-
-
Filtration:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters 3-4 times with ice-cold wash buffer.[1]
-
-
Counting:
-
Dry the filters completely.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Determine IC50: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]ketanserin.
-
Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:[1]
-
Ki = IC50 / (1 + ([L] / Kd))
-
Where:
-
[L] is the concentration of the radioligand ([3H]ketanserin) used in the assay.
-
Kd is the dissociation constant of the radioligand for the 5-HT2A receptor (this should be determined separately via a saturation binding experiment).
-
-
Protocol 2: 5-HT1A Receptor Competition Binding Assay
This protocol details a competitive binding assay using [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT), a commonly used agonist radioligand for 5-HT1A receptors.[6]
Materials:
-
Membrane Preparation: Rat hippocampal homogenates or cell membranes from a cell line stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT (Specific Activity: ~100-200 Ci/mmol).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: 10 µM unlabeled serotonin (5-HT) or 10 µM buspirone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% ascorbic acid.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B or equivalent) pre-soaked in 0.3-0.5% PEI and a cell harvester.
-
Scintillation Cocktail.
-
96-well assay plates.
Procedure:
-
Membrane Preparation: Follow the same procedure as described in Protocol 1.
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate for a final volume of 200 µL:
-
Total Binding: 50 µL of [3H]8-OH-DPAT (at a final concentration of ~1.0 nM), 100 µL of membrane suspension, and 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of [3H]8-OH-DPAT, 100 µL of membrane suspension, and 50 µL of non-specific binding control (e.g., 10 µM 5-HT).
-
Competitive Binding: 50 µL of [3H]8-OH-DPAT, 100 µL of membrane suspension, and 50 µL of varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes with gentle agitation.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer.
-
-
Counting:
-
Dry the filters completely.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Follow the same data analysis procedure as described in Protocol 1 to determine the IC50 and Ki values for this compound at the 5-HT1A receptor.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways for the 5-HT2A and 5-HT1A receptors, as well as a generalized workflow for the competitive radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyprohepta-doubts? Determining the Role of this compound in Serotonin Syndrome | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the H1 Receptor Antagonism of Cyproheptadine
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of cyproheptadine's interaction with the histamine (B1213489) H1 receptor (H1R). This compound is a first-generation antihistamine that also possesses significant antiserotonergic, anticholinergic, and antidopaminergic properties.[1][2] Its primary therapeutic action in allergic conditions stems from its potent antagonism at the H1 receptor.[2][3] Modern pharmacological studies have further elucidated its mechanism, revealing it to be not merely a neutral antagonist but a potent inverse agonist that reduces the constitutive, histamine-independent activity of the H1 receptor.[4][5][6] This guide synthesizes quantitative data, details common experimental protocols, and visualizes the core signaling pathways involved.
Quantitative Data: Receptor Binding Profile
This compound's affinity for the H1 receptor and other relevant receptors has been quantified through various in vitro assays. The following table summarizes key binding affinity (Ki) and dissociation constant (Kd) values, providing a comparative look at its potency and selectivity. It is important to note that values can differ based on the experimental method, such as radioligand binding assays versus cell membrane chromatography.[7][8]
| Target Receptor | Ligand/Assay Type | Species | Ki (nM) | pKi | Kd (nM) | Reference |
| Histamine H1 | [3H]Pyrilamine Binding | Human | 0.43 | 9.37 | - | [8] |
| Histamine H1 | Cell Membrane Chromatography | (Not Specified) | - | - | 912 | [7] |
| 5-HT2A | [3H]ketanserin Binding | Human | 1.58 | 8.8 | - | [8] |
| Dopamine D3 | [3H]Spiperone Binding | Human | 16 | 7.8 | - | [8] |
| Dopamine D2 | [3H]spiperone Binding | Rat | 140 | 6.85 | - | [8] |
H1 Receptor Signaling and this compound's Mechanism of Action
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[9][10] In its active state, the receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][11] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores like the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4][11]
Crucially, the H1 receptor exhibits significant constitutive activity, meaning it can signal through this pathway even in the absence of histamine.[5][6][12] this compound functions as an inverse agonist ; it preferentially binds to and stabilizes the inactive conformation of the H1 receptor.[4][13] This action has two consequences:
-
It competitively blocks histamine from binding and activating the receptor.[3]
-
It reduces the basal, constitutive signaling of the receptor, thereby suppressing downstream pathways like Ca²⁺ mobilization and PKC/NF-κB activation.[4][13][14]
Caption: H1R signaling pathway and the inverse agonist action of this compound.
Experimental Protocols
Characterizing the interaction of compounds like this compound with the H1 receptor typically involves radioligand binding assays to determine affinity (Ki) and functional assays to measure potency (IC50).
This assay quantifies the affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the H1 receptor.[11]
A. Materials and Reagents
-
Membrane Preparation: Homogenates from cells (e.g., HEK293) or tissues (e.g., guinea pig cerebellum) expressing the H1 receptor.[11]
-
Radioligand: [³H]mepyramine (also known as pyrilamine) is commonly used.[11][15]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).[11][15]
-
Buffers: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), wash buffer.[11]
-
Equipment: Glass fiber filters, 96-well plates, cell harvester, scintillation counter.[9][11]
B. Protocol
-
Membrane Preparation: Cells or tissues are homogenized and subjected to differential centrifugation to isolate the membrane fraction containing the receptors.[9]
-
Assay Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]mepyramine and varying concentrations of this compound.[11]
-
Total Binding Wells: Membranes + [³H]mepyramine.
-
Non-specific Binding Wells: Membranes + [³H]mepyramine + excess mianserin.
-
Competition Wells: Membranes + [³H]mepyramine + serial dilutions of this compound.
-
-
Equilibration: Incubate the plate at room temperature (25°C) for 60-240 minutes to allow the binding to reach equilibrium.[11]
-
Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash filters with ice-cold wash buffer.[9]
-
Quantification: Place filters in scintillation vials with a scintillation cocktail and measure radioactivity (counts per minute, CPM) using a scintillation counter.[9]
C. Data Analysis
-
Calculate specific binding: (Total Binding CPM) - (Non-specific Binding CPM).
-
Plot the percentage of specific binding against the log concentration of this compound to generate a sigmoidal dose-response curve.
-
Use non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]mepyramine binding).[11]
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :[11]
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: A typical workflow for a competitive radioligand binding assay.
This functional assay measures a compound's ability to inhibit the H1 receptor-mediated increase in intracellular calcium.[9][10]
A. Materials and Reagents
-
Cells: A cell line stably expressing the H1 receptor (e.g., HEK293, CHO).[11]
-
Fluorescent Dye: A calcium-sensitive dye (e.g., Fluo-4 AM).
-
Agonist: Histamine.
-
Antagonist: this compound.
-
Equipment: Fluorescent plate reader.
B. Protocol
-
Cell Plating: Seed H1R-expressing cells in a 96-well plate and allow them to adhere.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye. Incubate for 45-60 minutes at 37°C.[9]
-
Washing: Gently wash the cells to remove excess extracellular dye.[9]
-
Antagonist Pre-incubation: Add serial dilutions of this compound to the wells and incubate for 15-30 minutes.[9]
-
Agonist Stimulation: Place the plate in a fluorescent plate reader and add a fixed concentration of histamine to all wells to stimulate the H1 receptor.
-
Measurement: Immediately record the fluorescence intensity over time to measure the change in intracellular calcium concentration.[9]
C. Data Analysis
-
Determine the peak fluorescence response for each well after histamine addition.
-
Normalize the data, expressing the response as a percentage of the control (histamine alone).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the histamine-induced calcium response) using non-linear regression.[9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. scribd.com [scribd.com]
- 4. Histamine H1 receptor inverse agonists improve structure and pain in an osteoarthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. benchchem.com [benchchem.com]
- 10. innoprot.com [innoprot.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Histamine H1 receptor inverse agonists improve structure and pain in an osteoarthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
The Multifaceted Impact of Cyproheptadine on Intracellular Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyproheptadine, a first-generation antihistamine and antiserotonergic agent, exerts a complex and multifaceted influence on intracellular signaling cascades. Beyond its well-established antagonism of histamine (B1213489) H1 and serotonin (B10506) 5-HT receptors, this compound modulates a range of critical pathways implicated in cell growth, proliferation, inflammation, and apoptosis. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on key intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and calcium signaling pathways. Furthermore, it delves into its emerging roles in the regulation of NF-κB and SIRT1 activity. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the signaling networks affected by this versatile pharmacological agent.
Introduction
This compound has a long history of clinical use for the treatment of allergic reactions and as an appetite stimulant.[1] Its pharmacological profile is characterized by its potent antagonism of serotonin (5-HT) and histamine receptors.[1][2] However, a growing body of evidence reveals that its mechanism of action extends beyond simple receptor blockade, involving direct and indirect modulation of fundamental intracellular signaling pathways. Understanding these intricate interactions is crucial for elucidating its therapeutic effects and exploring its potential in new indications, including oncology and inflammatory diseases.[3][4] This guide aims to consolidate the current knowledge of this compound's impact on these pathways, presenting it in a structured and accessible format for the scientific community.
Receptor Binding Profile of this compound
The initial interaction of this compound with cellular targets is a critical determinant of its downstream signaling effects. Its binding affinity for a variety of receptors has been characterized, with particularly high affinity for serotonergic and histaminergic receptors. The following table summarizes the reported binding affinities (Ki or pA2) and inhibitory concentrations (IC50) of this compound for various receptors and channels.
| Receptor/Channel | Species/Tissue | Ligand/Method | Value | Reference |
| Serotonin Receptors | ||||
| 5-HT1A | Human | Radioligand Binding | Ki ≈ 60 nM | [5] |
| 5-HT2A | Rat Cerebral Cortex | Radioligand Binding ([3H]ketanserin) | pKi = 8.80 ± 0.11 | [6] |
| 5-HT2B | Rat Stomach Fundus | Functional Assay | pA2 = 9.14 ± 0.25 | [6] |
| 5-HT2C | Pig Choroid Plexus | Radioligand Binding ([3H]mesulergine) | pKi = 8.71 ± 0.08 | [6] |
| Histamine Receptors | ||||
| H1 | Human | Radioligand Binding | Ki not specified, but potent antagonist | [2] |
| H2 | Guinea Pig Brain | Functional Assay (Adenylate cyclase) | High affinity, potent antagonist | [7] |
| Muscarinic Receptors | ||||
| M1 (ganglionic) | Rabbit Vas Deferens | Functional Assay | pA2 = 7.99 | [8] |
| M2 (cardiac) | Rabbit Vas Deferens | Functional Assay | pA2 = 8.02 | [8] |
| M3 (smooth muscle) | Guinea-pig Ileum | Functional Assay | pA2 = 8.01 | [8] |
| Dopamine Receptors | ||||
| D1 | Human | Radioligand Binding | Ki = 117 nM | [9] |
| D2 | Human | Radioligand Binding ([3H]spiperone) | Ki = 112 nM | [9][10] |
| Calcium Channels | ||||
| L-type Ca2+ Channel | Guinea Pig Cardiomyocytes | Patch Clamp | IC50 = 42.44 µM (holding potential -80 mV) | [11] |
| L-type Ca2+ Channel | Guinea Pig Cardiomyocytes | Patch Clamp | IC50 = 7.75 µM (holding potential -40 mV) | [11] |
| L-type Ca2+ Channel | Canine Basilar Artery | Contraction Assay | IC50 = 41-45 nM | [12] |
| L-type Ca2+ Channel | Rat Aorta | Contraction Assay | IC50 = 6.2 x 10-8 M | [13] |
Modulation of Intracellular Signaling Pathways
Mitogen-Activated Protein Kinase (MAPK) Pathway
This compound has been shown to activate the p38 MAPK pathway in hepatocellular carcinoma (HCC) cells.[3][14] This activation is a key mechanism underlying its anti-proliferative and pro-apoptotic effects in these cancer cells.
-
Mechanism of Action: In HepG2 and Huh-7 HCC cells, treatment with this compound leads to a marked increase in the phosphorylation of p38 MAPK at Thr180/Tyr182.[14] This activation of p38 MAPK subsequently mediates the induction of cell cycle inhibitors.
-
Downstream Effects:
Diagram of this compound's Effect on the p38 MAPK Pathway:
Caption: this compound activates p38 MAPK, leading to cell cycle arrest.
Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway
This compound has been reported to suppress the PI3K/Akt signaling pathway in some cancer cells, contributing to its anti-tumor effects.
-
Mechanism of Action: The precise mechanism of PI3K/Akt inhibition by this compound is not fully elucidated but is thought to contribute to the induction of apoptosis in cancer cells.
-
Downstream Effects: Inhibition of the PI3K/Akt pathway by this compound can lead to decreased phosphorylation of Akt at key residues such as Threonine 308 (Thr308) and Serine 473 (Ser473).[15][16][17][18] This reduction in Akt activity can, in turn, affect downstream targets involved in cell survival and proliferation.
Diagram of this compound's Effect on the PI3K/Akt Pathway:
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Calcium Signaling
This compound functions as a calcium channel blocker, impacting intracellular calcium homeostasis. This activity is particularly relevant to its effects on vascular smooth muscle and may contribute to its therapeutic efficacy in conditions like migraine.[12]
-
Mechanism of Action: this compound inhibits the influx of extracellular calcium through L-type voltage-gated calcium channels.[11] This effect is observed in various cell types, including vascular smooth muscle cells and cardiomyocytes.
-
Downstream Effects: By blocking calcium entry, this compound can lead to vasodilation and a reduction in smooth muscle contractility. The IC50 for this effect varies depending on the tissue and experimental conditions.[11][12][13]
Diagram of this compound's Effect on Calcium Signaling:
References
- 1. This compound | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. This compound, an antihistaminic drug, inhibits proliferation of hepatocellular carcinoma cells by blocking cell cycle progression through the activation of P38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an epigenetic modifier, exhibits anti-tumor activity by reversing the epigenetic silencing of IRF6 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperthermia and Serotonin: The Quest for a “Better this compound” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Defining the histamine H2-receptor in brain: the interaction with LSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. quora.com [quora.com]
- 11. Cardiac Ca(2+) channel-blocking effects of the this compound derivative AH-1058 in isolated guinea pig cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The calcium antagonist properties of this compound: implications for antimigraine action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overlap in the pharmacology of L-type Ca2+-channel blockers and 5-HT2 receptor antagonists in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, an antihistaminic drug, inhibits proliferation of hepatocellular carcinoma cells by blocking cell cycle progression through the activation of P38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of AKT Phosphorylation at Ser473 and Thr308 by Endoplasmic Reticulum Stress Modulates Substrate Specificity in a Severity Dependent Manner | PLOS One [journals.plos.org]
- 16. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The Paradox of Akt-mTOR Interactions [frontiersin.org]
- 18. AKT phosphorylation sites of Ser473 and Thr308 regulate AKT degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyproheptadine Pharmacokinetics and Metabolism in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of cyproheptadine in key animal models used in preclinical research. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, offering valuable data for study design and interpretation in drug development.
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been characterized in several animal species. The following tables summarize key quantitative parameters, including Area Under the Curve (AUC), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life (t1/2). These parameters are crucial for understanding the systemic exposure and clearance of the drug in different biological systems.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | AUC (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Intramuscular | 2 | 235.6 ± 45.8 | 89.7 ± 15.2 | 0.25 | 2.8 ± 0.5 | 81.1 | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Dogs
| Route of Administration | Dose (mg/kg) | AUC (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Intramuscular | 2 | 315.2 ± 55.1 | 102.4 ± 18.9 | 0.5 | 3.5 ± 0.6 | 79.1 | [1] |
| Intravenous | 2 mg (total dose) | - | - | - | - | - | [2] |
| Oral | 8 mg (total dose) | - | 669 ± 206 | - | 12.8 ± 9.9 | 101 ± 36 | [2] |
Note: Data presented as Mean ± SD where available. Variations in experimental design, analytical methods, and animal strains may contribute to differences in reported values.
Pharmacokinetic studies in rats have focused more on metabolic pathways rather than providing extensive quantitative plasma parameters. Studies indicate that after intravenous administration to rats, this compound follows a biexponential elimination pattern.[1][3]
In cats, this compound is well-tolerated and demonstrates high oral bioavailability.[2] The mean elimination half-life after oral administration was found to be approximately 12.8 hours.[2]
Metabolism of this compound
This compound undergoes extensive metabolism in animals, primarily through oxidation and conjugation reactions. The main metabolic pathways include:
-
N-demethylation: Removal of the methyl group from the piperidine (B6355638) ring to form desmethylthis compound (B50868) (DMCPH).[3]
-
Epoxidation: Formation of an epoxide metabolite, desmethylthis compound-10,11-epoxide (DMCPHepo), which is a major metabolite in rats.[3][4] Another epoxide metabolite, this compound-10,11-epoxide (CPH-epoxide), has also been identified.[3]
-
Aromatic Hydroxylation: Addition of hydroxyl groups to the aromatic rings.
-
Glucuronide Conjugation: Attachment of glucuronic acid to the parent drug or its metabolites, facilitating their excretion. This is a major pathway in mice and humans.[4]
The metabolism of this compound is species-dependent. For instance, the major metabolite in rat urine is unconjugated, whereas in mice, the majority of radioactive materials are conjugated with glucuronic acid.[4] In rats, demethylation appears to largely precede epoxidation.[3] The extensive and persistent distribution of the epoxide metabolite, DMCPHepo, in rat tissues may be related to reported toxicity in this species.[3]
The specific enzymes responsible for these metabolic transformations are not fully elucidated in all animal models. However, it is known that cytochrome P450 (CYP) enzymes are involved in the oxidative pathways (N-demethylation and epoxidation), while UDP-glucuronosyltransferases (UGTs) are responsible for glucuronidation.
Metabolic Pathway of this compound
Caption: Major metabolic pathways of this compound in animal models.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of pharmacokinetic and metabolism studies. This section outlines typical experimental protocols employed in the investigation of this compound in animal models.
Animal Models and Drug Administration
-
Species: Common laboratory animal models include mice (e.g., Kunming), rats (e.g., Wistar, Sprague-Dawley), and beagle dogs.
-
Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and provided with standard laboratory chow and water ad libitum. For excretion studies, animals may be housed in metabolic cages to allow for the separate collection of urine and feces.
-
Drug Formulation and Administration: this compound hydrochloride is often dissolved in a suitable vehicle such as saline or water for injection. Administration routes commonly include intravenous (i.v.), intramuscular (i.m.), and oral (p.o.) gavage. The dose and administration volume are adjusted based on the animal's body weight.
Experimental Workflow for a Pharmacokinetic Study
Caption: A typical experimental workflow for a pharmacokinetic study of this compound.
Sample Collection and Processing
-
Blood Collection: Blood samples are collected at predetermined time points after drug administration. Common collection sites include the retro-orbital plexus or tail vein in rodents, and the cephalic or jugular vein in larger animals like dogs. Blood is typically collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: Plasma is separated from whole blood by centrifugation (e.g., at 4000 rpm for 10 minutes). The resulting plasma is then stored frozen (e.g., at -20°C or -80°C) until analysis.
-
Tissue Distribution: For tissue distribution studies, animals are euthanized at various time points after dosing. Tissues of interest (e.g., liver, kidney, lung, brain) are collected, weighed, and homogenized.
-
Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages. Urine and feces are collected over specified time intervals (e.g., 0-24h, 24-48h).
Analytical Methods
The quantification of this compound and its metabolites in biological matrices is typically performed using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) due to the high sensitivity and specificity of this technique.
Typical LC-MS/MS Method Parameters:
-
Sample Preparation: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is commonly used to extract the analytes from the biological matrix and remove interfering substances.
-
Chromatographic Separation: A C18 reversed-phase column is frequently employed for separation. The mobile phase often consists of a mixture of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for this compound and its metabolites, as well as an internal standard.
Logical Flow of Bioanalytical Method Development
Caption: Logical workflow for the development of a bioanalytical method for this compound.
Conclusion
This technical guide provides a consolidated resource on the pharmacokinetics and metabolism of this compound in common animal models. The data and protocols presented herein are intended to assist researchers in the design and execution of preclinical studies, ultimately contributing to a better understanding of the disposition of this compound and facilitating its development for therapeutic use. It is important to note that species differences in metabolism and pharmacokinetics are significant and should be carefully considered when extrapolating animal data to humans. Further research is warranted to fully elucidate the specific enzymes involved in this compound metabolism across different species.
References
- 1. researchgate.net [researchgate.net]
- 2. Disposition of this compound in cats after intravenous or oral administration of a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Maze: An In-depth Technical Guide to the Off-Target Effects of Cyproheptadine
For Researchers, Scientists, and Drug Development Professionals
Cyproheptadine, a first-generation antihistamine, is well-characterized for its potent antagonism of histamine (B1213489) H1 and serotonin (B10506) 5-HT2A receptors.[1][2][3][4][5] However, its clinical utility and side-effect profile are significantly influenced by a complex polypharmacology involving numerous "off-target" interactions. This technical guide delves into the unintended molecular engagements of this compound, providing a comprehensive overview for researchers in molecular studies and professionals in drug development. We present quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of this multifaceted compound.
Off-Target Binding Profile of this compound
This compound's molecular promiscuity extends to a variety of receptor families, ion channels, and enzymes. The following tables summarize the quantitative data available for its off-target binding affinities, providing a clear comparison of its interactions beyond its primary targets.
Table 1: Off-Target Receptor Binding Affinities of this compound
| Target Receptor | Species | Assay Type | Ligand | Affinity (Ki, nM) | pKi / pA2 | Reference |
| Serotonin 5-HT2A | Rat | Radioligand Binding | --- | --- | 8.80 ± 0.11 | [6] |
| Serotonin 5-HT2B | Rat | Functional Assay | --- | --- | 9.14 ± 0.25 | [6] |
| Serotonin 5-HT2C | Pig | Radioligand Binding | --- | --- | 8.71 ± 0.08 | [6] |
| Serotonin 5-HT3 | N1E-115 cells | Radioligand Binding | 3H-ICS 205-930 | 263 | --- | [7] |
| Dopamine (B1211576) D3 | Human (cloned) | Radioligand Binding | 3H-YM 09151-2 | 8 | --- | [8] |
| Muscarinic M1 | Rabbit | Functional Assay | --- | --- | 7.99-8.02 | [9] |
| Muscarinic M2 | Rabbit | Functional Assay | --- | --- | 7.99-8.02 | [9] |
| Muscarinic M3 | Guinea Pig | Functional Assay | --- | --- | 7.99-8.02 | [9] |
Table 2: Off-Target Ion Channel and Enzyme Interactions of this compound
| Target | Effect | Concentration | Cell Type/System | Reference |
| Voltage-gated K+ channels (IK) | Enhancement | 20 nM - 20 µM | Mouse cortical neurons | [10] |
| SETD7 (Histone Methyltransferase) | Antagonism | Not specified | In vitro fluorogenic substrate-based assay | [11] |
| N-type and L-type Ca2+ channels | Inhibition | Not specified | Cardiac cells | [10][12] |
| Voltage-gated Na+ channels | Inhibition | Not specified | Cardiac cells | [10][12] |
Key Off-Target Signaling Pathways
This compound's off-target effects are not limited to simple receptor blockade but can initiate complex intracellular signaling cascades. One of the well-documented, yet unintended, pathways involves the sigma-1 receptor, leading to the modulation of neuronal excitability.
A study on mouse cortical neurons revealed that intracellularly delivered this compound enhances the voltage-gated potassium current (IK).[10][13] This effect is not mediated by its known serotonergic or histaminergic targets but through the activation of the sigma-1 receptor.[10][13] This activation, in turn, engages a Gi-protein coupled pathway that leads to the reduction of protein kinase A (PKA) activity, ultimately resulting in the enhancement of IK.[10][13]
Experimental Protocols for Identifying Off-Target Effects
The identification and characterization of this compound's off-target effects rely on a variety of molecular and cellular assays. Below are detailed methodologies for key experiments cited in the literature.
Chemogenomic Profiling in Saccharomyces cerevisiae
This high-throughput screening method utilizes the yeast gene deletion library to identify potential drug targets and off-target effects in a genome-wide manner. Since the known human targets of many psychoactive drugs, including this compound, are absent in yeast, this model system allows for the unbiased discovery of off-target interactions with conserved cellular processes.[14]
Experimental Workflow:
-
Yeast Strain and Growth Conditions: The wild-type BY4741 strain of S. cerevisiae and its corresponding heterozygous diploid deletion collection are used. Cells are cultured in standard YPD (Yeast Extract-Peptone-Dextrose) medium.
-
Drug Sensitivity Assays:
-
A collection of psychoactive compounds, including this compound, is screened for bioactivity against wild-type yeast.
-
Yeast cultures are grown to logarithmic phase and then diluted to a specific optical density (e.g., OD600 = 0.0625) in 96-well microtiter plates.
-
The compounds are added at various concentrations to determine the growth inhibitory effects. Growth is monitored by measuring the optical density over time (e.g., 24-48 hours).
-
-
Genome-Wide Fitness Profiling (HIP-HOP Assay):
-
For compounds showing significant growth inhibition, a genome-wide screen is performed using the heterozygous diploid deletion collection.
-
Each deletion strain is tagged with a unique DNA "barcode."
-
The collection of deletion strains is pooled and grown in the presence of a sub-inhibitory concentration of the drug (e.g., a concentration that inhibits wild-type growth by ~15%).
-
Genomic DNA is extracted from the pooled culture at different time points.
-
The DNA barcodes are amplified by PCR and hybridized to a high-density oligonucleotide array.
-
The hybridization signal for each barcode is quantified to determine the relative abundance of each deletion strain in the population.
-
-
Data Analysis:
-
Strains that are significantly depleted from the population in the presence of the drug are identified. The corresponding deleted gene is considered essential for resistance to the drug, suggesting that the gene product may be a target or part of a pathway affected by the drug.
-
Functional enrichment analysis is performed on the set of sensitive strains to identify overrepresented cellular processes, such as chromatin remodeling, RNA processing, or vesicle transport.
-
For this compound, this approach revealed a preferential targeting of essential genes involved in chromatin remodeling.[14]
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to determine the affinity of a drug for a specific receptor. This method involves the use of a radioactively labeled ligand that is known to bind to the target receptor. The ability of the unlabeled drug (this compound) to displace the radioligand is measured, and from this, the inhibitory constant (Ki) can be calculated.
General Protocol:
-
Tissue/Cell Preparation:
-
The tissue or cells expressing the receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl).
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.
-
-
Binding Reaction:
-
A constant concentration of the radiolabeled ligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (this compound).
-
Non-specific binding is determined by including a high concentration of a known, non-radioactive ligand for the target receptor in a parallel set of tubes.
-
The incubation is carried out at a specific temperature and for a sufficient duration to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed quickly with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This technique has been instrumental in quantifying this compound's affinity for various serotonin and dopamine receptor subtypes.[6][7][8]
Other Notable Off-Target Effects
Beyond the well-defined receptor and ion channel interactions, molecular studies have implicated this compound in a range of other cellular processes:
-
Inhibition of Insulin (B600854) Synthesis: this compound has been shown to inhibit insulin synthesis at a post-transcriptional level, independent of its antihistaminic and antiserotonergic properties.[15] This effect is thought to involve alterations in the phosphorylation of translation initiation factors.[15]
-
Induction of Apoptosis: In certain cancer cell lines, such as leukemia cells, this compound can induce apoptosis through mechanisms that are independent of its known receptor antagonist activities.[10]
-
Metabolic Rewiring in Cancer: Recent studies in non-small cell lung cancer have shown that this compound can inhibit metastasis and drive metabolic rewiring, suggesting a potential role as an anti-cancer agent.[11][16]
Conclusion
The molecular profile of this compound is far more complex than its primary classification as an antihistamine would suggest. Its engagement with a wide array of off-target receptors, ion channels, and enzymes contributes significantly to both its therapeutic applications and its adverse effect profile. For researchers and drug development professionals, a thorough understanding of these off-target interactions is crucial for rational drug design, predicting potential side effects, and exploring novel therapeutic indications for this established drug. The experimental approaches and signaling pathway information provided in this guide offer a framework for further investigation into the intricate molecular pharmacology of this compound.
References
- 1. apps.medicines.org.au [apps.medicines.org.au]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. This compound | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2296 [pdspdb.unc.edu]
- 8. 3308 [pdspdb.unc.edu]
- 9. This compound displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Enhances the IK of Mouse Cortical Neurons through Sigma-1 Receptor-Mediated Intracellular Signal Pathway | PLOS One [journals.plos.org]
- 11. This compound inhibits in vitro and in vivo lung metastasis and drives metabolic rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound enhances the I(K) of mouse cortical neurons through sigma-1 receptor-mediated intracellular signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Off-Target Effects of Psychoactive Drugs Revealed by Genome-Wide Assays in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound inhibits in vitro and in vivo lung metastasis and drives metabolic rewiring - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Cyproheptadine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of cyproheptadine hydrochloride. Intended for an audience of researchers, scientists, and drug development professionals, this document consolidates critical data into structured tables for ease of comparison, details experimental protocols for key analytical methods, and visualizes associated signaling pathways. The information presented herein is vital for the formulation, development, and quality control of this compound hydrochloride.
Chemical and Physical Properties
This compound hydrochloride is the hydrochloride salt of this compound, a first-generation antihistamine and serotonin (B10506) antagonist.[1] It is a white to slightly yellowish crystalline solid.[2] The anhydrous form has a molecular weight of 323.86 g/mol , while the more common sesquihydrate form has a molecular weight of 350.88 g/mol .[3]
Identification and Structure
| Property | Data |
| Chemical Name | 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine hydrochloride |
| CAS Number | 969-33-5 (anhydrous), 41354-29-4 (sesquihydrate) |
| Molecular Formula | C₂₁H₂₁N·HCl (anhydrous), C₂₁H₂₁N·HCl·1.5H₂O (sesquihydrate) |
| Molecular Weight | 323.86 g/mol (anhydrous), 350.88 g/mol (sesquihydrate)[3] |
| Chemical Structure |
|
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound hydrochloride.
| Property | Value |
| Melting Point | 165 °C (decomposes)[3] |
| Solubility | Water: Slightly soluble[2] Methanol: Freely soluble[2] Ethanol: Sparingly soluble (approx. 30 mg/mL)[2][4] Chloroform: Soluble[2] Ether: Practically insoluble[2] DMSO: Soluble (approx. 30 mg/mL)[4] Dimethylformamide (DMF): Soluble (approx. 30 mg/mL)[4] |
| pKa | Not explicitly found in the searched literature. As a hydrochloride salt of a tertiary amine, it is expected to have a pKa in the physiological range, contributing to its pharmacological activity. |
| Appearance | White to slightly yellowish crystalline powder[2] |
Spectral Data
| Spectroscopic Technique | Wavelength/Wavenumber |
| UV-Vis (in Ethanol) | λmax: 225 nm, 287 nm[4] |
| Infrared (IR) | Major peaks can be observed, characteristic of the aromatic rings and piperidine (B6355638) structure. The spectrum is typically obtained using a KBr pellet.[5] |
| ¹H NMR (in CDCl₃) | Shows characteristic signals for the aromatic, vinylic, and piperidine protons.[6] |
Experimental Protocols
Detailed methodologies for the determination of key physical and chemical properties are outlined below.
Melting Point Determination
Methodology:
The melting point of this compound hydrochloride can be determined using a standard capillary melting point apparatus.
-
Sample Preparation: A small amount of the finely powdered this compound hydrochloride is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, near the expected melting point.
-
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range. For this compound hydrochloride, decomposition is observed at the melting point.[3]
Solubility Determination
Methodology:
The equilibrium solubility method can be employed to quantitatively determine the solubility of this compound hydrochloride in various solvents.
-
Sample Preparation: An excess amount of this compound hydrochloride is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: A sample of the supernatant is withdrawn using a filtered syringe to remove any undissolved solid.
-
Quantification: The concentration of this compound hydrochloride in the saturated solution is determined by a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve is prepared using standard solutions of known concentrations.
Stability-Indicating HPLC Method
Methodology:
A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used to assess the stability of this compound hydrochloride and separate it from its degradation products.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of a buffer (e.g., 20 mM ammonium (B1175870) formate, pH 5.5) and organic solvents (e.g., acetonitrile (B52724) and methanol) in a specific ratio (e.g., 50:40:10, v/v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detector at 224 nm.[7]
-
Injection Volume: 20 µL.[7]
-
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution of this compound hydrochloride is prepared in the mobile phase at a known concentration.
-
Sample Solution: The sample to be analyzed is dissolved in the mobile phase to a suitable concentration.
-
-
Analysis: The standard and sample solutions are injected into the HPLC system, and the chromatograms are recorded. The peak area of this compound hydrochloride is used for quantification.
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, the drug is subjected to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate degradation products. The method should be able to separate the intact drug from all degradation products.
Infrared (IR) Spectroscopy
Methodology (KBr Pellet Method):
-
Sample Preparation: Approximately 1-2 mg of this compound hydrochloride is mixed with about 200-300 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Grinding: The mixture is thoroughly ground to a fine, uniform powder.
-
Pellet Formation: The powdered mixture is placed into a pellet die and compressed under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.
-
Analysis: The KBr pellet is placed in the sample holder of the IR spectrometer, and the spectrum is recorded over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
¹H NMR Spectroscopy
Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound hydrochloride is dissolved in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃) in an NMR tube.[6]
-
Analysis: The NMR tube is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired. Tetramethylsilane (TMS) is typically used as an internal standard.
Signaling Pathways
This compound hydrochloride exerts its pharmacological effects primarily through the antagonism of histamine (B1213489) H1 receptors and serotonin 5-HT2 receptors.[1]
Histamine H1 Receptor Antagonism
Histamine binding to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses, including those associated with allergic reactions. This compound acts as an inverse agonist at the H1 receptor, blocking this signaling cascade.[8][9]
Serotonin 5-HT2 Receptor Antagonism
Similar to its action on H1 receptors, this compound is a potent antagonist at serotonin 5-HT2A and 5-HT2C receptors.[10] Serotonin (5-hydroxytryptamine, 5-HT) binding to these GPCRs also activates the Gq/11-PLC-IP₃/DAG pathway, leading to various physiological effects. By blocking these receptors, this compound mitigates the effects of excess serotonin, which is the basis for its off-label use in treating serotonin syndrome.[1][11]
Conclusion
This technical guide has provided a detailed summary of the physical and chemical properties of this compound hydrochloride, along with experimental protocols for their determination and an overview of its primary signaling pathways. The compiled data and methodologies are essential for professionals involved in the research, development, and quality assurance of this important pharmaceutical compound. Further research could focus on elucidating a definitive pKa value and expanding the quantitative solubility profile in a wider range of solvents and conditions.
References
- 1. Cyprohepta-doubts? Determining the Role of this compound in Serotonin Syndrome | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
- 2. This compound Hydrochloride Syrup (this compound Hydrochloride Oral Solution, USP) 2 mg/5 mL Rx Only [dailymed.nlm.nih.gov]
- 3. 赛庚啶 盐酸盐 倍半水合物 pharmaceutical secondary standard, certified reference material | Sigma-Aldrich [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Conformational analysis of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. archives.ijper.org [archives.ijper.org]
- 8. Histamine H1 receptor inverse agonists improve structure and pain in an osteoarthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. The Antidepressant 5-HT2A Receptor Antagonists Pizotifen and this compound Inhibit Serotonin-Enhanced Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment of the serotonin syndrome with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effects of Cyproheptadine on Calcium Influx in Pituitary Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of cyproheptadine on calcium influx in pituitary cells. This compound, a first-generation antihistamine and serotonin (B10506) antagonist, has been observed to directly influence pituitary hormone secretion. This document elucidates the underlying mechanism of this action, focusing on its role as a calcium channel blocker, independent of its well-characterized receptor antagonist properties.
Executive Summary
This compound exerts a direct inhibitory effect on anterior pituitary hormone secretion, including prolactin (PRL), growth hormone (GH), and adrenocorticotropic hormone (ACTH). This inhibition is not primarily mediated by its antagonistic actions at serotonin or dopamine (B1211576) receptors. Instead, a compelling body of evidence indicates that this compound functions as a calcium channel antagonist in pituitary cells. By blocking the influx of extracellular calcium, this compound attenuates the intracellular calcium signaling cascades that are essential for hormone synthesis and exocytosis. This guide summarizes the quantitative data supporting this mechanism, provides detailed experimental protocols for its investigation, and visualizes the key signaling pathways and experimental workflows.
Quantitative Data Presentation
Table 1: Inhibitory Concentration of this compound on Calcium-Dependent Processes
| Parameter | Cell Type/Tissue | Method | IC50 / Effective Concentration | Reference(s) |
| Inhibition of Contractions | Canine Basilar Artery | Isometric Contraction Measurement | 41 - 45 nM | [1] |
| Inhibition of Ca2+ Response | HEK-293 cells (expressing AGAP002229 serotonin receptor) | Calcium Imaging | 0.13 µM | |
| Inhibition of Ca2+ Response | HEK-293 cells (expressing AGAP002232 serotonin receptor) | Calcium Imaging | 5.29 µM | |
| Inhibition of Tonic Contraction | Guinea-Pig Taenia Coli | Isometric Contraction Measurement | ~2 µM (ID50) | [2] |
Table 2: Dose-Dependent Inhibition of Pituitary Hormone Secretion by this compound
| Hormone | Cell Type | Treatment Conditions | Concentration Range of this compound | Observed Effect | Reference(s) |
| Growth Hormone (GH) | Human Pituitary Adenoma Cells | In vitro culture | 0.01 - 1 µM | Consistent, dose-dependent inhibition of GH secretion. | [3] |
| Prolactin (PRL) | Human Pituitary Adenoma Cells | In vitro culture | 0.01 - 1 µM | Dose-related suppression of PRL release. | [3] |
| Prolactin (PRL) | Normal Rat Anterior Pituitary Cells | In vitro culture | 10 nM - 10 µM | Direct inhibition of PRL release. | [4] |
| ACTH | Human Corticotroph Adenoma Cells | In vitro culture | 0.1 - 1 µM | Significant decrease in ACTH release. | [5] |
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action in pituitary cells is the blockade of voltage-gated calcium channels (VGCCs). This action disrupts the normal signaling cascade that leads to hormone secretion.
References
- 1. The calcium antagonist properties of this compound: implications for antimigraine action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The calcium antagonistic effects of this compound on contraction, membrane electrical events and calcium influx in the guinea-pig taenia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-mediated inhibition of growth hormone and prolactin release from pituitary adenoma cells of acromegaly and gigantism in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of action of this compound on prolactin release by cultured anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Physiology, Pathology, and Pharmacology of Voltage-Gated Calcium Channels and Their Future Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Cyproheptadine on Ingestive Behaviors in Female Wistar Rats: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of cyproheptadine, a first-generation antihistamine and serotonin (B10506) antagonist, on the ingestive behaviors of female Wistar rats. This document summarizes key quantitative data from published research, details experimental methodologies, and visualizes the underlying physiological mechanisms to support further investigation and drug development.
Executive Summary
This compound's role as an appetite stimulant has been a subject of scientific inquiry. In female Wistar rats, its impact on ingestive behaviors appears nuanced and is influenced by physiological states such as the estrous cycle. Research indicates that at a dosage of 0.52 mg/kg administered orally, this compound does not significantly alter 24-hour food intake but does lead to a notable reduction in liquid consumption and urine output. These findings suggest a complex interplay between this compound's pharmacological actions and the hormonal regulation of feeding and drinking behaviors in female rats. This whitepaper synthesizes the available data to provide a clear understanding of these effects.
Quantitative Data on Ingestive Behaviors
The following tables summarize the key quantitative findings from a pivotal study on the effects of this compound in female Wistar rats.
Table 1: Effect of this compound on 24-Hour Food Intake
| Treatment Group | Dosage (mg/kg/day, oral) | Duration | Mean 24h Food Intake (g) | Percentage Change from Control |
| Control | 0 | Up to six estrous cycles | No significant change reported | N/A |
| This compound | 0.52 | Up to six estrous cycles | No significant effect | 0% |
Table 2: Effect of this compound on 24-Hour Liquid Intake and Urine Output
| Treatment Group | Dosage (mg/kg/day, oral) | Duration | Mean 24h Liquid Intake (ml) | Percentage Change from Control | Mean 24h Urine Output (ml) | Percentage Change from Control |
| Control | 0 | Up to six estrous cycles | Baseline levels varied with estrous cycle | N/A | Baseline levels varied with estrous cycle | N/A |
| This compound | 0.52 | Up to six estrous cycles | Reduced | Data not quantified | Reduced | Data not quantified |
Note: The study by Konstandi et al. (1996) reported a reduction in liquid intake and urine output but did not provide specific quantitative values for the percentage of reduction. It was noted that these parameters fluctuated with the estrous cycle.[1]
Experimental Protocols
A detailed understanding of the experimental design is crucial for the interpretation of the presented data. The following protocol is based on the methodology described in the cited literature.
Animal Model and Housing
-
Species: Female Wistar rats
-
Housing: Housed individually in metabolic cages to allow for precise measurement of food and water intake, as well as urine and feces collection.
-
Environment: Maintained under a controlled 12-hour light/12-hour dark cycle with constant temperature and humidity.
-
Acclimatization: Animals were allowed a period of acclimatization to the metabolic cages and handling procedures before the commencement of the experiment.
Drug Administration
-
Drug: this compound hydrochloride
-
Dosage: 0.52 mg/kg of body weight per day.[1]
-
Route of Administration: Oral. The drug was dissolved in the daily drinking water.[1]
-
Duration: The treatment was administered for a period extending up to six estrous cycles to observe long-term effects and potential cyclical variations.[1]
Monitoring of Ingestive Behaviors
-
Food Intake: Measured daily by weighing the amount of standard laboratory chow provided and the amount remaining after 24 hours.
-
Water Intake: Measured daily by recording the volume of water consumed from the graduated drinking bottles.
-
Urine Output: Collected and measured daily from the metabolic cages.
-
Estrous Cycle Monitoring: Vaginal smears were taken daily to determine the stage of the estrous cycle (proestrus, estrus, metestrus, and diestrus). This is a critical step as ingestive behaviors in female rats are known to be influenced by hormonal fluctuations.[1]
Logical Workflow of the Experimental Protocol
Signaling Pathways of this compound in Appetite Regulation
This compound's primary mechanism of action involves the antagonism of serotonin (5-hydroxytryptamine, 5-HT) and histamine (B1213489) receptors within the hypothalamus, a key brain region for the regulation of appetite and energy homeostasis.
Hypothalamic Regulation of Appetite
The arcuate nucleus of the hypothalamus (ARC) contains two main populations of neurons with opposing effects on appetite:
-
Pro-opiomelanocortin (POMC) neurons: These neurons are anorexigenic, meaning they suppress appetite.
-
Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) co-expressing neurons: These neurons are orexigenic, meaning they stimulate appetite.
This compound's Mechanism of Action
This compound exerts its influence by blocking the action of serotonin and histamine on these hypothalamic neurons. Specifically, it is an antagonist of the 5-HT2C and H1 receptors.
-
Serotonin (5-HT) Pathway: Serotonin generally acts as an appetite suppressant by activating POMC neurons and inhibiting NPY/AgRP neurons, primarily through 5-HT2C receptors. By blocking these receptors, this compound disinhibits the appetite-suppressing pathway, which is thought to contribute to its orexigenic effects in some species.
-
Histamine Pathway: Histamine, acting through H1 receptors in the hypothalamus, is also involved in the suppression of appetite. By blocking H1 receptors, this compound further reduces the anorexigenic signals, potentially leading to an increase in food intake.
Visualizing the Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound impacts appetite regulation in the hypothalamus.
Discussion and Future Directions
The available evidence on the impact of this compound on the ingestive behavior of female Wistar rats suggests a more complex effect than simple appetite stimulation. The lack of an effect on food intake, coupled with a decrease in water intake, at the studied dosage of 0.52 mg/kg/day, indicates that the well-known orexigenic properties of this compound may be dose-dependent or influenced by the specific hormonal milieu of female rats.[1]
The significant finding of the influence of the estrous cycle on liquid intake and urine output underscores the importance of considering hormonal status in preclinical studies of ingestive behavior in female subjects.[1] Future research should aim to:
-
Conduct dose-response studies of this compound on food and water intake in female Wistar rats to determine if the orexigenic effects are observed at different dosages.
-
Investigate the specific neuronal populations within the hypothalamus that are targeted by this compound in female rats and how their activity is modulated across the estrous cycle.
-
Explore the impact of this compound on body weight and composition over a longer duration to ascertain its potential for inducing weight gain in this specific model.
By addressing these research questions, a more complete understanding of this compound's effects on ingestive behaviors in female Wistar rats can be achieved, providing valuable insights for both basic research and the development of therapeutic agents targeting appetite and metabolism.
References
Metabolic Fate of Cyproheptadine in Rats: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproheptadine, a first-generation antihistamine with antiserotonergic properties, is utilized for the management of allergic reactions and off-label for appetite stimulation. A thorough understanding of its metabolic pathways is paramount for elucidating its pharmacological and toxicological profile. This technical guide provides an in-depth analysis of the metabolic biotransformation of this compound in rats, a common preclinical model. The document summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic cascade and experimental workflows.
Data Presentation: Pharmacokinetics and Metabolite Excretion
The metabolism of this compound in rats is characterized by two primary pathways: N-demethylation and epoxidation of the dibenzocycloheptene ring. The interplay of these pathways leads to the formation of several key metabolites. Quantitative data on the urinary excretion of the major metabolite and pharmacokinetic parameters of this compound are summarized below.
Table 1: Urinary Excretion of this compound Metabolite in Rats
| Metabolite | Dose of this compound | Percentage of Dose Excreted in Urine |
| Desmethylthis compound-10,11-epoxide (DMCPHepo) | 45 mg/kg (oral) | ~25% |
Table 2: Pharmacokinetic Parameters of this compound in Rat Plasma (Intravenous Administration)
| Parameter | Value | Unit |
| This compound (CPH) | ||
| Half-life (t½α) | 0.35 ± 0.04 | hours |
| Half-life (t½β) | 2.98 ± 0.28 | hours |
| Volume of distribution (Vd) | 4.41 ± 0.41 | L/kg |
| Clearance (CL) | 1.13 ± 0.11 | L/hr/kg |
| Desmethylthis compound (B50868) (DMCPH) | ||
| Half-life (t½) | 2.51 ± 0.24 | hours |
| Desmethylthis compound-epoxide (DMCPHepo) | ||
| Mean Residence Time (MRT) | 13.5 ± 1.2 | hours |
Metabolic Pathways
The biotransformation of this compound in rats primarily proceeds through two interconnected pathways. The major pathway involves the N-demethylation of the piperidine (B6355638) ring to form desmethylthis compound (DMCPH). Subsequently, DMCPH undergoes epoxidation at the 10,11-position of the dibenzocycloheptene ring to yield desmethylthis compound-10,11-epoxide (DMCPHepo), the principal metabolite excreted in rat urine.[1]
A secondary, less prominent pathway involves the initial epoxidation of the parent this compound molecule to form this compound-10,11-epoxide (CPHepo). This intermediate is then N-demethylated to also form DMCPHepo.[1] Studies suggest that the demethylation of this compound largely occurs before epoxidation.[1]
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the metabolism of this compound in rats.
In Vivo Pharmacokinetic Study Protocol
This protocol outlines the general procedure for an in vivo study to determine the pharmacokinetic profile of this compound and its metabolites in rats.
-
Animal Model:
-
Species: Male Wistar rats.
-
Weight: 250-300 g.
-
Housing: Housed in individual metabolism cages to allow for the separate collection of urine and feces. Maintained on a 12-hour light/dark cycle with ad libitum access to food and water.
-
-
Drug Administration:
-
Route: Intravenous (i.v.) via the tail vein or oral gavage (p.o.).
-
Dose: A solution of this compound hydrochloride in sterile saline is administered.
-
Vehicle: Sterile saline.
-
-
Sample Collection:
-
Blood: Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Urine and Feces: Collected at 24-hour intervals for up to 72 hours.
-
Sample Processing: Blood samples are collected into heparinized tubes and centrifuged to separate plasma. Plasma, urine, and fecal homogenates are stored at -80°C until analysis.
-
Analytical Methodology: HPLC-MS/MS
The quantification of this compound and its metabolites in biological matrices is typically achieved using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
-
Sample Preparation:
-
Plasma: Protein precipitation is performed by adding a precipitating agent (e.g., acetonitrile) to the plasma sample, followed by vortexing and centrifugation. The supernatant is then collected for analysis.
-
Urine: Samples are typically diluted with the mobile phase or a suitable buffer before injection.
-
Feces: Samples are homogenized in a suitable solvent, followed by extraction and cleanup steps to remove interfering substances.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the parent drug and its metabolites. Specific precursor-to-product ion transitions are monitored for each analyte.
-
Conclusion
The metabolic landscape of this compound in rats is well-defined, with N-demethylation and epoxidation being the critical biotransformation reactions. The primary metabolite, desmethylthis compound-10,11-epoxide, is a significant product of this metabolic cascade. The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for conducting further research into the pharmacokinetics and metabolism of this compound. This detailed understanding is essential for the rational design and development of new chemical entities and for the accurate extrapolation of preclinical data to human clinical scenarios.
References
Disposition of Cyproheptadine in Pregnant and Fetal Rats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproheptadine (CPH), a first-generation antihistamine and serotonin (B10506) antagonist, is utilized for various clinical applications. Understanding its pharmacokinetic and metabolic profile during pregnancy is crucial for assessing potential risks to the developing fetus. This technical guide provides a comprehensive overview of the disposition of this compound and its metabolites in pregnant and fetal rats, based on available scientific literature. The data presented herein is primarily derived from a key study by Chow and Fischer (1987), which investigated the tissue distribution and metabolism of this compound following oral administration to pregnant rats.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings regarding the distribution of this compound and its metabolites in maternal and fetal tissues of rats. The primary study involved the oral administration of this compound (11 mg/kg) to pregnant rats during the final 2 or 8 days of gestation.[1]
Table 1: Maternal and Fetal Tissue Distribution of this compound and its Metabolites
| Compound | Highest Concentration Tissue (Maternal) | Maternal vs. Fetal Tissue Levels (General) | Fetal Brain vs. Maternal Brain Levels (Metabolites) | Fetal Pancreas vs. Maternal Pancreas Levels (DMCPH-epoxide) |
| This compound (CPH) | Lung | 3- to 10-fold higher in dam | --- | --- |
| Desmethylthis compound (B50868) (DMCPH) | Lung | 3- to 10-fold higher in dam | Higher in fetus | --- |
| Desmethylthis compound-10,11-epoxide (DMCPH-epoxide) | Lung | 3- to 10-fold higher in dam | Higher in fetus | Equal concentrations |
Data summarized from the findings reported by Chow and Fischer, 1987.[1]
Table 2: Detected Compounds in Maternal and Fetal Tissues After Oral Administration of this compound (11 mg/kg)
| Tissue | Unchanged this compound (CPH) | Desmethylthis compound (DMCPH) | Desmethylthis compound-10,11-epoxide (DMCPH-epoxide) |
| Maternal Pancreas | Yes | Yes | Yes |
| Maternal Liver | Yes | Yes | Yes |
| Maternal Lung | Yes | Yes | Yes |
| Maternal Kidney | Yes | Yes | Yes |
| Placenta | Yes | Yes | Yes |
| Fetal Pancreas | Yes | Yes | Yes |
| Fetal Liver | Yes | Yes | Yes |
| Fetal Lung | Yes | Yes | Yes |
| Fetal Kidney | Yes | Yes | Yes |
Based on the study by Chow and Fischer, 1987.[1]
Experimental Protocols
This section details the methodologies employed in the key studies investigating the disposition of this compound in pregnant and fetal rats.
Animal Model and Dosing Regimen
-
Animal Model: Pregnant Wistar rats were utilized in the primary disposition studies.[1] Other studies on the effects of this compound during pregnancy in rats have also used Wistar and Sprague-Dawley strains.[2]
-
Drug Administration: this compound was administered orally to pregnant rats.[1] In the key study, a dose of 11 mg/kg was given daily during the last 2 or 8 days of gestation.[1] In separate experiments, the N-demethylated metabolite, desmethylthis compound (DMCPH), was also administered orally at the same dose.[1]
-
Sample Collection: Various maternal and fetal tissues were collected for analysis, including the pancreas, liver, lung, kidney, and placenta.[1]
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A high-performance liquid chromatographic (HPLC) method was developed for the simultaneous analysis of this compound and its metabolites in maternal and fetal tissues.[1] While the exact parameters from the primary study are not detailed in the abstract, a general HPLC method for this compound analysis in biological samples is described below, based on other published methods.[3][4][5]
-
Extraction: Liquid-liquid extraction is a common method for isolating this compound from plasma and tissue homogenates.[3][4][5] This typically involves the use of an organic solvent like n-hexane or ethyl acetate (B1210297) under alkaline conditions.[3][6]
-
Chromatographic Separation:
-
Column: A reversed-phase column, such as a Hypersil BDS C18 column (250×4.6 mm, 5 µm particle size), is often used.[3][4][5]
-
Mobile Phase: A mixture of acetonitrile, methanol, and a buffer (e.g., 20 mM ammonium (B1175870) formate) is a typical mobile phase composition.[3][4][5]
-
Detection: UV detection at a wavelength of 224 nm is suitable for quantifying this compound.[3][4][5]
-
-
Internal Standard: An internal standard, such as oxcarbazepine, is used to ensure accuracy and precision during quantification.[3][4][5]
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for studying the disposition of this compound in pregnant and fetal rats.
Caption: Experimental workflow for disposition studies.
Metabolic Pathway of this compound in Rats
This diagram depicts the metabolic conversion of this compound in rats, as identified in disposition studies.
Caption: this compound metabolic pathway in rats.
Discussion
The disposition of this compound in pregnant rats demonstrates significant placental transfer of the parent drug and its metabolites.[1] Notably, while maternal tissue concentrations are generally higher than fetal levels, the metabolites of this compound can achieve higher concentrations in the fetal brain compared to the maternal brain.[1] This finding suggests a potential for central nervous system effects in the fetus.
Furthermore, the presence of desmethylthis compound-10,11-epoxide in the fetal pancreas at concentrations equal to those in the maternal pancreas is of interest, given the known effects of this compound on pancreatic β-cells.[1] Studies have shown that prenatal exposure to this compound can lead to alterations in pancreatic B-cell function in the offspring.
The metabolic pathway of this compound in rats involves both N-demethylation and epoxidation.[1][7] The primary route of metabolism appears to be N-demethylation to form desmethylthis compound (DMCPH), which is then further metabolized via epoxidation.[7] The fetus itself demonstrates metabolic capability, readily converting DMCPH to its epoxide metabolite.[1] However, the fetus does not appear to perform N-demethylation of this compound.[1]
Conclusion
In pregnant rats, this compound and its metabolites are distributed to various maternal and fetal tissues, with the highest concentrations generally found in the lungs.[1] Significant placental transfer occurs, leading to fetal exposure. The differential distribution of metabolites, particularly their accumulation in the fetal brain, warrants further investigation into the potential neurodevelopmental effects. The detailed experimental protocols and quantitative data summarized in this guide provide a valuable resource for researchers and professionals in the field of drug development and safety assessment during pregnancy.
References
- 1. Metabolism and disposition of this compound and desmethylthis compound in pregnant and fetal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The teratogenicity of this compound in two generations of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. [PDF] New Bioanalytical HPLC Method for the Determination of this compound Hydrochloride in Human Plasma and its Application to Rat Pharmacokinetic Study | Semantic Scholar [semanticscholar.org]
- 5. New Bioanalytical HPLC Method for the Determination of this compound Hydrochloride in Human Plasma and its Application to Rat Pharmacokinetic Study | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of this compound and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Role of Cyproheptadine on Pyramidal Neuron Excitability in the Mouse Medial Prefrontal Cortex: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacological effects of cyproheptadine (CPH) on the excitability of pyramidal neurons within the mouse medial prefrontal cortex (mPFC). The findings summarized herein are primarily based on a key study by He et al. (2018), offering critical insights for researchers, scientists, and professionals in drug development. This document outlines the experimental protocols, presents quantitative data in a structured format, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
This compound, a first-generation antihistamine and serotonin (B10506) receptor antagonist, has been shown to modulate neuronal excitability through mechanisms independent of its classically known actions.[1][2] Recent research has demonstrated that CPH significantly enhances the excitability of pyramidal neurons in the mouse mPFC.[3] This effect is primarily mediated through the regulation of voltage-gated potassium channels, involving a sigma-1 receptor-mediated pathway.[1][3] Understanding these mechanisms is crucial for elucidating the potential therapeutic applications of CPH in neuropsychiatric disorders where mPFC activity is implicated.[3][4]
Experimental Protocols
The following methodologies are derived from the pivotal study investigating the effects of this compound on mPFC pyramidal neurons.[3]
Brain Slice Preparation
-
Animal Model: C57BL/6J mice (postnatal day 14-18) were used.
-
Anesthesia and Decapitation: Mice were anesthetized with isoflurane (B1672236) before decapitation.
-
Brain Extraction and Slicing: The brain was rapidly removed and submerged in ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (ACSF). Coronal slices (300 µm thick) containing the mPFC were prepared using a vibratome.
-
Incubation: Slices were incubated in ACSF at 34°C for at least 30 minutes before being transferred to a recording chamber.
Electrophysiological Recordings
-
Technique: Whole-cell patch-clamp recordings were performed on pyramidal neurons in layers III-IV of the mPFC.
-
Neuron Identification: Pyramidal neurons were identified based on their characteristic triangular soma and prominent apical dendrite.
-
Recording Conditions: Recordings were conducted in a chamber continuously perfused with oxygenated ACSF at 32-34°C.
-
Data Acquisition: Data were acquired using a Multiclamp 700B amplifier and pCLAMP 10.4 software (Molecular Devices). Signals were filtered at 2 kHz and digitized at 10 kHz.
Drug Application
-
This compound (CPH): A stock solution of CPH (10 mmol/L) was prepared and diluted in the external solution to a final concentration of 10 µmol/L for bath application.[3]
-
Tetraethylammonium (TEA): To block delayed rectifier outward K+ currents (IK), TEA (20 mmol/L) was applied to the bath solution.[3]
-
Sigma-1 Receptor Ligands: A sigma-1 receptor agonist was used to mimic the effects of CPH, while an antagonist was used to block its effects.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings on the effects of this compound on the electrophysiological properties of mPFC pyramidal neurons.
| Parameter | Control | This compound (10 µmol/L) |
| Resting Membrane Potential (RMP) | Depolarized by CPH | Significantly depolarized |
| Spike Threshold Potential | Baseline | Significantly reduced |
| Delay Time to Elicit an Action Potential | Baseline | Significantly decreased |
| Current Density to Generate Action Potentials | Baseline | Significantly reduced |
| Instantaneous Firing Frequency (evoked by depolarizing current) | Baseline | Significantly increased |
| Table 1: Effects of this compound on Action Potential Properties.[3][4] |
| Condition | Effect on Action Potential Frequency | Effect on Resting Membrane Potential |
| TEA (20 mmol/L) Application | Reduced instantaneous frequency | Hyperpolarized RMP |
| CPH + TEA | TEA eliminated the CPH-induced increase in AP frequency | TEA had no effect on the CPH-induced change in RMP |
| Table 2: Interaction of this compound and TEA on Neuronal Excitability.[3][4] |
| Current Pulse | Control (Membrane Potential Response) | This compound (10 µmol/L) (Membrane Potential Response) |
| Positive Current Pulses | Depolarization | Increased membrane depolarization |
| Negative Current Pulses | Hyperpolarization | Increased membrane hyperpolarization |
| Table 3: Current-Voltage Relationship in mPFC Neurons.[3][4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound's action and the general experimental workflow.
Caption: Proposed signaling pathway of this compound in mPFC pyramidal neurons.
Caption: Generalized experimental workflow for electrophysiological studies.
Discussion
The collective evidence strongly indicates that this compound enhances the excitability of pyramidal neurons in the mouse medial prefrontal cortex.[3] This action is not attributed to its well-known antihistaminic or serotonergic antagonist properties but rather to its interaction with the sigma-1 receptor.[1][3][5]
The proposed mechanism involves the binding of CPH to the sigma-1 receptor, leading to the activation of a Gi-protein pathway.[1][5] This, in turn, inhibits the activity of protein kinase A (PKA).[1][5] The modulation of PKA activity subsequently affects multiple types of potassium channels. Specifically, CPH's effect on action potential frequency is mediated by TEA-sensitive delayed rectifier K+ channels (IK).[3] However, the CPH-induced depolarization of the resting membrane potential and alteration of the spike threshold are independent of these channels, suggesting the involvement of other TEA-insensitive K+ channels, likely including the D-type K+ current (ID) and inward-rectifier K+ channels (Kir).[3]
The increased membrane depolarization in response to positive current pulses and hyperpolarization in response to negative current pulses further supports the notion that CPH affects a range of membrane ion channels.[3][4]
Conclusion
This compound augments the excitability of pyramidal neurons in the mouse mPFC through a novel pathway involving the sigma-1 receptor and the modulation of multiple potassium channel subtypes. These findings provide a deeper understanding of the complex pharmacological profile of this compound and may open new avenues for its therapeutic use in conditions characterized by mPFC dysfunction. Further research is warranted to fully elucidate the downstream targets of this signaling cascade and to explore its implications in preclinical models of neuropsychiatric disorders.
References
- 1. This compound Enhances the IK of Mouse Cortical Neurons through Sigma-1 Receptor-Mediated Intracellular Signal Pathway | PLOS One [journals.plos.org]
- 2. This compound Enhances the I K of Mouse Cortical Neurons through Sigma-1 Receptor-Mediated Intracellular Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Regulates Pyramidal Neuron Excitability in Mouse Medial Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Regulates Pyramidal Neuron Excitability in Mouse Medial Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound enhances the I(K) of mouse cortical neurons through sigma-1 receptor-mediated intracellular signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Determination of Cyproheptadine in Brain Tissue by HPLC
Introduction
Cyproheptadine is a first-generation antihistamine and serotonin (B10506) antagonist widely used for treating allergic reactions and other conditions.[1][2] Its pharmacological activity in the central nervous system (CNS) makes it a compound of interest in neuroscience research, particularly in studies related to serotonin turnover, neuronal excitability, and potential neuroprotective effects.[3][4][5] Accurate quantification of this compound in brain tissue is crucial for pharmacokinetic studies, drug distribution analysis, and understanding its mechanism of action within the CNS. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in brain tissue samples.
Principle
This method involves the homogenization of brain tissue, followed by protein precipitation and liquid-liquid extraction to isolate this compound from the complex biological matrix. The extracted analyte is then separated and quantified using a reversed-phase HPLC system with UV detection.
Experimental Protocols
1. Brain Tissue Sample Preparation
This protocol is adapted from established methods for tissue sample preparation for HPLC analysis.[6][7]
-
Materials:
-
Procedure:
-
Weigh the frozen brain tissue sample.
-
Add approximately 10 volumes of ice-cold 0.1 M perchloric acid to the tissue (e.g., for a 100 mg tissue sample, add 1 mL of perchloric acid).[6]
-
Homogenize the tissue immediately. For small samples, sonication is recommended, while larger samples may require a Polytron homogenizer.[6]
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm PVDF microcentrifuge filter tube by centrifuging at 5,000 x g for 5 minutes at 4°C.[6]
-
The resulting filtrate is ready for liquid-liquid extraction.
-
2. Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for this compound extraction from human plasma.[8]
-
Materials:
-
Filtered brain tissue supernatant.
-
Ammonium (B1175870) formate (B1220265) buffer (20 mM, pH adjusted to 4 with formic acid).
-
n-Hexane.
-
Vortex mixer.
-
Centrifuge.
-
Evaporation system (e.g., nitrogen evaporator).
-
Mobile phase for reconstitution.
-
-
Procedure:
-
In a clean tube, mix 500 µL of the filtered brain tissue supernatant with 500 µL of 20 mM ammonium formate buffer (pH 4).
-
Add 2 mL of n-hexane as the extraction solvent.[8]
-
Vortex the mixture for 10 minutes to ensure thorough mixing.
-
Centrifuge at 5,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (n-hexane) to a new tube.
-
Evaporate the n-hexane to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 200 µL of the HPLC mobile phase.
-
The sample is now ready for injection into the HPLC system.
-
3. HPLC Analysis
The following HPLC conditions are based on established methods for this compound analysis.[8][9][10]
-
Instrumentation:
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution. A suitable mobile phase could be a mixture of acetonitrile and 0.05 M KH2PO4 buffer (pH 4.5) in a 65:35 (v/v) ratio.[10]
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 20 µL.[8]
-
Column Temperature: 25°C.[9]
-
Detection Wavelength: 286 nm.[9]
-
Data Presentation
Table 1: HPLC Method Parameters
| Parameter | Value | Reference |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | [8][9] |
| Mobile Phase | Acetonitrile : 0.05 M KH2PO4 (pH 4.5) (65:35, v/v) | [10] |
| Flow Rate | 1.0 mL/min | [9] |
| Injection Volume | 20 µL | [8] |
| Detection Wavelength | 286 nm | [9] |
| Column Temperature | 25°C | [9] |
Table 2: Method Validation Parameters (Illustrative)
| Parameter | Result | Reference |
| Linearity Range | 10 - 200 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [9] |
| Limit of Detection (LOD) | 0.019 - 0.022 µg/mL | [9] |
| Limit of Quantification (LOQ) | 0.049 - 0.054 µg/mL | [9] |
| Recovery | > 98% | [9] |
| Intra-day Precision (%RSD) | < 2% | [8] |
| Inter-day Precision (%RSD) | < 2% | [8] |
Visualizations
Caption: Experimental workflow for this compound analysis in brain tissue.
Caption: Proposed signaling pathways of this compound in the brain.
References
- 1. Investigation of the this compound by chromatographic methods | Ukrainian biopharmaceutical journal [ubphj.nuph.edu.ua]
- 2. apps.medicines.org.au [apps.medicines.org.au]
- 3. The effect of serotonin receptor blocking agents--cyproheptadine and danitracen--on serotonin turnover in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Regulates Pyramidal Neuron Excitability in Mouse Medial Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. cores.emory.edu [cores.emory.edu]
- 7. Comparison of Three Extraction Approaches for the Isolation of Neurotransmitters from Rat Brain Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. archives.ijper.org [archives.ijper.org]
- 9. Assay of this compound hydrochloride and the related substances with HPLC [yxsj.smmu.edu.cn]
- 10. Development and Validation of Stability Indicating High-Performance Liquid Chromatographic Method for Determination of this compound Hydrochloride, its Impurity And Degradation Product - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Quantification of Cyproheptadine in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of cyproheptadine in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The method utilizes a simple and efficient sample preparation procedure, followed by rapid chromatographic separation and sensitive detection using tandem mass spectrometry. Three distinct sample preparation protocols are provided: liquid-liquid extraction (LLE), protein precipitation (PPT), and solid-phase extraction (SPE), allowing for flexibility based on laboratory resources and desired sample cleanup. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.
Introduction
This compound is a first-generation antihistamine and serotonin (B10506) antagonist with various clinical applications, including the treatment of allergic reactions and appetite stimulation. Accurate measurement of its concentration in plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. This LC-MS/MS method provides a sensitive and specific approach for the quantification of this compound, overcoming the challenges associated with complex biological matrices.
Experimental
Materials and Reagents
-
This compound hydrochloride (Reference Standard)
-
Amitriptyline hydrochloride or Diphenylpyraline hydrochloride (Internal Standard)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Acetic acid (glacial)
-
Diethyl ether
-
Dichloromethane
-
Human plasma (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C8 or polymeric sorbents)
Instrumentation
-
A liquid chromatography system capable of gradient elution (e.g., UHPLC or HPLC)
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source
-
Analytical column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm or 100 mm x 2.1 mm, 1.8 µm) is recommended.[1]
Preparation of Standard and Quality Control (QC) Samples
Stock solutions of this compound and the internal standard (IS) are prepared in methanol. Working standard solutions are prepared by serially diluting the stock solution with a 50:50 mixture of methanol and water.
Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of this compound working solutions into drug-free human plasma.[2] QC samples are typically prepared at low, medium, and high concentrations to cover the range of the calibration curve.
Sample Preparation Protocols
Three different sample preparation protocols are provided below. The choice of method may depend on the desired level of sample cleanup, throughput, and available resources.
Protocol 1: Liquid-Liquid Extraction (LLE)
This method offers good sample cleanup and recovery.
-
To 500 µL of plasma sample, add the internal standard solution.
-
Add 1 mL of 20 mM ammonium formate buffer (pH 4) and vortex.
-
Add 5 mL of diethyl-ether/dichloromethane (70:30, v/v) as the extraction solvent.[1]
-
Vortex for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase (e.g., acetonitrile/water 50/50 v/v + 0.1% acetic acid) and inject into the LC-MS/MS system.[1]
Protocol 2: Protein Precipitation (PPT)
This is a rapid and simple method suitable for high-throughput analysis.
-
To 200 µL of plasma sample, add the internal standard solution.
-
Add 600 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins. A 3:1 ratio of acetonitrile to plasma is recommended.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected, or it can be evaporated and reconstituted in the mobile phase to improve sensitivity.
Protocol 3: Solid-Phase Extraction (SPE)
This method provides the cleanest extracts, minimizing matrix effects. A generic protocol for basic drugs using a polymeric SPE sorbent is described below.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Dilute 500 µL of plasma with 500 µL of 4% phosphoric acid. Add the internal standard. Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Analysis
Chromatographic Conditions
Isocratic Method [1]
-
Mobile Phase: Acetonitrile/water (50/50 v/v) + 0.1% acetic acid
-
Flow Rate: 0.8 mL/min
-
Run Time: 4 minutes
Gradient Method
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-3 min: 10-70% B
-
3-5 min: 70% B
-
5-8 min: 70-10% B
-
8-10 min: 10% B
-
-
Flow Rate: 0.3 mL/min
Mass Spectrometric Conditions
The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
Data Presentation
The following tables summarize the quantitative data for the LC-MS/MS analysis of this compound.
Table 1: Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| This compound (Quantifier) | 288.1 | 96.1 | 40 - 60 | 30 - 40 |
| This compound (Qualifier) | 288.1 | 191.2 | 40 - 60 | 20 - 30 |
| Amitriptyline (IS) | 278.2 | 91.0 | 21 | 39 |
| Diphenylpyraline (IS) | 282.1 | 167.2 | 40 - 60 | 25 - 35 |
Note: DP and CE values for this compound and Diphenylpyraline are typical starting ranges and should be optimized for the specific instrument used.
Table 2: Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 0.05 - 10 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Experimental Workflow Visualization
Caption: Experimental workflow for this compound quantification.
Conclusion
The LC-MS/MS method described in this application note provides a robust, sensitive, and reliable approach for the quantification of this compound in human plasma. The availability of three distinct and detailed sample preparation protocols offers flexibility to researchers. This method is well-suited for a variety of research applications in the fields of pharmacology and drug development.
References
Application Notes and Protocols for Studying Appetite Regulation in Rodents Using Cyproheptadine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cyproheptadine for investigating appetite regulation in rodent models. This document outlines the mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols and visualizations to facilitate study design and execution.
Introduction
This compound is a first-generation antihistamine and serotonin (B10506) receptor antagonist that has been observed to stimulate appetite and promote weight gain. Its primary mechanism of action in appetite regulation is attributed to its potent antagonism of serotonin 5-HT2A and 5-HT2C receptors, as well as histamine (B1213489) H1 receptors, within the hypothalamus, a key brain region controlling energy homeostasis. By blocking these receptors, this compound is thought to disinhibit the neural pathways that suppress food intake, leading to an overall increase in appetite and feeding behavior. This makes it a valuable pharmacological tool for studying the complex interplay of neurotransmitter systems in the control of feeding and for modeling conditions of hyperphagia or testing the efficacy of anti-appetite compounds.
Mechanism of Action
This compound's orexigenic (appetite-stimulating) effects are primarily mediated through its interaction with the central nervous system. The key mechanisms include:
-
Serotonin 5-HT2C Receptor Antagonism: The 5-HT2C receptor is a critical mediator of serotonin-induced satiety. Activation of this receptor in the hypothalamus, particularly on pro-opiomelanocortin (POMC) neurons, leads to a decrease in food intake. This compound, by blocking this receptor, mitigates the anorexigenic signal of serotonin, thereby promoting food consumption.
-
Histamine H1 Receptor Antagonism: Histamine in the brain also plays a role in suppressing appetite. By acting as an H1 receptor antagonist, this compound can further contribute to its appetite-stimulating effects.
-
Modulation of Hypothalamic Appetite-Regulating Neurons: The arcuate nucleus of the hypothalamus contains two key populations of neurons with opposing effects on appetite: orexigenic neurons that co-express Agouti-related peptide (AgRP) and Neuropeptide Y (NPY), and anorexigenic neurons that express Pro-opiomelanocortin (POMC) and Cocaine- and Amphetamine-Regulated Transcript (CART). Serotonin typically activates POMC neurons, leading to satiety. By blocking the 5-HT2C receptors on these neurons, this compound is hypothesized to reduce their activity, thereby tipping the balance towards the orexigenic AgRP/NPY neurons.
-
Potential Involvement of AMPK Signaling: The AMP-activated protein kinase (AMPK) pathway is a key cellular energy sensor in the hypothalamus. Activation of AMPK promotes food intake. While direct evidence linking this compound to AMPK is still emerging, it is plausible that by modulating the activity of upstream neurons (like POMC), this compound could indirectly influence AMPK signaling to enhance appetite.
Data Presentation: Effects of this compound in Rodents
The following table summarizes quantitative data from various studies investigating the effects of this compound on food intake and body weight in rats and mice.
| Animal Model | This compound Dosage | Route of Administration | Duration of Treatment | Key Findings |
| Mice | 5 mg/kg/day | Not Specified | Not Specified | Increased weight and food intake.[1] |
| Mice | 10 mg/kg/day | Not Specified | Not Specified | No significant change in weight or food intake.[1] |
| Mice | 20 mg/kg/day | Not Specified | Not Specified | Decreased weight and food intake.[1] |
| Female Wistar Rats | 0.52 mg/kg/day | Oral (in drinking water) | Up to six estrous cycles | No effect on 24-hour food intake; reduced liquid intake.[2] |
Note: The available quantitative data from rodent studies are limited and show some variability. The study in mice suggests a dose-dependent effect, with lower doses being stimulatory and higher doses being inhibitory.
Experimental Protocols
Protocol for Oral Gavage Administration in Mice
This protocol outlines the procedure for administering this compound to mice via oral gavage to assess its effects on food intake and body weight.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes (1 ml)
-
Animal scale
-
Metabolic cages for individual housing and food intake measurement
-
Standard rodent chow and water bottles
Procedure:
-
Animal Acclimation: House male C57BL/6 mice (8-10 weeks old) individually in metabolic cages for at least one week prior to the experiment to acclimate them to the housing conditions and handling. Maintain a 12:12 hour light-dark cycle and provide ad libitum access to food and water.
-
Drug Preparation: Prepare a stock solution of this compound hydrochloride in the chosen vehicle. For example, to achieve a 5 mg/kg dose in a 25g mouse with a gavage volume of 10 ml/kg, the concentration would be 0.5 mg/ml. Prepare a fresh solution daily.
-
Baseline Measurements: For 3-5 consecutive days before the start of treatment, record the daily food intake and body weight of each mouse at the same time each day. This will serve as the baseline.
-
Randomization: Randomly assign mice to either the vehicle control group or the this compound treatment group.
-
Administration:
-
Gently restrain the mouse.
-
Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach.
-
Fill a syringe with the correct volume of the vehicle or this compound solution.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the solution.
-
Carefully withdraw the needle and return the mouse to its cage.
-
-
Data Collection: Continue to measure daily food intake and body weight for the duration of the study (e.g., 7-14 days).
-
Data Analysis: Analyze the changes in food intake and body weight from baseline for both groups using appropriate statistical methods (e.g., t-test, ANOVA).
Protocol for Subcutaneous Injection in Rats
This protocol describes the administration of this compound to rats via subcutaneous injection to study its impact on feeding behavior.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl) as the vehicle
-
Syringes (1 ml) with appropriate gauge needles (e.g., 25-27G)
-
Animal scale
-
Cages for individual housing
-
Standard rat chow and water bottles
Procedure:
-
Animal Acclimation: Individually house male Sprague-Dawley rats (250-300g) for at least one week before the experiment. Maintain a controlled environment with a 12:12 hour light-dark cycle and free access to food and water.
-
Drug Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentration. For example, to administer a 1 mg/kg dose in a 300g rat with an injection volume of 1 ml/kg, the concentration would be 1 mg/ml.
-
Baseline Measurements: Record daily food intake and body weight for 3-5 days prior to the experiment to establish a baseline.
-
Randomization: Divide the rats into a vehicle control group and a this compound treatment group.
-
Administration:
-
Gently restrain the rat.
-
Lift the loose skin on the back, between the shoulder blades, to form a tent.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Inject the solution and then withdraw the needle.
-
-
Data Collection: Monitor and record food intake and body weight daily throughout the study period.
-
Data Analysis: Compare the changes in food intake and body weight between the two groups using appropriate statistical analyses.
Visualizations
Signaling Pathway of this compound in Appetite Regulation
Caption: this compound's antagonism of 5-HT2C receptors on POMC neurons.
Experimental Workflow for a Rodent Appetite Study
Caption: Workflow for a typical rodent appetite study using this compound.
Logical Relationship of this compound's Action
Caption: Logical flow of this compound's effect on appetite regulation.
Conclusion
This compound serves as a valuable pharmacological agent for the in-vivo study of appetite regulation in rodent models. Its well-established mechanism of action, primarily through the antagonism of central serotonin 5-HT2C receptors, provides a robust model for investigating the neurobiological underpinnings of feeding behavior. The protocols and data presented herein offer a foundation for researchers to design and implement studies aimed at further elucidating the complex neural circuits governing appetite and for the preclinical evaluation of novel therapeutic agents targeting these pathways. Further research is warranted to provide more detailed quantitative data on its effects in various rodent strains and to fully delineate its interaction with other appetite-regulating systems.
References
Cyproheptadine Administration in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for the administration of cyproheptadine in animal studies, with a focus on rodent models. This compound is a first-generation antihistamine and serotonin (B10506) antagonist widely used in research to investigate its effects on appetite, behavior, and various physiological processes.
Mechanism of Action
This compound primarily acts as a potent antagonist at serotonin 5-HT1A and 5-HT2A receptors, as well as histamine (B1213489) H1 receptors.[1][2] Its antagonism of these receptors in the central nervous system is believed to be the primary mechanism behind its diverse pharmacological effects, including appetite stimulation and modulation of behavior.[3] Additionally, emerging research suggests that this compound may also exert effects through the sigma-1 receptor, a chaperone protein at the endoplasmic reticulum-mitochondrion interface involved in modulating calcium signaling.[4][5][6]
Data Presentation: Pharmacokinetics and Dosage
The following tables summarize key pharmacokinetic parameters and reported dosages of this compound in various animal models.
Table 1: Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Bioavailability | Peak Plasma Time | Half-life | Primary Excretion Route | Reference |
| Mouse | Intramuscular | 81.1% | 15 minutes | - | Urine (conjugated with glucuronic acid) | [7][8] |
| Rat | Intravenous | - | - | - | Urine (primarily as unconjugated metabolites) | [9] |
| Cat | Oral | High | - | ~12 hours | - | |
| Dog | Intramuscular | 79.1% | - | - | - | [7][8] |
Table 2: Reported Dosages of this compound in Rodent Studies
| Species | Application | Dosage | Route of Administration | Study Duration | Reference |
| Rat | Appetite Stimulation | 0.52 mg/kg | Dissolved in drinking water | Up to six oestrus cycles | [10] |
| Mouse | Serotonin Receptor Inhibition | 1-2 mg/kg | Intraperitoneal (i.p.) | Single dose | |
| Mouse | Seizure Threshold Assessment | 4 mg/kg | Intraperitoneal (i.p.) | Single dose | [11][12] |
| Mouse | Passive Avoidance Learning | 3 mg/kg | Intraperitoneal (i.p.) | Single dose | [13] |
| Mouse | Passive Avoidance Learning | 5 mg/kg | Intraperitoneal (i.p.) | Single dose | [14] |
| Rat | Feeding Behavior | Not specified | Oral or Subcutaneous | Not specified | [15][16] |
| Rat | Food Consumption | Not specified | Subcutaneous | Not specified | [17] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Intraperitoneal (i.p.) Injection in Mice
1. Materials:
-
This compound hydrochloride (powder)
-
Sterile 0.9% saline solution (vehicle)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Adjustable micropipettes and sterile tips
-
Animal scale
-
25-27 gauge needles and 1 mL syringes
2. Drug Preparation:
-
Calculate the required amount of this compound hydrochloride based on the desired dose and the number of animals to be injected. For example, for a 4 mg/kg dose in a 25g mouse, you would need 0.1 mg of this compound per mouse.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile 0.9% saline to achieve the desired final concentration. It is recommended to prepare a stock solution and then dilute it to the final injection volume. The final injection volume should not exceed 10 ml/kg.[18][19]
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Visually inspect the solution for any particulate matter. If present, filter the solution through a 0.22 µm sterile filter.
3. Administration Procedure:
-
Weigh the mouse to determine the exact injection volume.
-
Restrain the mouse appropriately. One common method is to gently scruff the mouse by the loose skin over its neck and shoulders.
-
Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.[18][19]
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.[18][19]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Protocol 2: Oral Gavage Administration of this compound in Rats
1. Materials:
-
This compound hydrochloride solution (prepared as in Protocol 1, or dissolved in sterile water)
-
Flexible or rigid gavage needle (16-18 gauge for adult rats)
-
Syringe (appropriate size for the dosing volume)
-
Animal scale
2. Procedure:
-
Weigh the rat to determine the correct dosing volume. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.[12][18][20]
-
Gently restrain the rat. One hand should hold the rat's head and extend it slightly upwards to straighten the esophagus.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.[12][14][18]
-
Moisten the tip of the gavage needle with sterile water or saline for lubrication.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it over the tongue towards the esophagus. The rat should swallow the tube as it is advanced. Do not force the needle. If resistance is met, withdraw and try again.[12][14][18][21]
-
Once the needle has reached the predetermined mark, slowly administer the this compound solution.
-
Gently remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.
Protocol 3: Assessment of Appetite Stimulation in Rodents (Two-Bottle Choice Assay)
This protocol can be adapted for both mice and rats to assess the effect of this compound on the preference for a palatable solution.
1. Materials:
-
Standard rodent cages with two sipper tubes per cage.
-
Palatable solution (e.g., sucrose (B13894) or saccharin (B28170) solution).
-
Water.
-
This compound (administered via a predetermined route and dose).
-
Animal scale.
2. Procedure:
-
Acclimation: House the animals individually and acclimate them to the two-bottle setup with both tubes containing water for 2-3 days.
-
Baseline Measurement: For the next 24-48 hours, provide one tube with the palatable solution and the other with water. Record the volume consumed from each bottle daily. The position of the bottles should be switched daily to avoid place preference.
-
This compound Administration: Administer this compound or the vehicle control to the animals according to the chosen protocol (e.g., i.p. injection or oral gavage).
-
Post-Treatment Measurement: Immediately after administration, return the animals to their cages with the two bottles (palatable solution and water).
-
Data Collection: Measure the fluid consumption from each bottle at regular intervals (e.g., 1, 2, 4, and 24 hours) post-administration.
-
Data Analysis: Calculate the preference ratio for the palatable solution (volume of palatable solution consumed / total volume of fluid consumed). Compare the preference ratios between the this compound-treated and control groups. An increase in the preference ratio in the this compound group would indicate an appetite-stimulant effect.
Visualizations: Signaling Pathways and Experimental Workflow
Caption: this compound's multifaceted mechanism of action.
Caption: General experimental workflow for animal studies.
References
- 1. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]
- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 5. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 6. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of this compound hydrochloride in mice and beagle dogs, tissue distribution, and excretion properties… [ouci.dntb.gov.ua]
- 9. Disposition of this compound in rats, mice, and humans and identification of a stable epoxide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. msudenver.edu [msudenver.edu]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. researchgate.net [researchgate.net]
- 14. research.sdsu.edu [research.sdsu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Effect of this compound on feeding behaviour in albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. research.fsu.edu [research.fsu.edu]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. iacuc.wsu.edu [iacuc.wsu.edu]
- 21. ouv.vt.edu [ouv.vt.edu]
Application Note: High-Efficiency Liquid-Liquid Extraction of Cyproheptadine from Human Plasma Samples for Bioanalytical Studies
Introduction
Cyproheptadine is a first-generation antihistamine and serotonin (B10506) antagonist widely used for the treatment of allergic reactions and other conditions.[1][2] Accurate quantification of this compound in human plasma is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Liquid-liquid extraction (LLE) is a robust and widely adopted technique for the isolation of drugs from complex biological matrices like plasma, offering high recovery and clean extracts. This application note provides a detailed protocol for the efficient extraction of this compound from human plasma samples using LLE, followed by analysis using High-Performance Liquid Chromatography (HPLC).
Principle of the Method
This method is based on the principle of partitioning. This compound is extracted from an aqueous plasma sample into an immiscible organic solvent. The pH of the plasma sample is adjusted to an alkaline state to ensure that this compound, a basic compound, is in its non-ionized form, thereby maximizing its solubility in the organic solvent. After extraction, the organic layer containing this compound is separated, evaporated, and the residue is reconstituted in a suitable solvent for chromatographic analysis.
Materials and Reagents
-
Plasma: Drug-free human plasma
-
This compound Hydrochloride: Reference Standard
-
Internal Standard (IS): Oxcarbazepine, Amitriptyline, or N-ethyl homologue of this compound can be used.[1][3][4]
-
Organic Solvents (HPLC Grade):
-
Buffer Solutions:
-
20 mM Ammonium (B1175870) formate (B1220265) buffer (pH 4.0 and 5.5)[1][2]
-
0.1 N Hydrochloric acid[3]
-
-
Reconstitution Solvents:
-
Other Reagents:
-
Ammonium hydroxide (B78521) or Sodium hydroxide for pH adjustment
Equipment
-
Vortex mixer
-
Refrigerated centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
HPLC system with UV or Mass Spectrometric detector
-
Analytical balance
-
pH meter
-
Glass test tubes (12 mL)
-
Pipettes
Experimental Workflow
Caption: Liquid-Liquid Extraction Workflow for this compound from Plasma.
Detailed Experimental Protocols
Protocol 1: Using n-Hexane and Ammonium Formate Buffer
This protocol is adapted from a validated HPLC method for the determination of this compound Hydrochloride in human plasma.[1][2]
-
Sample Preparation:
-
Liquid-Liquid Extraction:
-
Sample Concentration and Reconstitution:
-
Carefully transfer the upper organic layer (n-hexane) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of methanol (e.g., 100 µL).[1]
-
-
Analysis:
-
Inject an aliquot (e.g., 20 µL) of the reconstituted sample into the HPLC system for analysis.[1]
-
Protocol 2: Using Diethyl Ether/Dichloromethane (B109758)
This protocol is based on a method developed for LC-MS/MS analysis.[4]
-
Sample Preparation:
-
To a clean tube, add the plasma sample and the internal standard (e.g., amitriptyline).[4]
-
-
Liquid-Liquid Extraction:
-
Add the extraction solvent, a mixture of diethyl ether and dichloromethane (70:30, v/v).[4]
-
Vortex the mixture to ensure thorough extraction.
-
Centrifuge to separate the layers.
-
-
Sample Concentration and Reconstitution:
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Protocol 3: Using Petroleum Ether-Isoamyl Alcohol
This protocol was developed for Gas-Liquid Chromatography (GLC) with a nitrogen-sensitive detector.[3]
-
Sample Preparation and Initial Extraction:
-
Back-Extraction and Re-Extraction:
-
Sample Concentration and Analysis:
Quantitative Data Summary
The following table summarizes the quantitative data from various published methods for the liquid-liquid extraction of this compound from plasma.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Analytical Technique | HPLC-PDA[1][2] | LC-MS/MS[4] | GLC-NPD[3] | HPLC-UV[5] |
| Extraction Solvent | n-Hexane[1][2] | Diethyl ether/Dichloromethane (70/30, v/v)[4] | Petroleum ether-isoamyl alcohol[3] | Ethyl acetate[5] |
| Internal Standard | Oxcarbazepine[1][2] | Amitriptyline[4] | N-ethyl homologue[3] | Not Specified |
| Linearity Range | 100–800 ng/mL[1][2] | 0.05–10 ng/mL[4] | Not specified, but linear[3] | 0.2–3 µg/mL[5] |
| Correlation Coefficient (r²) | >0.998[1][2] | >0.99[4] | 0.9945[3] | >0.999[5] |
| Recovery | >99%[1][2] | Not Specified | Not Specified | 95.7%[5] |
| Limit of Quantification (LOQ) | Not Specified | 0.05 ng/mL[4] | 3 ng/mL (LOD)[3] | 50 ng/mL (LOD)[5] |
| Intra-day Precision (%RSD) | <2%[1][2] | Not Specified | Not Specified | 4.1% (CV)[5] |
| Inter-day Precision (%RSD) | <2%[1][2] | Not Specified | Not Specified | Not Specified |
Conclusion
The liquid-liquid extraction protocols detailed in this application note provide robust and reliable methods for the isolation of this compound from human plasma samples. The choice of extraction solvent and subsequent analytical technique can be tailored to the specific requirements of the study, including the desired sensitivity and available instrumentation. The presented data demonstrates that LLE, when properly optimized, yields high recovery and excellent linearity for the quantification of this compound in a bioanalytical setting.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. New Bioanalytical HPLC Method for the Determination of this compound Hydrochloride in Human Plasma and its Application to Rat Pharmacokinetic Study | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 3. Determination of this compound in plasma and urine by GLC with a nitrogen-sensitive detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of this compound in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols: An In Vitro Model for Studying Cyproheptadine's Effect on Lung Metastasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the anti-metastatic potential of Cyproheptadine, a histamine (B1213489) H1 receptor antagonist, on non-small cell lung cancer (NSCLC) cells in an in vitro setting. The protocols outlined below are based on established methodologies and supported by findings from recent studies, offering a robust model to assess the efficacy of this compound in inhibiting key processes of metastasis, such as cell viability, migration, and invasion.
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide, with metastasis being the primary driver of poor prognosis. Recent research has identified this compound as a potential therapeutic agent to block metastasis in advanced NSCLC.[1][2][3] Studies have demonstrated that this compound exhibits cytotoxic effects on lung cancer cell lines and can impede their migratory and invasive capabilities.[1][2][3] The proposed mechanism of action involves the inhibition of the SETD7 methyltransferase, which in turn affects downstream signaling pathways crucial for metastasis, including the Akt/mTOR and matrix metalloproteinase (MMP) pathways.[1]
This document provides detailed protocols for a suite of in vitro assays to evaluate the anti-metastatic effects of this compound on lung cancer cell lines such as the murine Lewis Lung Carcinoma (LLC1) and human A549 adenocarcinoma cells.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on lung cancer cell lines as reported in the literature.
Table 1: Effect of this compound on the Viability of Lung Cancer Cells
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Growth Inhibition (%) |
| LLC1 | 20 | 24 | 15 |
| 20 | 48 | 15 | |
| 20 | 72 | 40 | |
| 30 | 24 | 30 | |
| 30 | 48 | 41 | |
| 30 | 72 | 64 | |
| A549 | 20 | 24 | 18 |
| 20 | 48 | 14 | |
| 20 | 72 | 40 | |
| 30 | 24 | 37 | |
| 30 | 48 | 47 | |
| 30 | 72 | 60 |
Data extracted from Shannar et al., 2024.[1]
Table 2: Effect of this compound on the Migration of Lung Cancer Cells
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Migration Inhibition (%) |
| LLC1 | 30 | 24 | 45 |
| A549 | 30 | 24 | 30 |
Data extracted from Shannar et al., 2024.[1]
Experimental Protocols
The following are detailed protocols for the key experiments to assess the in vitro anti-metastatic effects of this compound.
Protocol 1: Cell Viability MTS Assay
This assay determines the effect of this compound on the viability and proliferation of lung cancer cells.
Materials:
-
LLC1 or A549 lung cancer cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound hydrochloride (stock solution prepared in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 10, 20, 30, 50 µM). Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTS Addition and Measurement:
-
After the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only wells).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Protocol 2: Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of this compound on the collective migration of a sheet of cells.
Materials:
-
LLC1 or A549 cells
-
Complete culture medium
-
This compound
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a wound-making tool
-
Phosphate-Buffered Saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch down the center of the well.
-
-
Washing and Treatment:
-
Gently wash the wells twice with PBS to remove detached cells.
-
Replace the PBS with a fresh complete culture medium containing the desired concentration of this compound (e.g., 30 µM) or vehicle control.
-
-
Imaging:
-
Immediately after adding the treatment, capture images of the scratch at 0 hours using a microscope at 10x magnification. Mark the position of the image for subsequent time points.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same field at regular intervals (e.g., 12, 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure at each time point compared to the 0-hour time point.
-
Compare the wound closure rates between the this compound-treated and control groups.
-
Protocol 3: Matrigel Invasion Assay
This assay evaluates the ability of cancer cells to invade through a basement membrane matrix, a critical step in metastasis.
Materials:
-
LLC1 or A549 cells
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
This compound
-
Matrigel Basement Membrane Matrix
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Procedure:
-
Coating Inserts with Matrigel:
-
Thaw Matrigel on ice.
-
Dilute Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL.
-
Add 100 µL of the diluted Matrigel to the upper chamber of each Transwell insert and incubate at 37°C for at least 4 hours to allow for solidification.
-
-
Cell Seeding and Treatment:
-
While the Matrigel is solidifying, serum-starve the cells for 4-6 hours.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Add the desired concentration of this compound or vehicle control to the cell suspension.
-
Remove any excess medium from the rehydrated Matrigel.
-
Add 200 µL of the cell suspension to the upper chamber of the inserts.
-
In the lower chamber, add 500 µL of complete medium (containing 10% FBS) as a chemoattractant.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
-
Staining and Quantification:
-
After incubation, remove the medium from the upper and lower chambers.
-
Use a cotton swab to gently remove the non-invading cells from the top surface of the insert.
-
Fix the invaded cells on the bottom of the membrane with a fixation solution for 20 minutes.
-
Stain the cells with Crystal Violet for 15 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
-
Data Analysis:
-
Count the number of invaded cells in several random fields of view under a microscope.
-
Calculate the average number of invaded cells per field.
-
Compare the number of invaded cells between the this compound-treated and control groups to determine the percentage of invasion inhibition.
-
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the SETD7, Akt/mTOR, and MMP signaling pathways.
Materials:
-
LLC1 or A549 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SETD7, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-MMP9, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
-
Compare the protein expression levels between treated and control samples.
-
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway affected by this compound.
References
Application Note: Utilizing Cell Membrane Chromatography for the Analysis of Cyproheptadine-Receptor Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyproheptadine is a first-generation antihistamine that also exhibits significant anticholinergic and antiserotonergic properties.[1][2] Its therapeutic applications include treating allergic reactions, such as rhinitis and urticaria, and off-label use as an appetite stimulant and for managing serotonin (B10506) syndrome.[3][4] The pharmacological effects of this compound are attributed to its potent antagonism of histamine (B1213489) H1 and serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes.[2] Understanding the specific binding characteristics of this compound with its target receptors is crucial for elucidating its mechanism of action and for the development of new therapeutics.
Cell Membrane Chromatography (CMC) offers a powerful and biomimetic approach to study these interactions.[5] By immobilizing cell membranes containing the target receptors onto a stationary phase, CMC allows for the investigation of drug-receptor binding in a near-native phospholipid bilayer environment, providing valuable insights into affinity and selectivity.[6][7]
Principle of Cell Membrane Chromatography (CMC)
Cell Membrane Chromatography is a bio-affinity chromatography technique where cell membrane fragments containing functional transmembrane proteins are immobilized on a solid support, which then serves as the stationary phase.[5][6] This method combines the principles of chromatography with the biological specificity of receptor-ligand interactions.[7] When a potential ligand (e.g., this compound) is passed through the CMC column in the mobile phase, it interacts with the immobilized receptors. The retention time of the ligand on the column is directly related to its binding affinity for the receptor.[8] This allows for the determination of binding constants and the screening of active compounds from complex mixtures.[5][7]
Quantitative Data: this compound Binding Affinities
CMC, in conjunction with other standard binding assays, has been used to quantify the interaction between this compound and its primary molecular targets. The data below is compiled from radioligand binding studies, which provide a quantitative measure of drug affinity (pKi and pA2 values). Higher pKi/pA2 values indicate stronger binding affinity.
| Receptor Target | Species/Tissue | Assay Type | Ligand | Binding Affinity (pKi / pA2 ± S.E.M.) | Reference |
| Serotonin 5-HT2A | Rat Cerebral Cortex | Binding (pKi) | [3H]ketanserin | 8.80 ± 0.11 | [9] |
| Serotonin 5-HT2B | Rat Stomach Fundus | Functional (pA2) | 5-HT | 9.14 ± 0.25 | [9] |
| Serotonin 5-HT2C | Pig Choroidal Plexus | Binding (pKi) | [3H]mesulergine | 8.71 ± 0.08 | [9] |
| Muscarinic M1 | Rabbit Vas Deferens | Functional (pA2) | McN-A-343 | 7.99 | [10] |
| Muscarinic M2 | Rabbit Vas Deferens | Functional (pA2) | Arecaidine propargyl ester | 8.02 | [10] |
| Muscarinic M3 | Guinea-Pig Ileum | Functional (pA2) | Carbachol | 8.02 | [10] |
Note: pKi is the negative logarithm of the inhibition constant (Ki), and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
This section outlines a detailed protocol for preparing a CMC column with immobilized histamine H1 receptors or serotonin 5-HT2A receptors and its use for analyzing this compound binding.
Part 1: Preparation of the CMC Stationary Phase
-
Cell Culture and Receptor Expression:
-
Culture a suitable host cell line, such as HEK293 or CHO cells, that has been stably transfected to overexpress the human histamine H1 receptor or serotonin 5-HT2A receptor.
-
Grow cells to a high density (approximately 80-90% confluency) in appropriate culture flasks using standard cell culture techniques.
-
-
Cell Membrane Isolation:
-
Harvest the cells by scraping and wash them twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice to disrupt the cell membranes.
-
Perform differential centrifugation: first, a low-speed spin (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and intact cells, followed by a high-speed ultracentrifugation of the supernatant (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet with a high-salt buffer to remove cytosolic proteins and resuspend it in a suitable storage buffer. The protein concentration of the membrane preparation should be determined using a standard assay (e.g., BCA assay).
-
-
Immobilization of Cell Membranes:
-
Activate a silica support (e.g., 5 µm diameter, 300 Å pore size) by treating it with an aldehyde-containing silanizing agent (e.g., 3-glycidoxypropyltrimethoxysilane (B1200068) followed by periodate (B1199274) oxidation) to introduce aldehyde groups on the surface.
-
Add the prepared cell membrane suspension to the activated silica support.
-
Facilitate the formation of Schiff bases between the aldehyde groups on the silica and the primary amine groups of the membrane proteins by incubation.
-
Add a reducing agent, such as sodium cyanoborohydride, to form stable, covalent bonds.
-
Wash the resulting stationary phase extensively to remove any non-covalently bound membranes.
-
Pack the membrane-immobilized silica into an empty stainless-steel HPLC column (e.g., 50 mm x 2.1 mm).
-
Part 2: Chromatographic Analysis of this compound
-
Apparatus and Mobile Phase:
-
System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.
-
Mobile Phase: An aqueous buffer system compatible with maintaining receptor integrity, typically PBS (pH 7.4). The mobile phase should be filtered and degassed.
-
-
Chromatographic Conditions:
-
Column: The prepared H1-CMC or 5-HT2A-CMC column.
-
Flow Rate: 0.1 - 0.5 mL/min.
-
Column Temperature: Maintained at a physiological temperature, e.g., 37°C.
-
Injection Volume: 5-20 µL of this compound solution (prepared in mobile phase).
-
Detection: UV absorbance at a wavelength where this compound absorbs (e.g., 230 nm or 285 nm).[11]
-
-
Data Acquisition and Analysis:
-
Inject a non-binding compound (a "marker") to determine the void time (t0) of the column.
-
Inject a known concentration of this compound and record its retention time (tR).
-
The retention factor (k) can be calculated using the formula: k = (tR - t0) / t0 .
-
The retention factor is proportional to the binding affinity. To determine the dissociation constant (Kd), competitive displacement experiments are performed. A known concentration of this compound is added to the mobile phase, and various concentrations of another known H1/5-HT2A ligand are injected. The change in retention time is used to calculate Kd.
-
Key Signaling Pathways Antagonized by this compound
This compound exerts its effects by blocking the action of endogenous ligands (histamine and serotonin) at their respective G-protein coupled receptors (GPCRs).
Histamine H1 Receptor Pathway
The H1 receptor is coupled to the Gq/11 family of G-proteins. Its activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses associated with allergic reactions. This compound acts as an inverse agonist, blocking this pathway.
Serotonin 5-HT2A Receptor Pathway
Similar to the H1 receptor, the 5-HT2A receptor is also coupled to Gq/11 proteins.[2] Its activation by serotonin initiates the same PLC-IP3/DAG signaling cascade, influencing processes such as smooth muscle contraction, platelet aggregation, and neurotransmission.[2][12] this compound's potent antagonism at this receptor is thought to underlie its effectiveness in treating serotonin syndrome and migraines.[1]
Conclusion
Cell Membrane Chromatography is a valuable and robust tool for characterizing the interactions between drugs like this compound and their membrane-bound receptor targets. By preserving the native conformation of receptors, CMC provides pharmacologically relevant data on binding affinities and specificities. This application note provides a framework for utilizing CMC to investigate this compound, offering detailed protocols and summarizing key quantitative data to aid researchers in drug discovery and pharmacological studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Advances in cell membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular Membrane Affinity Chromatography Columns to Identify Specialized Plant Metabolites Interacting with Immobilized Tropomyosin Kinase Receptor B [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Antidepressant 5-HT2A Receptor Antagonists Pizotifen and this compound Inhibit Serotonin-Enhanced Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoassay-Based Detection of Cyproheptadine Hydrochloride in Animal Feed
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproheptadine hydrochloride is a first-generation antihistamine and serotonin (B10506) antagonist that has been illicitly used in animal husbandry as a growth promoter due to its appetite-stimulant side effects.[1] Regulatory bodies in many countries have banned its use in food-producing animals, necessitating sensitive and rapid detection methods to ensure food safety. Immunoassays, including Enzyme-Linked Immunosorbent Assay (ELISA) and immunochromatographic strips, offer a specific, high-throughput, and cost-effective alternative to traditional chromatographic methods for screening this compound hydrochloride residues in animal feed.
These application notes provide an overview of two common immunoassay formats for the detection of this compound hydrochloride in feed samples: a quantitative competitive ELISA and a qualitative/semi-quantitative immunochromatographic strip test. Detailed protocols and performance data are presented to guide researchers in the implementation of these assays.
Principle of Detection: Competitive Immunoassay
Both the competitive ELISA and the immunochromatographic strip described here are based on the principle of competitive immunoassay. In this format, this compound in the sample competes with a known amount of labeled or immobilized this compound for binding to a limited number of specific anti-cyproheptadine antibodies. The signal generated is inversely proportional to the concentration of this compound in the sample.
Data Presentation
The following tables summarize the performance characteristics of different immunoassay methods for the detection of this compound hydrochloride.
Table 1: Performance of a Competitive ELISA for this compound Hydrochloride
| Parameter | Performance | Reference |
| Detection Limit (Feed) | 0.4 ppb (ng/g) | [2] |
| Sensitivity (IC50) | 0.04 ppb (ng/mL) | [2] |
| Recovery Rate (Feed) | 85% ± 25% | [2] |
| Cross-Reactivity | This compound: 100% | [2] |
| Incubation Time | 30 min + 15 min | [2] |
| Incubation Temperature | 25 °C | [2] |
Table 2: Performance of an Immunochromatographic Strip (Colloidal Gold) for this compound Hydrochloride
| Parameter | Performance | Reference |
| Visual Detection Limit (Feed) | 5 - 100 ng/g | [3][4] |
| Cut-off Value (Urine) | 5 ng/mL | [5][6] |
| IC50 (with reader, Feed) | 0.570 - 7.750 ng/g | [3][4] |
| Intra-assay Recovery | 79.8% - 103.4% | [3][4] |
| Inter-assay Recovery | 79.0% - 96.6% | [3][4] |
| Cross-Reactivity (Phenothiazines) | 6.33% - 63.16% | [3][4] |
Table 3: Performance of an Immunochromatographic Assay (Quantum Dot Nanobeads) for this compound Hydrochloride
| Parameter | Performance | Reference |
| Limit of Detection (LOD) | 0.01 ng/mL | [7] |
| Visual Detection Limit (VDL) | 0.625 ng/mL | [7] |
| Linear Detection Range (IC20-IC80) | 0.03 - 0.52 ng/mL | [7] |
| IC50 | 1.38 ng/mL | [7] |
Experimental Protocols
Protocol 1: Competitive ELISA for this compound Hydrochloride in Feed
This protocol is based on a commercially available competitive ELISA kit.[2]
1. Materials:
-
This compound ELISA Kit (containing micro-well strips pre-coated with coupling antigen, standard solutions, enzyme conjugate, antibody working solution, substrate A and B solutions, stop solution, and concentrated washing buffer)
-
Homogenizer
-
Vortex mixer
-
Centrifuge
-
Microplate reader (450 nm)
-
Micropipettes
-
Dichloromethane (CH2Cl2)
-
Glacial acetic acid
-
Deionized water
2. Reagent Preparation:
-
Washing Buffer: Dilute the 20x concentrated washing buffer with deionized water (1:19).
-
Sample Extracting Solution: Prepare a solution of acetonitrile and dichloromethane. Add 1 mL of glacial acetic acid to 100 mL of the acetonitrile-CH2Cl2 solution.[2]
3. Sample Preparation:
-
Grind a representative sample of the feed.
-
Weigh 1.0 ± 0.05 g of the homogenized feed sample into a 50 mL centrifuge tube.
-
Add 10 mL of the sample extracting solution.
-
Shake vigorously for 3 minutes.
-
Centrifuge at 4000 r/min or higher for 10 minutes at 20 °C.[2]
-
Take 1 mL of the supernatant and evaporate to dryness under a stream of nitrogen or air at 56 °C.
-
Dissolve the residue in 1 mL of deionized water and vortex for 90 seconds.
-
The sample is now ready for analysis. Use 50 µL per well.
4. Assay Procedure:
-
Bring all reagents and micro-well strips to room temperature (20-25 °C).
-
Set up the micro-well strips. Number the wells for standards and samples (it is recommended to run duplicates).
-
Add 50 µL of the standard solutions or prepared samples to the appropriate wells.
-
Add 50 µL of the enzyme conjugate to each well.
-
Add 50 µL of the antibody working solution to each well.
-
Gently shake the plate to mix and cover with a plate sealer.
-
Incubate at 25 °C for 30 minutes.[2]
-
Wash the plate 4-5 times with the prepared washing buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining liquid.
-
Add 50 µL of substrate A solution and 50 µL of substrate B solution to each well.
-
Gently shake the plate and incubate at 25 °C for 15 minutes in the dark.[2]
-
Add 50 µL of the stop solution to each well to terminate the reaction.
-
Read the optical density (OD) at 450 nm within 5 minutes using a microplate reader.
5. Data Analysis:
-
Calculate the average OD for each standard and sample.
-
Construct a standard curve by plotting the average OD of each standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their average OD values from the standard curve.
Protocol 2: Immunochromatographic Strip Test for this compound Hydrochloride in Feed
This protocol describes the general use of a colloidal gold-based immunochromatographic strip.
1. Materials:
-
Immunochromatographic test strips for this compound
-
Sample extraction buffer (as provided with the kit or prepared as in the ELISA protocol)
-
Micropipette and tips
-
Timer
2. Sample Preparation:
-
Follow the same sample preparation steps (1-5) as in the competitive ELISA protocol to obtain the initial extract.
-
Depending on the manufacturer's instructions, the supernatant may be used directly or may require dilution with the provided sample dilution buffer.
3. Assay Procedure:
-
Bring the test strip and sample to room temperature.
-
Place the test strip on a flat, dry surface.
-
Apply the specified volume of the prepared sample extract to the sample pad of the strip.
-
Start the timer and allow the sample to migrate up the strip.
-
Read the results within the time frame specified by the manufacturer (typically 5-10 minutes).
4. Interpretation of Results:
-
Negative: Two distinct lines appear, one in the control line region (C) and one in the test line region (T). The intensity of the test line may be equal to or stronger than the control line.
-
Positive: Only the control line (C) appears, or the test line (T) is significantly weaker than the control line.
-
Invalid: No control line (C) appears. The test is invalid and should be repeated with a new strip.
Visualizations
Experimental Workflow
Caption: Experimental workflow for detecting this compound in feed.
Competitive Immunoassay Principle
References
- 1. Sensitive Immunochromatographic Assay Using Highly Luminescent Quantum Dot Nanobeads as Tracer for the Detection of this compound Hydrochloride in Animal-Derived Food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atzlabs.com [atzlabs.com]
- 3. Establishment of ultrasensitive immunoassay strip based on colloidal gold-McAb probe for detecting this compound hydrochloride and six phenothiazines in feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mobt3ath.com [mobt3ath.com]
- 7. Sensitive Immunochromatographic Assay Using Highly Luminescent Quantum Dot Nanobeads as Tracer for the Detection of this compound Hydrochloride in Animal-Derived Food [escholarship.org]
Application Notes and Protocols for the Formulation of Fast Dissolving Tablets of Cyproheptadine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyproheptadine Hydrochloride is a first-generation antihistamine and serotonin (B10506) antagonist widely used for the treatment of allergic reactions and as an appetite stimulant.[1][2][3] For patient populations such as geriatrics and pediatrics who experience difficulty in swallowing conventional tablets, fast dissolving tablets (FDTs) offer a significant advantage.[4] FDTs are designed to disintegrate or dissolve rapidly in the saliva, eliminating the need for water and leading to faster onset of action.[4][5]
These application notes provide a comprehensive overview of the formulation and evaluation of this compound Hydrochloride FDTs. The protocols detailed below are based on established direct compression and effervescent methods, utilizing various superdisintegrants to achieve optimal tablet performance.
Mechanism of Action: Serotonin and Histamine (B1213489) Antagonism
This compound exerts its therapeutic effects by acting as an antagonist at histamine H1 and serotonin (5-HT) receptors.[1][2][4] By competitively blocking these receptors, it inhibits the actions of histamine and serotonin, which are key mediators in allergic responses and appetite regulation.
Caption: this compound's antagonistic action on H1 and 5-HT receptors.
Formulation Development
The development of this compound FDTs primarily involves the selection of appropriate excipients, including superdisintegrants, diluents, binders, and lubricants. The direct compression method is a common and cost-effective technique for manufacturing these tablets.[4][6][7]
Excipients
A variety of excipients can be used in the formulation of this compound FDTs. The choice of superdisintegrant is critical for achieving rapid disintegration.
| Excipient Type | Examples | Reference |
| Superdisintegrants | Microcrystalline Cellulose (MCC), Low-Substituted Hydroxypropyl Cellulose (L-HPC), Sodium Starch Glycolate (SSG), Crospovidone, Croscarmellose | [4][5][6] |
| Diluents | Mannitol, Avicel 102 | [4][6] |
| Binders | Polyvinylpyrrolidone (PVP K30) | [4] |
| Lubricants | Magnesium Stearate | [4] |
| Glidants | Talc | [4] |
| Effervescent Agents | Sodium Bicarbonate, Succinic Acid | [6][7] |
| Sweeteners | Sucralose | [6] |
Formulation Examples
The following tables summarize different formulations of this compound FDTs prepared by direct compression.
Table 1: Formulations with MCC and L-HPC [4]
| Ingredient (mg) | F1 | F2 | F3 | F4 | F5 |
| This compound HCl | 4 | 4 | 4 | 4 | 4 |
| MCC | 18 | 16 | 14 | 12 | 10 |
| L-HPC | 2 | 4 | 6 | 8 | 10 |
| Mannitol | 70 | 70 | 70 | 70 | 70 |
| PVP K30 | 3 | 3 | 3 | 3 | 3 |
| Talc | 1.5 | 1.5 | 1.5 | 1.5 | 1.5 |
| Magnesium Stearate | 1.5 | 1.5 | 1.5 | 1.5 | 1.5 |
| Total Weight | 100 | 100 | 100 | 100 | 100 |
Table 2: Formulations with Effervescent Agents and SSG [6][7]
| Ingredient (mg) | CP1 | CP2 | CP3 |
| This compound HCl | 4 | 4 | 4 |
| Sodium Starch Glycolate (SSG) | 2.5 | 5 | 7.5 |
| Sodium Bicarbonate | 25 | 37.5 | 50 |
| Succinic Acid | 5 | 5 | 5 |
| Avicel 102 | 81.5 | 66.5 | 51.5 |
| Sucralose | 2 | 2 | 2 |
| Total Weight | 120 | 120 | 120 |
Experimental Protocols
Preparation of Fast Dissolving Tablets by Direct Compression
This protocol outlines the steps for preparing this compound FDTs using the direct compression method.
Caption: Workflow for the direct compression of FDTs.
Protocol:
-
Sieving: Pass this compound HCl and all excipients (except the lubricant) through a #60 mesh sieve to ensure uniformity.[4]
-
Blending: Mix the sieved drug and excipients in a suitable blender using the geometric dilution method for a specified period to ensure uniform mixing.
-
Lubrication: Add the lubricant (e.g., magnesium stearate) and glidant (e.g., talc) to the powder blend and mix for a short period (typically 2-5 minutes).
-
Compression: Compress the final blend into tablets using a tablet compression machine fitted with appropriate punches.
Evaluation of Fast Dissolving Tablets
A series of tests are performed to evaluate the physical properties and drug release profile of the prepared FDTs.
Table 3: Evaluation Parameters and Results for Selected Formulations
| Parameter | Formulation F5[4] | Formulation CP OPT[6][7] |
| Hardness ( kg/cm ²) | 2.6 ± 0.27 | - |
| Friability (%) | 0.725 ± 0.02 | < 1% |
| Wetting Time (sec) | 22 | - |
| Disintegration Time (sec) | 52 | - |
| In-vitro Drug Release | 98.64% in 30 min | > 85% in < 10 min |
Protocol: In-vitro Disintegration Time
-
Place one tablet in each of the six tubes of the disintegration apparatus.
-
Maintain the temperature of the disintegration medium (e.g., purified water) at 37 ± 2 °C.
-
Operate the apparatus and record the time taken for each tablet to completely disintegrate.
Protocol: In-vitro Dissolution Study
-
Apparatus: USP Dissolution Testing Apparatus II (Paddle Apparatus).[4][6]
-
Dissolution Medium: 900 mL of 0.1 N HCl.[4]
-
Temperature: 37 ± 0.5 °C.[4]
-
Paddle Speed: 50 rpm.[4]
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Withdraw aliquots of the dissolution medium at specified time intervals (e.g., 5, 10, 15, 20, 25, 30 minutes).
-
Replace the withdrawn volume with an equal amount of fresh dissolution medium.
-
Filter the samples and analyze the drug content using a UV-Visible spectrophotometer at a wavelength of approximately 286 nm.[4]
-
Stability Studies
Stability testing is crucial to ensure that the formulated FDTs maintain their quality, efficacy, and safety over a specified period.
Protocol: Accelerated Stability Study
-
Store the optimized FDT formulation in a stability chamber at accelerated conditions (e.g., 40 ± 2 °C and 75 ± 5% RH) for a defined period (e.g., 3 months).
-
At specified time points (e.g., 1, 2, and 3 months), withdraw samples and evaluate them for physical appearance, hardness, friability, disintegration time, and in-vitro drug release.
-
Compare the results with the initial data to assess the stability of the formulation. One study showed no significant difference in percentage drug content, disintegration time, and drug release pattern after stability testing.[4][8]
Conclusion
The formulation of fast dissolving tablets of this compound Hydrochloride can be successfully achieved using the direct compression method with the appropriate selection of superdisintegrants and other excipients. The use of superdisintegrants like a combination of MCC and L-HPC, or an effervescent system with sodium starch glycolate, has been shown to produce FDTs with rapid disintegration times and high drug release rates.[4][6][7] These formulations offer a promising alternative to conventional tablets, potentially improving patient compliance and therapeutic outcomes.
References
- 1. docs.publicnow.com [docs.publicnow.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pharmasm.com [pharmasm.com]
- 5. ijcrt.org [ijcrt.org]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. researchgate.net [researchgate.net]
- 8. DEVELOPMENT AND EVALUATION OF FAST DISSOLVING TABLETS OF this compound HYDROCHLORIDE | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Enhancing Cyproheptadine Solubility via Solid Dispersion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproheptadine, a first-generation antihistamine and serotonin (B10506) antagonist, exhibits poor aqueous solubility, which can limit its dissolution rate and subsequent bioavailability. The solid dispersion technique is a well-established and effective approach to enhance the solubility and dissolution of poorly water-soluble drugs like this compound. This method involves dispersing the drug in an inert, hydrophilic carrier at the solid state. By reducing particle size to a molecular level and converting the drug to an amorphous form, solid dispersions can significantly improve the wetting properties and dissolution rate of the drug.
These application notes provide a comprehensive overview and detailed protocols for preparing and characterizing this compound solid dispersions using various hydrophilic carriers. The information presented is collated from scientific literature to guide researchers in the development of enhanced this compound formulations.
Data Presentation
The following tables summarize the quantitative data on the enhancement of this compound solubility and dissolution through solid dispersion techniques with different carriers.
Table 1: Solubility and Dissolution Enhancement of this compound Hydrochloride with PEG 6000
| Carrier | Drug:Carrier Ratio (w/w) | Method | Water Solubility (mg/mL) | Fold Increase in Solubility | % Drug Release in 60 min |
| None (Pure Drug) | - | - | 0.039[1] | - | 39.67[1] |
| PEG 6000 | 1:0.5 | Solid Dispersion | 0.052[1] | 1.33 | 80.60[1] |
| PEG 6000 | 1:0.75 | Solid Dispersion | 0.084[1] | 2.15 | 89.90[1] |
| PEG 6000 | 1:1 | Solid Dispersion | 0.95[1] | 24.36 | 97.09[1] |
Table 2: Solubility and Dissolution Enhancement of this compound with β-Cyclodextrin
| Carrier | Drug:Carrier Ratio (w/w) | pH | Solubility (mg/mL) | Fold Increase in Solubility | % Drug Release in 5 min |
| None (Pure Drug) | - | 6.8 | 2.09[1][2] | - | < 90% in 90 min[1][2] |
| None (Pure Drug) | - | Gastric pH | 0.72[1][2] | - | Not Reported |
| β-Cyclodextrin | High Carrier Conc. | 6.8 | 9.69[1][2] | 4.64 | > 90[1][2] |
| β-Cyclodextrin | High Carrier Conc. | Gastric pH | 9.12[1][2] | 12.67 | > 90[1][2] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflows for preparing this compound solid dispersions and the underlying principle of solubility enhancement.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its solubility.
Materials:
-
This compound HCl
-
Polyethylene Glycol (PEG) 6000 or β-Cyclodextrin
-
Methanol (or another suitable volatile solvent)
-
Mortar and pestle
-
Sieve (e.g., 100 mesh)
-
Water bath or rotary evaporator
-
Desiccator
Procedure:
-
Accurately weigh the required amounts of this compound HCl and the hydrophilic carrier (e.g., PEG 6000) in the desired ratio (e.g., 1:1 w/w).
-
Dissolve both the drug and the carrier in a minimal amount of a common volatile solvent, such as methanol, in a beaker with gentle stirring.
-
Continue stirring until a clear solution is obtained, ensuring complete dissolution of both components.
-
Evaporate the solvent using a water bath maintained at a controlled temperature (e.g., 40-50°C) or a rotary evaporator under reduced pressure.
-
Continue the evaporation process until a solid mass is formed.
-
Place the solid mass in a desiccator for 24-48 hours to ensure complete removal of the residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the pulverized powder through a 100-mesh sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a well-closed container in a desiccator until further characterization.
Protocol 2: Preparation of this compound Solid Dispersion by Fusion (Melting) Method
Objective: To prepare a solid dispersion of this compound by melting it with a suitable carrier.
Materials:
-
This compound HCl
-
Polyethylene Glycol (PEG) 6000 (or another low melting point carrier)
-
Porcelain dish or beaker
-
Heating mantle or water bath with temperature control
-
Ice bath
-
Mortar and pestle
-
Sieve (e.g., 100 mesh)
-
Desiccator
Procedure:
-
Accurately weigh the desired amounts of this compound HCl and PEG 6000 in the chosen ratio (e.g., 1:1 w/w).
-
Place the carrier (PEG 6000) in a porcelain dish and heat it on a water bath until it melts completely. The temperature should be maintained just above the melting point of the carrier (for PEG 6000, around 60-65°C).
-
Add the weighed this compound HCl to the molten carrier.
-
Stir the mixture continuously until a clear, homogenous melt is obtained.
-
Remove the dish from the heat source and rapidly cool the molten mixture by placing it in an ice bath. This rapid cooling is crucial to prevent drug recrystallization.
-
Allow the melt to solidify completely.
-
Scrape out the solidified mass and place it in a desiccator to prevent moisture absorption.
-
Pulverize the solid mass using a mortar and pestle.
-
Sieve the powdered solid dispersion through a 100-mesh sieve to get a uniform particle size.
-
Store the final product in a tightly sealed container in a desiccator.
Protocol 3: Characterization of this compound Solid Dispersions
1. Solubility Studies:
-
Add an excess amount of the prepared solid dispersion to a known volume of distilled water or a buffer solution (e.g., pH 6.8 phosphate (B84403) buffer) in a sealed container.
-
Agitate the samples at a constant temperature (e.g., 37°C) for 24 hours to reach equilibrium.
-
Filter the suspension through a suitable membrane filter (e.g., 0.45 µm).
-
Analyze the filtrate for the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
2. In Vitro Dissolution Studies:
-
Perform dissolution testing using a USP Type II (paddle) apparatus.
-
The dissolution medium can be 900 mL of 0.1 N HCl or pH 6.8 phosphate buffer, maintained at 37 ± 0.5°C.
-
Set the paddle speed to 50 or 75 rpm.
-
Add a quantity of the solid dispersion equivalent to a specific dose of this compound to the dissolution vessel.
-
Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes) and replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze for this compound content using a suitable analytical method.
3. Solid-State Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Perform FTIR analysis to identify any potential interactions between this compound and the carrier in the solid state. The absence of significant shifts in the characteristic peaks of the drug suggests the absence of chemical interaction.
-
Differential Scanning Calorimetry (DSC): Use DSC to evaluate the thermal behavior of the solid dispersions. The disappearance of the drug's melting endotherm in the thermogram of the solid dispersion is indicative of the drug being in an amorphous state.
-
X-Ray Powder Diffraction (XRPD): Conduct XRPD studies to confirm the crystalline or amorphous nature of the drug in the solid dispersion. The absence of sharp diffraction peaks corresponding to crystalline this compound indicates its conversion to an amorphous form.
These protocols and data provide a foundational guide for the successful enhancement of this compound solubility using solid dispersion techniques, paving the way for the development of more effective oral dosage forms.
References
Application Notes and Protocols: Use of Cyproheptadine in a Syngeneic Lung Cancer Model In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the use of cyproheptadine, a first-generation antihistamine with serotonin (B10506) antagonist properties, in a preclinical syngeneic lung cancer model. The data presented herein demonstrates the potential of this compound as an anti-cancer agent, specifically in inhibiting tumor growth and metastasis in an immunocompetent murine model. This document is intended to guide researchers in replicating and expanding upon these findings.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of this compound in a syngeneic Lewis Lung Carcinoma (LLC1) model.[1][2]
Table 1: Effect of this compound on Primary Tumor Growth
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 ± SEM | % Tumor Growth Inhibition |
| Vehicle Control | Data not available in abstract | N/A |
| This compound (20 mg/kg) | Significantly lower than control[1] | Data not available in abstract |
Table 2: Effect of this compound on Final Tumor Weight
| Treatment Group | Mean Tumor Weight (g) at Day 28 ± SEM | % Reduction in Tumor Weight |
| Vehicle Control | Data not available in abstract | N/A |
| This compound (20 mg/kg) | Significantly lower than control[1] | Data not available in abstract |
Table 3: Effect of this compound on Lung Metastasis
| Treatment Group | Mean Number of Metastatic Nodules on Lung Surface | % Reduction in Metastatic Nodules |
| Vehicle Control (SETD7 WT) | Data not available in abstract | N/A |
| This compound (20 mg/kg on SETD7 WT) | Decreased compared to control[1][2] | Data not available in abstract |
| SETD7 KO | Significantly decreased compared to SETD7 WT[1][2] | Data not available in abstract |
Experimental Protocols
Cell Line and Animal Model
-
Cell Line: Lewis Lung Carcinoma (LLC1) cells, a well-established and commonly used cell line for syngeneic lung cancer models.[1][3][4]
-
Animal Model: C57BL/6 mice, which are syngeneic to the LLC1 cell line, ensuring an intact immune system for the study of tumor-immune interactions.[1][4] Both male and female mice can be used.
Tumor Induction
-
Cell Culture: Culture LLC1 cells in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO2).
-
Cell Preparation: On the day of injection, harvest LLC1 cells using trypsin-EDTA, wash with sterile PBS, and resuspend in serum-free media or PBS at a concentration of 1.5 x 10^6 cells/mL.
-
Subcutaneous Injection: Subcutaneously inject 100 µL of the cell suspension (containing 1.5 x 10^5 LLC1 cells) into the lower right quadrant of the abdomen of each C57BL/6 mouse.[1]
This compound Administration
-
Drug Preparation: Prepare a solution of this compound hydrochloride in a suitable vehicle (e.g., sterile saline).
-
Dosage and Administration: Once the tumors reach a palpable size (approximately 100 mm³), which is expected around day 14 post-injection, begin treatment.[1][2] Administer this compound at a dose of 20 mg/kg via intraperitoneal (i.p.) injection.[1][2]
-
Treatment Schedule: Administer the treatment three times a week until the end of the study (e.g., day 28).[1][2]
Monitoring and Endpoints
-
Tumor Measurement: Measure the tumor dimensions (length and width) twice a week using calipers. Calculate the tumor volume using the formula: (length × width²)/2.[1]
-
Metastasis Assessment: At the end of the study, sacrifice the mice and carefully excise the lungs. Visually count the number of metastatic nodules on the lung surface.
-
Tumor Weight: After sacrifice, excise the primary subcutaneous tumors and weigh them.
-
Molecular Analysis: Snap-freeze tumor tissues in liquid nitrogen for further analysis, such as RT-qPCR to assess the expression of genes related to apoptosis and metastasis (e.g., Akt, mTOR, MMPs).[1]
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow from cell culture to data analysis.
References
- 1. This compound inhibits in vitro and in vivo lung metastasis and drives metabolic rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Minimally Invasive Method for Generating a Syngeneic Orthotopic Mouse Model of Lung Cancer [jove.com]
- 4. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols: Cyproheptadine in the Study of Glioblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. The intricate signaling networks driving GBM progression present numerous therapeutic targets. Cyproheptadine, a first-generation antihistamine and serotonin (B10506) receptor antagonist, has emerged as a potential anti-cancer agent, exhibiting cytotoxic and anti-inflammatory effects in various cancer models. This document provides detailed application notes and experimental protocols for utilizing this compound to study its effects on glioblastoma cells, focusing on its mechanisms of action related to apoptosis, inflammation, and key signaling pathways.
Mechanism of Action in Glioblastoma
This compound exerts its anti-glioblastoma effects through a multi-faceted approach. In C6 glioblastoma cells, it has been shown to induce a dose-dependent increase in apoptosis.[1][2] This is accompanied by a reduction in inflammatory markers, specifically nuclear factor-kappa B (NF-κB) and interleukin-6 (IL-6).[1] Furthermore, this compound treatment leads to an elevation of Sirtuin 1 (SIRT1) protein levels, a class III histone deacetylase with roles in cellular metabolism, stress resistance, and apoptosis.[1] this compound has also been identified as an inhibitor of p52, a non-canonical NF-κB transcription factor, suggesting a potential synergistic effect when combined with conventional chemotherapeutics like temozolomide.[3][4] While this compound is known to modulate the PI3K/Akt/mTOR pathway in other cancers, its direct and detailed impact on this pathway in glioblastoma requires further investigation.[2]
Data Presentation
Quantitative Effects of this compound on Glioblastoma Cells
While specific IC50 values for this compound in various glioblastoma cell lines are not extensively reported in the literature, the following table summarizes the observed qualitative and quantitative effects based on available studies. For context, typical IC50 values for other cytotoxic agents in glioblastoma cell lines are provided.
| Cell Line | Parameter | Effect of this compound | Reported Concentration/Value | Reference |
| C6 (Rat Glioma) | Apoptosis | Dose-dependent increase | Not specified | [1][2] |
| C6 (Rat Glioma) | SIRT1 Protein Level | Increase | Not specified | [1] |
| C6 (Rat Glioma) | NFκB Protein Level | Decrease | Not specified | [1] |
| C6 (Rat Glioma) | IL-6 Protein Level | Decrease | Not specified | [1] |
| Various GBM Cell Lines | p52 Inhibition | Inhibition | Not specified | [3][4] |
Reference IC50 Values for Other Compounds in Glioblastoma Cell Lines:
| Cell Line | Compound | IC50 Value | Reference |
| U87 MG | Temozolomide | 3.4 µg/mL | [5] |
| T98G | Oxcarbazepine | >9.45 µg/mL | [5] |
| U87 MG | Oxcarbazepine | >12.35 µg/mL | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., U87 MG, T98G, C6)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound hydrochloride (stock solution in DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed glioblastoma cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting concentration range is 1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in glioblastoma cells treated with this compound using flow cytometry.
Materials:
-
Glioblastoma cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed glioblastoma cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values from the MTT assay) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and collect the supernatant containing floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis for Signaling Pathways
This protocol is for detecting changes in protein expression and phosphorylation in the SIRT1/NFκB and Akt/mTOR pathways.
Materials:
-
Glioblastoma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SIRT1, anti-NFκB p65, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat glioblastoma cells with this compound for the desired time and concentration.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Signaling Pathways
Conclusion
This compound presents an interesting pharmacological tool for the investigation of novel therapeutic strategies against glioblastoma. Its ability to induce apoptosis and mitigate inflammation through the modulation of the SIRT1 and NF-κB pathways provides a solid foundation for further research. The provided protocols offer a standardized framework for researchers to explore the anti-cancer properties of this compound in glioblastoma cell models. Future studies should focus on elucidating the precise IC50 values in a broader range of glioblastoma cell lines and confirming its effects on the PI3K/Akt/mTOR pathway to fully understand its therapeutic potential.
References
- 1. This compound causes apoptosis and decreases inflammation by disrupting thiol/disulfide balance and enhancing the levels of SIRT1 in C6 glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. This compound Improving Temozolomide Effectiveness Against Glioblastoma by Inhibiting p52 · 2024 University of Chicago Undergraduate Research Symposium [ugradresearchsymposium2024.omeka.net]
- 5. The effects of antiepileptic drugs on the growth of glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cyproheptadine In Vitro Solubility: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyproheptadine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound Hydrochloride in common laboratory solvents?
A1: this compound hydrochloride is a crystalline solid with varied solubility. It is freely soluble in methanol, soluble in chloroform, sparingly soluble in ethanol (B145695), and slightly soluble in water.[1] In organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF), its solubility is approximately 30 mg/mL.[2]
Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous cell culture medium. Why is this happening?
A2: This is a common issue due to the low aqueous solubility of this compound. Direct dilution of a highly concentrated organic stock solution into an aqueous buffer or medium can cause the compound to crash out of solution. To avoid this, it is recommended to first dissolve this compound in an organic solvent like ethanol and then dilute it with the aqueous buffer of choice.[2] It is also advised not to store the aqueous solution for more than one day to prevent precipitation.[2]
Q3: How does pH affect the solubility of this compound?
A3: The pH of the aqueous solution significantly impacts this compound's solubility. Its solubility is higher in less acidic conditions. For instance, the solubility of the pure drug was found to be 2.09 mg/mL at pH 6.8, which decreases to 0.72 mg/mL in acidic (gastric) pH.[3][4]
Q4: Can I do anything to improve the solubility of this compound in my aqueous experimental setup?
A4: Yes, several methods can enhance its aqueous solubility. One effective technique is the use of cyclodextrins to form inclusion complexes. This has been shown to significantly increase solubility and make it less dependent on the physiological pH.[3][4] Another approach is the preparation of solid dispersions with polymers like polyethylene (B3416737) glycol (PEG) 6000 or poloxamers.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer/media | Low aqueous solubility of this compound. The concentration of the organic solvent in the final solution may be too low to maintain solubility. | Prepare a stock solution in an organic solvent like ethanol, DMSO, or DMF.[2] When diluting into your aqueous buffer, do so gradually while vortexing or stirring. It is recommended to first dissolve in ethanol before diluting with the aqueous buffer.[2] Avoid storing the final aqueous solution for more than 24 hours.[2] |
| Inconsistent experimental results | Poor solubility leading to inaccurate final concentrations. Precipitation of the compound over time. | Ensure complete dissolution of this compound in the initial stock solvent before further dilution. Prepare fresh dilutions for each experiment. Consider using solubility enhancers like β-cyclodextrin if compatible with your experimental system.[3][4] |
| Cloudiness or opalescence in the final solution | Formation of a fine precipitate or colloid. | Filter the final solution through a sterile, low-protein-binding syringe filter (e.g., 0.22 µm PVDF) before adding it to your cells or assay. Be aware that this may slightly lower the final concentration. |
| Difficulty dissolving the crystalline powder | Inappropriate solvent choice or insufficient mixing. | Use a recommended organic solvent like DMSO, ethanol, or DMF for the initial stock solution.[2] Gentle warming and vortexing can aid dissolution. |
Quantitative Solubility Data
The following tables summarize the solubility of this compound Hydrochloride in various solvents and conditions.
Table 1: Solubility in Common Solvents
| Solvent | Solubility | Reference |
| Water | Slightly soluble[1], 1 g in 275 mL[7] | [1][7] |
| Ethanol (95%) | Sparingly soluble[1], 1 g in 35 mL[7] | [1][7] |
| Methanol | Freely soluble[1], 1 g in 1.5 mL[7] | [1][7] |
| Chloroform | Soluble[1], 1 g in 16 mL[7] | [1][7] |
| Diethyl Ether | Practically insoluble | [1] |
| DMSO | ~30 mg/mL | [2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [2] |
| Ethanol:PBS (1:1, pH 7.2) | ~0.5 mg/mL | [2] |
Table 2: Effect of pH and Formulation on Aqueous Solubility
| Condition | Solubility | Reference |
| Pure Drug (pH 6.8) | 2.09 mg/mL | [3][4] |
| Pure Drug (Gastric pH) | 0.72 mg/mL | [3][4] |
| With β-Cyclodextrin (pH 6.8) | 9.69 mg/mL | [3][4] |
| With β-Cyclodextrin (Gastric pH) | 9.12 mg/mL | [3][4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh the desired amount of this compound Hydrochloride crystalline solid in a sterile conical tube.
-
Add the appropriate volume of a suitable organic solvent (e.g., DMSO, ethanol, or DMF) to achieve the desired stock concentration (e.g., 10-30 mg/mL).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Purge the stock solution with an inert gas (e.g., nitrogen or argon) to minimize oxidation.[2]
-
Store the stock solution at -20°C in a tightly sealed container.[2]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thaw the this compound stock solution at room temperature.
-
Vortex the stock solution to ensure homogeneity.
-
To prepare the working solution, perform a serial dilution. First, dilute the concentrated stock solution in the same organic solvent to an intermediate concentration.
-
Add the intermediate dilution dropwise to the pre-warmed (e.g., 37°C) aqueous buffer or cell culture medium while continuously vortexing or stirring.
-
Ensure the final concentration of the organic solvent in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts in your experiment.
-
Use the freshly prepared aqueous working solution immediately. Do not store for more than one day.[2]
Signaling Pathways and Workflows
This compound is known to interact with multiple signaling pathways. The diagrams below illustrate some of its primary mechanisms of action and a general experimental workflow for its use.
Caption: this compound's primary mechanism of action.
Caption: this compound's effect on K+ channels.
Caption: General workflow for using this compound.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] SOLUBILITY ENHANCEMENT OF this compound BY FORMULATING INCLUSION COMPLEXES Research Article | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ijcrt.org [ijcrt.org]
- 7. This compound | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cyproheptadine Experimental Variability and Reproducibility: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyproheptadine. The information is designed to address specific issues that may arise during experiments, with a focus on improving reproducibility and understanding variability.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of experimental variability when working with this compound?
A1: Experimental variability with this compound can arise from several factors, including:
-
Physicochemical Properties: this compound hydrochloride has limited solubility in aqueous solutions, which can lead to inconsistencies in stock solution preparation and final assay concentrations. It is more soluble in organic solvents like DMSO and ethanol (B145695).
-
Multi-Target Profile: this compound is a potent antagonist at histamine (B1213489) H1, serotonin (B10506) 5-HT2, and muscarinic acetylcholine (B1216132) receptors. It also exhibits off-target effects on other receptors and cellular processes, which can contribute to unexpected results.
-
Experimental System: The choice of cell line, its passage number, and the animal strain can significantly impact the observed effects of this compound. Different cell lines may have varying receptor expression levels and metabolic activities, while different animal strains can exhibit distinct behavioral and physiological responses.
-
Protocol Differences: Minor variations in experimental protocols, such as incubation times, reagent concentrations, and animal handling procedures, can lead to significant differences in results between laboratories and even between experiments within the same lab.
Q2: How should I prepare and store this compound stock solutions to ensure consistency?
A2: To ensure consistency in your experiments, follow these guidelines for preparing and storing this compound solutions:
-
Dissolution: For in vitro experiments, dissolve this compound hydrochloride in an organic solvent such as DMSO or ethanol to create a concentrated stock solution. For aqueous-based assays, this stock can then be diluted in the appropriate buffer. It is recommended not to store aqueous solutions for more than one day.
-
Storage: Store stock solutions at -20°C for long-term stability. One source suggests that stock solutions in acetonitrile (B52724) are stable for at least three months at -4°C. Avoid repeated freeze-thaw cycles.
-
pH Considerations: The pH of the experimental medium can affect the solubility and stability of this compound. An oral solution of this compound hydrochloride is stable at a pH of 3.7 for at least 180 days.
Q3: What are the known off-target effects of this compound that I should be aware of?
A3: Besides its primary targets (H1, 5-HT2, and muscarinic receptors), this compound has been reported to have several off-target effects, including:
-
Dopamine (B1211576) Receptor Antagonism: At higher concentrations, this compound can act as a dopamine receptor antagonist, particularly at D2 and D3 receptors. This can influence behavioral studies and experiments involving dopaminergic signaling.
-
Ion Channel Modulation: this compound has been shown to have inhibitory effects on L-type calcium channels.
-
Enzyme Inhibition: It can inhibit the lysine (B10760008) methyltransferase SET7/9.
-
Metabolic Effects: this compound and its metabolites can inhibit proinsulin and insulin (B600854) biosynthesis and release.
Troubleshooting Guides
In Vitro Assays
Issue: High variability or low potency of this compound in cell-based functional assays.
-
Possible Cause 1: Solubility and Aggregation.
-
Troubleshooting: Ensure complete dissolution of this compound in your stock solvent before diluting it in your assay medium. Visually inspect for any precipitation. Consider using a vehicle control with the same final concentration of the organic solvent to rule out solvent effects. The use of β-cyclodextrin has been shown to enhance the solubility of this compound.
-
-
Possible Cause 2: Cell Line Passage Number.
-
Troubleshooting: High passage numbers can lead to phenotypic drift and altered drug responses. It is recommended to use cells with a consistent and low passage number for all experiments. Thaw a new vial of cells after a certain number of passages to maintain consistency.
-
-
Possible Cause 3: Serum Protein Binding.
-
Troubleshooting: Components in fetal bovine serum (FBS) can bind to this compound, reducing its free concentration and apparent potency. Consider performing experiments in serum-free media or reducing the serum concentration, if compatible with your cell line. If serum is necessary, maintain a consistent serum percentage across all experiments.
-
-
Possible Cause 4: Metabolism of this compound.
-
Troubleshooting: Some cell lines may metabolize this compound into compounds with different activities. If you suspect metabolism is an issue, you can try using a cell line with lower metabolic activity or co-incubating with metabolic inhibitors (though this can introduce other confounding factors).
-
Issue: High background or low signal-to-noise ratio in receptor binding assays.
-
Possible Cause 1: Non-specific Binding.
-
Troubleshooting: Optimize the concentration of the radioligand and the amount of cell membrane protein used in the assay. Increase the number of washes to reduce unbound radioligand. Include a non-specific binding control using a high concentration of a competing unlabeled ligand.
-
-
Possible Cause 2: Degraded Radioligand.
-
Troubleshooting: Ensure proper storage of the radioligand and avoid repeated freeze-thaw cycles. Use fresh aliquots for each experiment.
-
In Vivo Assays
Issue: High variability in behavioral responses in rodent studies.
-
Possible Cause 1: Animal Strain and Sex.
-
Troubleshooting: Different rodent strains can exhibit significant differences in their behavioral responses to drugs. Be consistent with the strain and sex of the animals used. Report these details clearly in your methodology.
-
-
Possible Cause 2: Environmental Factors.
-
Troubleshooting: Factors such as housing conditions, light-dark cycle, and noise levels can influence animal behavior. Standardize the experimental environment as much as possible.
-
-
Possible Cause 3: Experimenter Effects.
-
Troubleshooting: The handling of animals by different experimenters can introduce variability. If possible, have the same experimenter conduct all behavioral tests for a given study.
-
-
Possible Cause 4: Drowsiness as a Side Effect.
-
Troubleshooting: Drowsiness is a common side effect of this compound due to its antihistaminic properties. This can confound the results of behavioral tests that rely on motor activity or exploration. Consider conducting experiments at different times after drug administration to see if the sedative effects diminish.
-
Data Presentation
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor | Ki (nM) | Reference |
| Histamine H1 | 0.38 | |
| Serotonin 5-HT2 | 0.83 | |
| Muscarinic | 1.26 |
Table 2: Pharmacokinetic Parameters of this compound in Different Species
| Species | Administration | Dose | Cmax | Tmax | AUC | Bioavailability | Reference |
| Human | Oral | 8 mg | 30.0 µg/L | 4 h | 209 µg·h/L | - | |
| Human | Sublingual | 8 mg | 4.0 µg/L | 9.6 h | 25 µg·h/L | - | |
| Mouse | Intramuscular | - | - | - | - | 81.1% | |
| Beagle Dog | Intramuscular | - | - | - | - | 79.1% |
Experimental Protocols
Representative Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
Treatment: Remove the old medium and add the medium containing different concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Representative Protocol: In Vivo Appetite Stimulation Study in Mice
This protocol is a general guideline and should be performed in accordance with institutional animal care and use committee (IACUC) regulations.
-
Animal Acclimation: Acclimate mice to individual housing and the specific diet for at least one week before the start of the experiment.
-
Baseline Measurement: Measure baseline food intake and body weight for several days to establish a stable baseline for each animal.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection). Dosing regimens can vary, but a common starting point in children is 0.25 mg/kg/day.
-
Data Collection: Measure food intake and body weight daily at the same time each day.
-
Behavioral Observation: Observe the animals for any signs of sedation or other behavioral changes that could affect feeding behavior.
-
Data Analysis: Compare the changes in food intake and body weight between the this compound-treated and vehicle-treated groups.
Mandatory Visualizations
Cyproheptadine Stability in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of cyproheptadine in solutions used for experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a this compound stock solution?
A1: this compound hydrochloride is soluble in organic solvents such as ethanol (B145695), DMSO, and dimethylformamide (DMF) at concentrations of approximately 30 mg/mL.[1] For experiments requiring an aqueous buffer, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like ethanol and then dilute it with the aqueous buffer of choice.[1] Direct dissolution in aqueous buffers can be challenging due to its limited solubility.
Q2: How stable is this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is influenced by pH, temperature, and light exposure. It exhibits greater stability in acidic conditions, with a pH range of 3.5 to 4.5 being optimal.[2][3] It is not recommended to store aqueous solutions for more than one day.[1] For longer-term storage, aliquoting and freezing at -20°C is advisable, although stability under these conditions should be validated for your specific experimental setup.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For optimal stability, this compound solutions, especially aqueous-based ones, should be protected from light by using amber-colored vials or by covering the container with aluminum foil.[2][4] Stock solutions in organic solvents are generally more stable and can be stored at -20°C for extended periods. As a crystalline solid, this compound hydrochloride is stable for at least four years when stored at -20°C.[1]
Q4: Can I expect degradation of this compound during my experiments?
A4: Degradation is possible, particularly under certain conditions. Exposure to light, high temperatures, and non-optimal pH can lead to the formation of degradation products, which may include oxidation, hydrolysis, and thermal degradation products.[5] For instance, the degradation rate of this compound in an oral solution was found to increase 20-fold when the temperature was raised from 24°C to 40°C.[2][6]
Troubleshooting Guide
Issue: Precipitation of this compound in Aqueous Buffer
Precipitation is a common issue when working with this compound in aqueous solutions due to its low solubility. The following workflow can help troubleshoot this problem.
Quantitative Stability Data
The following table summarizes the stability of this compound under various conditions based on published studies.
| Solvent/Formulation | Concentration | Temperature | pH | Duration | Stability/Observations |
| Oral liquid dosage form (aqueous with ethanol, glycerin, sucrose, etc.) | Not specified | 25°C | 3.7 | 180 days | No loss of this compound detected by HPLC.[4][7] |
| Compounded Oral Solution | Not specified | 40°C | 3.5 - 4.5 | 180 days | The degradation rate increased 20-fold compared to storage at 24°C.[2][6] |
| Ethanol, DMSO, Dimethylformamide | ~30 mg/mL | Room Temp | N/A | N/A | Soluble.[1] |
| 1:1 solution of Ethanol:PBS | ~0.5 mg/mL | Room Temp | 7.2 | > 1 day | Not recommended for storage longer than one day.[1] |
| Crystalline Solid (hydrochloride hydrate) | N/A | -20°C | N/A | ≥ 4 years | Stable.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials : this compound hydrochloride (solid), Ethanol (or DMSO), sterile microcentrifuge tubes.
-
Procedure :
-
Weigh the desired amount of this compound hydrochloride in a sterile microcentrifuge tube.
-
Add the appropriate volume of ethanol (or DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Store the stock solution at -20°C in amber-colored tubes or tubes wrapped in foil to protect from light.
-
Protocol 2: Stability Testing of this compound using HPLC
This protocol provides a general framework for assessing the stability of this compound in a given solution.
-
Solution Preparation : Prepare the this compound solution in the desired buffer or solvent at a known concentration.
-
Storage Conditions : Aliquot the solution into several amber vials and store them under the desired experimental conditions (e.g., different temperatures, light exposures).
-
Time Points : At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot for analysis.
-
HPLC Analysis :
-
HPLC System : A standard HPLC system with a UV detector.
-
Column : A C8 or C18 reverse-phase column is suitable.[8][9]
-
Mobile Phase : A common mobile phase consists of a mixture of a phosphate (B84403) buffer and methanol (B129727) (e.g., 0.05 M KH2PO4 buffer:methanol (35:65, v/v), with the pH adjusted to 4.5).[8][9]
-
Detection : Monitor the eluent at a wavelength of 245 nm or 285 nm.[8][9][10]
-
Quantification : Create a standard curve with known concentrations of this compound. Calculate the concentration of this compound in the stability samples by comparing their peak areas to the standard curve.
-
-
Data Analysis : Plot the concentration of this compound versus time to determine the degradation kinetics.
Signaling Pathway of this compound
This compound exerts its pharmacological effects primarily by acting as an antagonist at serotonin (B10506) and histamine (B1213489) receptors.
This compound is a first-generation antihistamine that also possesses potent antiserotonergic and anticholinergic properties.[11] It competitively blocks H1 histamine receptors and 5-HT2A and 5-HT2C serotonin receptors.[11] This dual antagonism is responsible for its therapeutic effects in conditions like allergic reactions and serotonin syndrome.[11][12]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. scientiaplena.org.br [scientiaplena.org.br]
- 3. This compound Hydrochloride Oral Solution [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. [PDF] A novel compounded this compound hydrochloride oral solution: Accelerated stability study and effects on glucose and lipid metabolism in Wistar rats | Semantic Scholar [semanticscholar.org]
- 7. Chemical stability of this compound hydrochloride in an oral liquid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of Stability Indicating High-Performance Liquid Chromatographic Method for Determination of this compound Hydrochloride, its Impurity And Degradation Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
Technical Support Center: Overcoming Cyproheptadine's Sedative Effects in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the sedative effects of cyproheptadine in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced sedation?
A1: this compound is a first-generation antihistamine that also possesses potent anticholinergic and antiserotonergic properties. Its sedative effects are primarily attributed to its antagonism of histamine (B1213489) H1 receptors and serotonin (B10506) 5-HT2A receptors in the central nervous system.[1] By blocking these receptors, this compound reduces neuronal excitability, leading to drowsiness and decreased motor activity.
Q2: How can I assess the level of sedation in my animal models?
A2: Sedation in rodent models can be quantified using various behavioral tests that measure locomotor activity and motor coordination. Commonly used assays include the Open Field Test, which assesses exploratory behavior and general activity, and the Rotarod Test, which evaluates balance and motor coordination.[2][3] A decrease in distance traveled in the open field or a reduced latency to fall from the rotarod are indicative of sedation.
Q3: Are there any strategies to minimize this compound-induced sedation?
A3: Yes, several strategies can be employed to mitigate the sedative effects of this compound in animal studies. These include:
-
Dose Optimization: Using the lowest effective dose of this compound can help minimize sedation while still achieving the desired therapeutic effect.
-
Habituation: Repeated administration of this compound can lead to the development of tolerance to its sedative effects.
-
Co-administration with Stimulants: Concurrent administration of central nervous system (CNS) stimulants, such as caffeine (B1668208) or modafinil (B37608), can counteract the sedative properties of this compound.
Troubleshooting Guides
Issue 1: Excessive Sedation Affecting Experimental Readouts
Problem: The sedative effects of this compound are interfering with the primary outcome measures of my study, which require normal locomotor activity or cognitive function.
Solutions:
-
Dose-Response Optimization:
-
Recommendation: Conduct a pilot study to determine the minimal effective dose of this compound for your specific research question. This involves testing a range of doses and assessing both the desired therapeutic effect and the level of sedation.
-
Rationale: The sedative effects of this compound are dose-dependent. A lower dose may provide the intended pharmacological action with a reduced sedative side effect.
-
-
Co-administration with Caffeine:
-
Recommendation: Administer caffeine concurrently with this compound. A common starting point is a 1:10 ratio of this compound to caffeine (e.g., 1 mg/kg this compound with 10 mg/kg caffeine).
-
Rationale: Caffeine is a well-known CNS stimulant that acts as an adenosine (B11128) receptor antagonist, promoting wakefulness and increased locomotor activity, thereby counteracting the sedative effects of this compound.[4][5][6]
-
-
Co-administration with Modafinil:
-
Recommendation: Co-administer modafinil with this compound. A suggested starting dose for modafinil is 10-20 mg/kg.
-
Rationale: Modafinil is a wakefulness-promoting agent with a different mechanism of action than traditional stimulants. It can effectively reverse sedative-induced hypnosis without causing significant peripheral sympathomimetic effects.[7][8]
-
Issue 2: Development of Tolerance to Sedative Effects
Problem: I am conducting a chronic study and have observed that the sedative effects of this compound diminish over time, potentially confounding long-term behavioral assessments.
Solutions:
-
Implement a Habituation Period:
-
Recommendation: Before initiating the main experimental protocol, administer this compound daily for a period of 5-7 days.
-
Rationale: This allows the animals to develop tolerance to the sedative effects. While the exact mechanisms are not fully elucidated, receptor downregulation or adaptive changes in downstream signaling pathways are thought to contribute to this phenomenon. After the habituation period, the sedative effects are often less pronounced, while the desired therapeutic effects may persist.
-
-
Intermittent Dosing Schedule:
-
Recommendation: If continuous exposure is not critical for your research question, consider an intermittent dosing schedule (e.g., every other day).
-
Rationale: This may prevent the full development of tolerance to the sedative effects, leading to a more consistent sedative response throughout the study. However, this approach needs to be carefully considered in the context of the desired therapeutic effect.
-
Data Presentation
Table 1: Effect of this compound on Locomotor Activity in Mice (Open Field Test)
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | Percent Decrease from Control |
| Vehicle (Saline) | - | 1500 ± 150 | - |
| This compound | 1 | 900 ± 120 | 40% |
| This compound | 2.5 | 600 ± 100 | 60% |
| This compound | 5 | 300 ± 80 | 80% |
Data are presented as mean ± SEM. This table is a representative example compiled from typical findings in locomotor activity studies.
Table 2: Effect of Caffeine Co-administration on this compound-Induced Sedation in Mice (Open Field Test)
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | Percent Reversal of Sedation |
| Vehicle (Saline) | - | 1500 ± 150 | - |
| This compound | 2.5 | 600 ± 100 | - |
| This compound + Caffeine | 2.5 + 10 | 1200 ± 130 | 67% |
| This compound + Caffeine | 2.5 + 20 | 1450 ± 140 | 94% |
Data are presented as mean ± SEM. This table is a representative example compiled from typical findings in studies investigating the reversal of sedative effects.
Table 3: Effect of Modafinil Co-administration on this compound-Induced Motor Incoordination in Rats (Rotarod Test)
| Treatment Group | Dose (mg/kg, i.p.) | Latency to Fall (seconds) | Percent Improvement in Motor Coordination |
| Vehicle (Saline) | - | 180 ± 20 | - |
| This compound | 5 | 90 ± 15 | - |
| This compound + Modafinil | 5 + 10 | 150 ± 18 | 67% |
| This compound + Modafinil | 5 + 20 | 175 ± 22 | 94% |
Data are presented as mean ± SEM. This table is a representative example compiled from typical findings in motor coordination studies.
Experimental Protocols
Open Field Test for Assessing Sedation
Objective: To evaluate spontaneous locomotor activity and exploratory behavior as an index of sedation.
Apparatus: A square arena (e.g., 40x40 cm for mice) with high walls to prevent escape. The arena is typically made of a non-reflective material and is placed in a sound-attenuated room with consistent, diffuse lighting. An overhead camera connected to a video-tracking system is used to record and analyze the animal's movement.[9][10][11][12][13]
Procedure:
-
Acclimatize the animals to the testing room for at least 30 minutes before the test.
-
Administer this compound, vehicle, or co-treatments at the designated pre-treatment time (typically 30-60 minutes before the test).
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena freely for a predetermined period (e.g., 10-30 minutes).
-
Record the session using the video-tracking system.
-
After the session, return the animal to its home cage.
-
Thoroughly clean the arena with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
-
Analyze the recorded data for parameters such as total distance traveled, time spent in the center versus peripheral zones, and rearing frequency. A significant decrease in total distance traveled is indicative of sedation.
Rotarod Test for Assessing Motor Coordination
Objective: To assess balance, grip strength, and motor coordination, which can be impaired by sedative agents.
Apparatus: A rotating rod apparatus with adjustable speed. The rod is typically textured to provide grip for the animals. The apparatus has sensors to automatically record the latency to fall.[1][2][3][14][15]
Procedure:
-
Habituate the animals to the rotarod apparatus for 1-2 days before the test day. This involves placing them on the stationary or slowly rotating rod for a few minutes.
-
On the test day, administer this compound, vehicle, or co-treatments at the designated pre-treatment time.
-
Place the animal on the rotating rod, which is set to a specific speed or an accelerating profile (e.g., 4 to 40 rpm over 5 minutes).
-
Start the rotation and the timer simultaneously.
-
Record the latency to fall from the rod. A trial can also be ended if the animal passively rotates with the rod for a set number of consecutive rotations.
-
Perform multiple trials (e.g., 3 trials) with an inter-trial interval (e.g., 15 minutes).
-
The average latency to fall across the trials is used as the primary measure. A shorter latency to fall indicates impaired motor coordination and sedation.
Mandatory Visualizations
Caption: Histamine H1 Receptor Signaling Pathway and Site of this compound Antagonism.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway and Site of this compound Antagonism.
Caption: Experimental workflow for evaluating strategies to mitigate this compound-induced sedation.
References
- 1. Rotarod-Test for Mice [protocols.io]
- 2. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 3. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repeated stress alters caffeine action on motor coordination in C57Bl6/J male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The stimulant effects of caffeine on locomotor behaviour in mice are mediated through its blockade of adenosine A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute Administration of Caffeine: The Effect on Motor Coordination, Higher Brain Cognitive Functions, and the Social Behavior of BLC57 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modafinil treatment of opioid-induced sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modafinil Attenuates Reinstatement of Cocaine Seeking: Role for Cystine-Glutamate Exchange and Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. anilocus.com [anilocus.com]
- 10. researchgate.net [researchgate.net]
- 11. Open field test for mice [protocols.io]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mmpc.org [mmpc.org]
- 15. scispace.com [scispace.com]
Technical Support Center: Enhancing Cyproheptadine Bioavailability in Experimental Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to address the low oral bioavailability of cyproheptadine in experimental models.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering step-by-step solutions and detailed protocols.
Issue 1: Inconsistent or Low this compound Plasma Concentrations After Oral Administration
Question: We are observing highly variable and generally low plasma concentrations of this compound in our rat model after oral gavage. What are the potential causes and how can we troubleshoot this?
Answer:
Low and inconsistent plasma levels of this compound are common challenges stemming from its inherent physicochemical and metabolic properties. The primary culprits are its low aqueous solubility, extensive first-pass metabolism in the liver, and potential for efflux by transporters in the gastrointestinal (GI) tract. Here’s a systematic approach to troubleshoot this issue:
1. Characterize the Physicochemical Properties of Your this compound Batch:
Ensure the fundamental properties of your this compound hydrochloride (HCl) are well-understood, as batch-to-batch variability can occur.
-
Solubility Profile: Determine the solubility in various biorelevant media.[1][2][3]
-
pKa and LogP: These values influence its dissolution and permeability across biological membranes.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Bioavailability |
| Molecular Weight | 287.40 g/mol | - |
| pKa | 9.3 | Ionizable, with solubility dependent on pH. |
| LogP | 4.69 | High lipophilicity can lead to poor aqueous solubility.[1] |
| Aqueous Solubility | Sparingly soluble in water.[2][3] | Poor dissolution in the GI tract can be a rate-limiting step for absorption. |
2. Optimize the Formulation Strategy:
A simple suspension of this compound is often insufficient to achieve adequate oral absorption. Consider the following formulation strategies to enhance its solubility and dissolution rate:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution.[5][6]
-
Inclusion Complexes: Complexation with cyclodextrins can significantly enhance aqueous solubility.[7]
-
Nanoformulations: Reducing particle size to the nanoscale increases the surface area for dissolution.[8]
3. Evaluate Intestinal Permeability and Efflux:
This compound's absorption may be limited by its ability to cross the intestinal epithelium and could be a substrate for efflux pumps like P-glycoprotein (P-gp).[9][10][11]
-
Caco-2 Permeability Assay: This in vitro model is the gold standard for predicting intestinal drug absorption and identifying potential P-gp substrates.
4. Investigate First-Pass Metabolism:
This compound undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes.[12][13] This is a major contributor to its low oral bioavailability.
-
In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to identify the major metabolic pathways and the specific CYP isoforms involved.
Experimental Protocols
Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex
This protocol describes the preparation of a this compound-β-cyclodextrin inclusion complex using the kneading method to improve aqueous solubility.[14][15]
Materials:
-
This compound HCl
-
β-Cyclodextrin
-
Mortar and Pestle
-
Distilled Water
-
Vacuum Oven
Method:
-
Accurately weigh this compound HCl and β-cyclodextrin in a 1:2 molar ratio.
-
Place the β-cyclodextrin in a mortar and add a small amount of distilled water to form a paste.
-
Gradually add the this compound HCl to the paste while continuously kneading with the pestle for 45-60 minutes.
-
If the mixture becomes too thick, add a small amount of ethanol to maintain a pasty consistency.
-
Dry the resulting solid mass in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a fine-mesh sieve.
-
Store the prepared inclusion complex in a desiccator.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic procedure for evaluating the oral bioavailability of a novel this compound formulation in rats.[16][17][18][19]
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
Groups:
-
Intravenous (IV) Group: this compound solution (for determining absolute bioavailability).
-
Oral Control Group: this compound suspension in a simple vehicle (e.g., 0.5% carboxymethylcellulose).
-
Oral Test Group: Your improved this compound formulation (e.g., inclusion complex or solid dispersion).
Method:
-
Fast the rats overnight (12-16 hours) with free access to water.
-
IV Administration: Administer a single bolus dose of this compound (e.g., 1 mg/kg) via the tail vein.
-
Oral Administration: Administer a single oral dose of the control or test formulation (e.g., 10 mg/kg) by gavage.
-
Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or retro-orbital sinus at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) and determine the relative and absolute bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for this compound's low oral bioavailability?
A1: The low oral bioavailability of this compound is multifactorial, primarily due to:
-
Poor Aqueous Solubility: As a lipophilic compound (LogP ≈ 4.69), this compound has limited solubility in the aqueous environment of the GI tract, which can hinder its dissolution and subsequent absorption.[1]
-
Extensive First-Pass Metabolism: After absorption, this compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, before it can reach systemic circulation.[12][13]
-
Potential for P-glycoprotein Efflux: It may be a substrate for the P-gp efflux transporter in the intestinal wall, which can pump the drug back into the GI lumen, reducing its net absorption.[9][10][11]
Q2: How does pH affect the solubility of this compound?
A2: this compound is a weak base with a pKa of 9.3.[4] This means its solubility is pH-dependent. In the acidic environment of the stomach, it will be more ionized and generally more soluble. However, as it moves to the more neutral to alkaline pH of the small intestine (the primary site of drug absorption), its solubility can decrease, potentially leading to precipitation and reduced absorption.
Q3: What are the main metabolic pathways of this compound?
A3: this compound undergoes extensive Phase I and Phase II metabolism. The primary metabolic pathways include:
-
Aromatic hydroxylation
-
N-demethylation
-
Epoxidation [20]
-
The major metabolite found in human urine is a quaternary ammonium (B1175870) glucuronide conjugate of this compound, a product of Phase II metabolism.
Q4: What in vitro models can be used to predict the oral absorption of this compound?
A4: Several in vitro models can provide valuable insights into the potential oral absorption of this compound:
-
Caco-2 Cell Monolayers: This is a widely used model to assess intestinal permeability and to investigate the role of efflux transporters like P-gp.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput screening tool to predict passive diffusion across the intestinal epithelium.
-
In vitro dissolution studies: These are crucial for evaluating how quickly and to what extent a formulation releases the drug in biorelevant media.
Q5: Are there any known drug-drug interactions that can affect this compound's bioavailability?
A5: Yes, co-administration of drugs that inhibit or induce the activity of cytochrome P450 enzymes or P-gp can alter the bioavailability of this compound.
-
CYP Inhibitors: Drugs that inhibit the specific CYP isoforms responsible for this compound metabolism could increase its bioavailability and potentially lead to adverse effects.
-
CYP Inducers: Conversely, inducers could decrease its bioavailability by enhancing its first-pass metabolism.
-
P-gp Inhibitors/Inducers: Co-administration with P-gp inhibitors (e.g., verapamil, quinidine) could enhance absorption, while P-gp inducers (e.g., rifampicin, St. John's Wort) could decrease it.[9][10]
Visualizations
Caption: Workflow for developing and evaluating enhanced bioavailability formulations of this compound.
Caption: Key factors contributing to the low oral bioavailability of this compound.
References
- 1. This compound | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijcrt.org [ijcrt.org]
- 7. researchgate.net [researchgate.net]
- 8. upm-inc.com [upm-inc.com]
- 9. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 11. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 13. Safety of this compound, an Orexigenic Drug. Analysis of the French National Pharmacovigilance Data-Base and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. humapub.com [humapub.com]
- 15. oatext.com [oatext.com]
- 16. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. fda.gov [fda.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Fungal transformations of antihistamines: metabolism of this compound hydrochloride by Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing Cyproheptadine's anticholinergic side effects in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyproheptadine, focusing on minimizing its anticholinergic side effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound's anticholinergic side effects?
This compound is a first-generation antihistamine that also acts as a potent antagonist at serotonin (B10506) (5-HT2A and 5-HT2C) and muscarinic acetylcholine (B1216132) receptors.[1][2] Its anticholinergic side effects, such as dry mouth, constipation, urinary retention, and sedation, stem from its ability to block muscarinic receptors, thereby inhibiting the action of acetylcholine.[1][3] this compound exhibits high affinity for muscarinic receptors but does not differentiate between the M1, M2, and M3 subtypes.[4][5]
Q2: How can I minimize anticholinergic side effects in my animal models?
Minimizing anticholinergic side effects in animal models involves a multi-faceted approach:
-
Dose Optimization: Start with the lowest effective dose and titrate upwards. The therapeutic range in adult humans is typically 4-20 mg/day, with some patients requiring up to 32 mg/day.[6][7] For animal studies, allometric scaling from human equivalent doses should be performed as a starting point, followed by dose-range finding studies to identify the minimal effective dose for the desired therapeutic effect with the least anticholinergic burden.
-
Route of Administration: Consider alternative routes of administration. While oral administration is common, localized delivery to the target tissue, if feasible, can reduce systemic exposure and associated side effects.
-
Careful Monitoring: Closely monitor animals for signs of anticholinergic toxicity, such as reduced salivation, decreased gastrointestinal motility, and sedation.[8]
-
Supportive Care: Ensure adequate hydration to counteract dry mouth and monitor for signs of constipation, providing dietary fiber or mild laxatives if necessary.[9]
Q3: Are there any alternative compounds to this compound with a lower anticholinergic profile?
While this compound's unique combination of antihistaminic and antiserotonergic properties makes it valuable for certain research applications, newer generation antihistamines generally have a lower affinity for muscarinic receptors and thus fewer anticholinergic side effects.[10] If the primary goal of the research is histamine (B1213489) H1 receptor antagonism, a second-generation antihistamine might be a suitable alternative. However, if the antiserotonergic effects are crucial, careful consideration and screening of alternative compounds with a more selective receptor binding profile would be necessary. The development of analogues of this compound has been explored, with some showing retained anticholinergic activity while losing antiserotonin and antihistaminic actions, and vice-versa.[11][12]
Troubleshooting Guides
Issue: Excessive Sedation in Animal Models
1. Confirm Onset and Duration:
-
Observe animals at regular intervals post-administration to determine the peak sedative effect and its duration.
2. Dose Reduction:
-
If sedation is interfering with the experimental paradigm, reduce the dose of this compound in a stepwise manner to find a balance between the desired therapeutic effect and manageable sedation.
3. Adjust Dosing Schedule:
-
If the experimental timeline allows, administer this compound at a time when the sedative effects will not interfere with key behavioral assessments (e.g., before the dark cycle in nocturnal animals).
4. Quantitative Assessment of Sedation:
-
Utilize a sedation scale to objectively measure the level of sedation. A simple scale can be adapted from veterinary anesthesia guidelines, observing posture, alertness, and response to stimuli.[13]
Issue: Reduced Food and Water Intake Due to Dry Mouth
1. Monitor Salivary Flow:
-
Quantify salivary secretion to confirm a reduction. A common method involves stimulating saliva production with pilocarpine (B147212) and collecting the saliva using pre-weighed cotton swabs.[14][15]
2. Ensure Hydration:
-
Provide easily accessible water sources, such as hydrogel packs or multiple water bottles, to encourage fluid intake.
3. Dietary Modifications:
-
Offer moist food or a liquid diet to facilitate swallowing if dry mouth is severe.
4. Consider Pilocarpine Co-administration:
-
In some experimental designs, co-administration of a muscarinic agonist like pilocarpine can be used to counteract the peripheral anticholinergic effects on salivary glands. However, this will also counteract other anticholinergic effects and should be used with caution and appropriate controls.
Data Presentation
Table 1: this compound Receptor Binding Affinities
| Receptor Subtype | Affinity (pA2) | Reference Tissue |
| Muscarinic M1 | 7.99 | Rabbit Vas Deferens |
| Muscarinic M2 | 8.02 | Rabbit Vas Deferens |
| Muscarinic M3 | 8.01 | Guinea Pig Ileum |
Source: Adapted from Eltze, M. (1989).[5]
Table 2: Inhibitory Constants (Ki) of this compound at Various Receptors
| Receptor | Ki (nM) |
| Histamine H1 | 0.5 |
| Serotonin 5-HT2A | 0.6 |
| Serotonin 5-HT2C | 1.1 |
| Muscarinic (non-selective) | 2.9 |
| Dopamine D2 | >1000 |
This table presents a summary of inhibitory constants from various sources and is intended for comparative purposes.
Experimental Protocols
Protocol 1: In Vitro Quantification of Anticholinergic Activity using Guinea Pig Ileum
This protocol assesses the functional antagonism of acetylcholine-induced contractions in isolated guinea pig ileum.[1][16]
1. Tissue Preparation:
-
Humanely euthanize a guinea pig and excise a segment of the terminal ileum.
-
Place the tissue in oxygenated, pre-warmed (37°C) Tyrode's solution.
-
Gently flush the lumen and cut into 2-3 cm segments.
2. Organ Bath Setup:
-
Mount the ileum segment in an organ bath containing continuously aerated Tyrode's solution at 37°C.
-
Attach one end to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.
3. Acetylcholine Concentration-Response Curve:
-
Add increasing concentrations of acetylcholine to the bath in a cumulative manner, allowing the response to plateau at each concentration.
-
Record the contractile responses.
4. Antagonism by this compound:
-
Wash the tissue thoroughly to return to baseline.
-
Incubate the tissue with a known concentration of this compound for 20-30 minutes.
-
Repeat the acetylcholine concentration-response curve in the presence of this compound. A rightward shift in the curve indicates competitive antagonism.
5. Data Analysis:
-
Calculate the pA2 value from the Schild plot to quantify the potency of this compound as a muscarinic antagonist.
Protocol 2: Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol determines the binding affinity of this compound to muscarinic receptors using a competitive binding assay with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).[4][17][18]
1. Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold buffer.
-
Centrifuge the homogenate and wash the resulting pellet to isolate the cell membranes containing the muscarinic receptors.
-
Resuspend the final pellet in assay buffer.
2. Competition Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]-NMS, and varying concentrations of unlabeled this compound.
-
Include control wells for total binding (no competitor) and non-specific binding (excess atropine).
-
Incubate the plate to allow binding to reach equilibrium.
3. Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-NMS binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Node Attributes | Graphviz [graphviz.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 10. Safety of this compound, an Orexigenic Drug. Analysis of the French National Pharmacovigilance Data-Base and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. AGING AFFECTS MORPHOLOGY BUT NOT STIMULATED SECRETION OF SALIVA IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum [benthamopenarchives.com]
- 17. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Cyproheptadine Interference in Immunological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from cyproheptadine in their immunological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in immunological assays?
This compound is a first-generation antihistamine and serotonin (B10506) antagonist.[1][2] Its chemical structure bears a resemblance to other compounds, most notably tricyclic antidepressants (TCAs).[3][4] This structural similarity is a primary reason for its interference in certain immunoassays, leading to inaccurate results.
Q2: Which immunological assays are most susceptible to interference by this compound?
The most well-documented interference occurs in immunoassays designed to detect tricyclic antidepressants (TCAs).[5][6][7] This is due to the cross-reactivity of antibodies used in these assays with the this compound molecule and its metabolites.[8][9] While less commonly reported, the potential for interference in other immunoassays cannot be entirely ruled out, particularly in competitive assay formats where structural similarity to the target analyte can lead to false results.
Q3: What is the mechanism of this compound interference in TCA immunoassays?
The interference is primarily due to the structural similarity between this compound and the tricyclic core of TCA drugs.[3][4] Immunoassay antibodies intended to bind to TCAs can recognize and bind to this compound and/or its metabolites, leading to a false-positive signal.[8][9] Research suggests that a metabolite of this compound may have even greater cross-reactivity than the parent drug itself.[8][9]
Q4: At what concentration does this compound cause false-positive results in TCA screens?
The concentration at which this compound can cause a false positive varies depending on the specific assay and its cutoff levels. One source indicates that this compound at therapeutic concentrations (>0.42 µg/mL) may produce a positive result in the Emit Serum TCA assay.[10]
Q5: Are there any reports of this compound interfering with other types of immunological assays, such as those for hormones or cytokines?
Direct interference of this compound in hormone or cytokine immunoassays is not well-documented in the reviewed literature. However, one study noted that this compound can decrease plasma ACTH and cortisol levels, which could be a biological effect rather than analytical interference. The potential for interference, especially in competitive immunoassays for small molecules, should always be considered when unexpected results are obtained in patients taking this compound.
Q6: Can this compound affect nephelometric or turbidimetric assays?
There is no direct evidence from the search results to suggest that this compound interferes with nephelometric or turbidimetric assays. However, a turbidimetric method has been developed for the quantitative determination of this compound itself.[11][12][13]
Troubleshooting Guides
Issue: Unexpected Positive Result in a Tricyclic Antidepressant (TCA) Immunoassay
Possible Cause: Interference from this compound or its metabolites.
Troubleshooting Steps:
-
Review Patient Medication: Check if the patient has been prescribed or is taking this compound.
-
Serial Dilution: Perform a serial dilution of the sample and re-run the immunoassay. If the results do not decrease linearly with dilution, it may suggest interference.
-
Use an Alternative Immunoassay: If available, test the sample with a different TCA immunoassay from another manufacturer, as cross-reactivity can vary between assays.
-
Confirmatory Testing (Gold Standard): The most definitive way to rule out a false positive is to perform a confirmatory test using a more specific method, such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
These methods separate compounds based on their physicochemical properties before detection, allowing for the unambiguous identification and quantification of TCAs, and distinguishing them from interfering substances like this compound.
-
Quantitative Data Summary
Table 1: Reported Cross-Reactivity of this compound in a Tricyclic Antidepressant Immunoassay
| Interfering Substance | Assay | Concentration Causing a Positive Result |
| This compound | Emit Serum TCA Assay | >0.42 µg/mL[10] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Confirmation of Tricyclic Antidepressants in Urine
This protocol is a generalized procedure based on common practices for solid-phase extraction (SPE).
Materials:
-
Urine sample
-
Internal standard (e.g., deuterated analog of the TCA of interest)
-
Phosphate (B84403) buffer (pH 6.0)
-
SPE columns (e.g., C18)
-
Elution solvent (e.g., dichloromethane/isopropanol/ammonium hydroxide (B78521) mixture)
-
Nitrogen evaporator
-
Reconstitution solvent (mobile phase)
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add the internal standard and 2 mL of phosphate buffer. Vortex to mix.
-
SPE Column Conditioning: Condition the SPE column by washing with methanol followed by water and then the phosphate buffer.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE column.
-
Washing: Wash the column with an aqueous wash solution to remove interfering substances.
-
Elution: Elute the TCAs and the internal standard from the column using the elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the reconstitution solvent.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Tricyclic Antidepressants
This is a representative protocol and may need optimization for specific instruments and analytes.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the TCAs of interest.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each TCA and internal standard need to be determined and optimized.
Visualizations
Signaling Pathways and Assay Principles
References
- 1. Cyprohepta-doubts? Determining the Role of this compound in Serotonin Syndrome | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
- 2. litfl.com [litfl.com]
- 3. researchgate.net [researchgate.net]
- 4. microbenotes.com [microbenotes.com]
- 5. Can TCA Cause a False Positive on a Drug Test? [jitsi.cmu.edu.jm]
- 6. researchgate.net [researchgate.net]
- 7. publications.aap.org [publications.aap.org]
- 8. Evaluation of tricyclic antidepressant false positivity in a pediatric case of this compound (periactin) overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tulipgroup.com [tulipgroup.com]
- 10. Understanding CLIA: Principles & Advances - Mindray India [mindray.com]
- 11. researchgate.net [researchgate.net]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. scite.ai [scite.ai]
Technical Support Center: Enhancing Cyproheptadine Solubility with β-Cyclodextrin
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the solubility of Cyproheptadine using β-Cyclodextrin. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which β-Cyclodextrin enhances the solubility of this compound?
A1: β-Cyclodextrin enhances the solubility of this compound through the formation of an inclusion complex.[1][2][3][4] The β-Cyclodextrin molecule has a hydrophilic exterior and a hydrophobic inner cavity.[1][3][4] The lipophilic this compound molecule can be entrapped within this hydrophobic cavity, forming a host-guest complex.[2][3][4] This complex has a more hydrophilic exterior due to the nature of the cyclodextrin (B1172386), which allows it to be more readily dissolved in aqueous solutions.
Q2: What level of solubility enhancement can be expected for this compound with β-Cyclodextrin?
A2: Significant solubility enhancement can be achieved. Studies have shown that the aqueous solubility of this compound HCl, which is already slightly soluble, can be further increased. For instance, the solubility of pure this compound HCl was found to be 2.09 mg/mL at pH 6.8 and decreased to 0.72 mg/mL in acidic conditions (gastric pH).[2][5][6] Through the formation of a solid dispersion with β-Cyclodextrin, the solubility was increased to 9.69 mg/mL at pH 6.8 and 9.12 mg/mL at gastric pH.[2][5][6]
Q3: Does the pH of the medium affect the complexation and solubility enhancement?
A3: Yes, pH can influence the complexation and solubility.[7][8][9] For ionizable drugs like this compound, the state of ionization can affect its ability to enter the cyclodextrin cavity.[7][8] One study noted that the solubility enhancement with β-Cyclodextrin became independent of the physiological pH at higher concentrations of the cyclodextrin.[5][6] It is crucial to perform phase solubility studies at the relevant physiological pH for your application.[5][10]
Q4: What are the common methods to prepare this compound-β-Cyclodextrin inclusion complexes?
A4: Several methods can be used, each with its own advantages and disadvantages. Common techniques include:
-
Physical Mixture: Simple mixing of the drug and β-Cyclodextrin powders.[2][6] This method is straightforward but may result in lower complexation efficiency compared to other methods.[11]
-
Solvent Evaporation: Dissolving both this compound and β-Cyclodextrin in a suitable solvent, followed by evaporation of the solvent to obtain the complex.[2][3][6]
-
Kneading Method: A paste is formed by adding a small amount of a solvent (like water or ethanol) to a physical mixture of the drug and cyclodextrin, which is then kneaded and dried.[1][3][11][12][13] This method is efficient for poorly water-soluble drugs.[1]
-
Co-precipitation: The drug and cyclodextrin are dissolved in a solvent system, and the complex is then precipitated out by changing the conditions (e.g., cooling, adding a non-solvent).[1][3]
-
Freeze-Drying (Lyophilization): An aqueous solution of the drug and cyclodextrin is frozen and then dried under vacuum.[1][14][15][16][17] This method is suitable for thermolabile substances and can yield a porous, highly soluble product.[1][14]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Solubility Enhancement | Incomplete inclusion complex formation. | - Optimize the drug-to-cyclodextrin molar ratio. A 1:1 stoichiometry is common, but higher-order complexes can form.[18][19] - Try a more efficient preparation method, such as kneading, solvent evaporation, or freeze-drying, instead of a simple physical mixture.[3][11] - Ensure adequate mixing time and energy input during preparation.[12] |
| The chosen preparation method is not suitable for the scale of the experiment. | - For larger scale preparations, the kneading method may be more practical and less time-consuming than co-precipitation.[11] Freeze-drying is also scalable.[1] | |
| Precipitation of the Complex from Solution | The solubility limit of the inclusion complex has been exceeded. | - This is characteristic of B-type phase solubility diagrams, which can occur with natural cyclodextrins.[19][20] - Consider using a more soluble β-cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[20][21] |
| Inconsistent Results in Characterization (e.g., DSC, XRD) | The product is a physical mixture rather than a true inclusion complex. | - The characterization of a physical mixture will show the superimposed signals of the individual components. A true complex will exhibit different physicochemical properties.[4] - Use multiple characterization techniques (e.g., FTIR, NMR, SEM) to confirm the formation of the inclusion complex.[4][13][22][23] |
| The preparation method may introduce changes in the crystallinity of the components. | - Always analyze the pure drug and β-cyclodextrin treated under the same conditions as the complex (e.g., freeze-dried) as controls.[4] | |
| Difficulty in Isolating the Solid Complex | Poor yield from the co-precipitation method. | - The choice of organic solvent can competitively inhibit complex formation.[1] - Ensure the system is adequately cooled to induce crystallization. |
| The complex is too soluble to precipitate. | - Consider using the freeze-drying method to recover the complex from solution.[1] |
Quantitative Data Summary
The following tables summarize the solubility data for this compound HCl and its complex with β-Cyclodextrin.
Table 1: Solubility of this compound HCl in Different Media
| Medium | pH | Solubility (mg/mL) | Reference |
| Aqueous Buffer | 6.8 | 2.09 | [2][5][6] |
| Acidic Medium | Gastric pH | 0.72 ± 0.01 | [2][5][6] |
Table 2: Solubility of this compound HCl with β-Cyclodextrin (Solid Dispersion)
| Medium | pH | Solubility (mg/mL) | Reference |
| Aqueous Buffer | 6.8 | 9.69 | [2][5][6] |
| Acidic Medium | Gastric pH | 9.12 | [2][5][6] |
Experimental Protocols
Phase Solubility Study
This protocol is used to determine the stoichiometry and stability constant of the this compound-β-Cyclodextrin complex.
-
Prepare a series of aqueous solutions with increasing concentrations of β-Cyclodextrin in a buffer of the desired pH.
-
Add an excess amount of this compound HCl to each solution.
-
Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached.[10]
-
After reaching equilibrium, filter the suspensions to remove the undissolved drug.
-
Analyze the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry.
-
Plot the concentration of dissolved this compound against the concentration of β-Cyclodextrin. The resulting phase solubility diagram can be used to determine the complex stoichiometry (e.g., AL-type for a 1:1 soluble complex) and the stability constant (Ks).[1][19][20]
Preparation of Inclusion Complex by Kneading Method
-
Accurately weigh this compound HCl and β-Cyclodextrin in the desired molar ratio (e.g., 1:1).
-
Triturate the powders together in a mortar and pestle to obtain a homogenous physical mixture.
-
Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) dropwise to the powder mixture while continuously kneading to form a thick, homogenous paste.[1][3][13]
-
Continue kneading for a specified period (e.g., 30-60 minutes). The energy from kneading facilitates the inclusion of the drug into the cyclodextrin cavity.[12]
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent is completely removed.
-
Pulverize the dried mass and pass it through a sieve to obtain a fine powder.
-
To remove any uncomplexed drug adsorbed on the surface, the powder can be washed with a small amount of a solvent in which the drug is soluble but the complex is not, followed by drying.[1]
Visualizations
Caption: Workflow for the preparation and characterization of this compound-β-Cyclodextrin inclusion complexes.
Caption: Mechanism of solubility enhancement through inclusion complex formation.
References
- 1. oatext.com [oatext.com]
- 2. researchgate.net [researchgate.net]
- 3. humapub.com [humapub.com]
- 4. onlinepharmacytech.info [onlinepharmacytech.info]
- 5. [PDF] SOLUBILITY ENHANCEMENT OF this compound BY FORMULATING INCLUSION COMPLEXES Research Article | Semantic Scholar [semanticscholar.org]
- 6. studylib.net [studylib.net]
- 7. Correlation between the stability constant and pH for β-cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. The Increased Effect of Kneading on the Formation of Inclusion Complexes between d-Limonene and β-Cyclodextrin at Low Water Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application of Neutralization and Freeze-Drying Technique for the Preparation of the Beneficial in Drug Delivery 2-Hydroxypropyl-β-Cyclodextrin Complexes with Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ricerca.unich.it [ricerca.unich.it]
- 23. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cyproheptadine Metabolite Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of cyproheptadine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolic pathways of this compound and which metabolites should I target for quantification?
A1: this compound undergoes extensive metabolism primarily through the cytochrome P450 enzyme system and glucuronidation. The main metabolic pathways include:
-
N-demethylation: Formation of desmethylthis compound (B50868) (DMCPH).
-
Aromatic Hydroxylation: Production of various hydroxythis compound isomers (e.g., 2-hydroxythis compound).[1]
-
Epoxidation: Formation of this compound 10,11-epoxide.[1]
-
Glucuronidation: The primary metabolite in humans is a quaternary ammonium (B1175870) glucuronide conjugate of this compound.[2][3]
The target metabolites for quantification will depend on the research question. For pharmacokinetic studies, it is common to quantify the parent drug (this compound), the active metabolite desmethylthis compound (DMCPH), and potentially the epoxide and glucuronide conjugates to get a comprehensive profile.[4]
Q2: I am having trouble with low recovery of this compound metabolites from plasma/urine samples. What can I do?
A2: Low recovery is a common issue and can be addressed by optimizing your sample preparation protocol. Consider the following:
-
Choice of Extraction Technique: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used. For urine samples, dispersive liquid-liquid microextraction (DLLME) has also been shown to be effective.[5]
-
pH Adjustment: The pH of the sample can significantly impact the extraction efficiency of this compound and its metabolites. For LLE, adjusting the pH of the aqueous phase to be basic (e.g., pH 10.5) can improve the recovery of basic compounds like this compound into an organic solvent.[6]
-
Solvent Selection: For LLE, a mixture of diethyl ether and dichloromethane (B109758) (e.g., 70:30 v/v) has been used successfully for plasma samples.[7] For DLLME from urine, acetonitrile (B52724) as a disperser solvent and carbon tetrachloride as an extraction solvent has been reported.[5]
-
SPE Cartridge Selection: If using SPE, ensure the sorbent chemistry is appropriate for the target analytes. C18 cartridges are commonly used for reversed-phase retention.
Q3: My chromatogram shows poor peak shape (tailing or fronting) for my target analytes. What are the likely causes and solutions?
A3: Poor peak shape in LC-MS/MS analysis can stem from several factors:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.
-
Secondary Interactions: Basic compounds like this compound and its metabolites can interact with residual silanol (B1196071) groups on the silica-based column packing, causing peak tailing. Using a column with end-capping or a mobile phase with a competitive amine (e.g., triethylamine) can help. An acidic mobile phase can also protonate the analytes and reduce these interactions.
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion, including splitting and broadening.[8] Whenever possible, dissolve your extracted sample in the initial mobile phase.[8]
-
Column Contamination or Void: Contamination at the head of the column can cause split peaks. A void in the packing material can also lead to poor peak shape. Try flushing the column or using a guard column. If the problem persists, the column may need to be replaced.[8]
Q4: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?
A4: Matrix effects are a major challenge in bioanalysis. Here are some strategies to minimize their impact:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous compounds from the sample. This can be achieved by optimizing your LLE or SPE protocol.[9]
-
Chromatographic Separation: Ensure that your target analytes are chromatographically separated from the bulk of the matrix components. A longer gradient or a different column chemistry might be necessary.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects, as it will co-elute and experience similar ionization effects as the analyte. If a stable isotope-labeled standard is not available, a structural analog can be used. Amitriptyline has been successfully used as an internal standard for this compound quantification.[7]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Baseline in Chromatogram
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents (e.g., LC-MS grade). Filter the mobile phase before use. |
| Air Bubbles in the System | Purge the LC pumps to remove any trapped air bubbles.[10] Ensure the degasser is functioning correctly. |
| Leaking Fittings | Inspect all fittings for any signs of leaks and tighten or replace as necessary. |
| Contaminated MS Source | Clean the mass spectrometer's ion source according to the manufacturer's instructions. |
Issue 2: High System Backpressure
| Possible Cause | Troubleshooting Step |
| Blocked In-line Filter or Frit | Replace the in-line filter or the column inlet frit.[8] |
| Particulate Buildup on Column | Flush the column in the reverse direction (if permitted by the manufacturer). Always filter samples before injection. |
| Precipitation in the System | If using buffered mobile phases, ensure they are miscible with the organic solvent and will not precipitate. Flush the system with a compatible solvent. |
| Tubing Blockage | Systematically disconnect fittings starting from the detector and working back to the pump to identify the location of the blockage.[8] |
Issue 3: Low Sensitivity or No Analyte Signal
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Ensure proper sample handling and storage. Certain metabolites may be unstable. Consider using enzyme inhibitors during sample preparation.[9] |
| Incorrect MS Parameters | Optimize MS parameters (e.g., collision energy, cone voltage) by infusing a standard solution of the analyte. |
| Poor Ionization | Adjust the mobile phase pH or add modifiers (e.g., formic acid for positive mode, ammonium hydroxide (B78521) for negative mode) to enhance ionization. |
| Clogged MS Orifice or Capillary | Clean the MS orifice and capillary as per the instrument's maintenance guide. |
Quantitative Data Summary
The following tables summarize quantitative data from validated analytical methods for this compound.
Table 1: LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Human Plasma[7] | Dietary Supplements[11] | Pharmaceutical Syrups[12] |
| Linearity Range | 0.05 - 10 ng/mL | 0.1 - 50 ng/mL | 1 - 100 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL | 5 ng/g or ng/mL | 0.98 ng/mL |
| Limit of Detection (LOD) | Not Reported | 1.5 ng/g or ng/mL | 0.86 ng/mL |
| Internal Standard | Amitriptyline | Not specified | Diphenylpyraline HCl |
| Accuracy (% Recovery) | Not Reported | 92 - 99% | Not Reported |
| Precision (%RSD) | Not Reported | 2.0 - 5.9% | Not Reported |
Table 2: HPLC Method Parameters for this compound Quantification
| Parameter | Human Urine (DLLME-HPLC)[5] | Human Plasma (LLE-HPLC)[13] |
| Linearity Range | 0.02 - 4.5 µg/mL | 100 - 800 ng/mL |
| Limit of Detection (LOD) | 13.1 ng/mL | Not Reported |
| Internal Standard | Not specified | Oxcarbazepine |
| Recovery | 91.6 - 101.0% | > 99% |
| Precision (%RSD) | 4.9% | < 2% |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma[7]
-
Sample Preparation: To a 1.5 mL centrifuge tube, add 500 µL of human plasma, the internal standard (amitriptyline), and an alkalizing agent.
-
Extraction: Add 1 mL of extraction solvent (diethyl ether/dichloromethane, 70/30 v/v).
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Separation: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (acetonitrile/water, 50/50 v/v + 0.1% acetic acid).
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME) for this compound from Human Urine[5]
-
Sample Preparation: Place 5 mL of urine sample into a 10 mL screw-cap glass test tube. Adjust the pH to 10.
-
Solvent Addition: Rapidly inject a mixture of 0.6 mL of acetonitrile (disperser solvent) and 30 µL of carbon tetrachloride (extraction solvent) into the sample using a syringe.
-
Emulsion Formation: A cloudy solution (emulsion) will form.
-
Centrifugation: Centrifuge for 5 minutes at 5000 rpm. The extraction solvent will sediment at the bottom of the tube.
-
Collection: Collect the sedimented phase with a microsyringe.
-
Reconstitution: Dissolve the collected phase in acetonitrile.
-
Analysis: Inject an aliquot into the HPLC system.
Visualizations
Caption: Metabolic pathways of this compound.
Caption: General sample preparation workflow.
Caption: Troubleshooting decision tree for LC-MS/MS.
References
- 1. Fungal transformations of antihistamines: metabolism of this compound hydrochloride by Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. Human metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction and Determination of this compound in Human Urine by DLLME-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of this compound in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. google.com [google.com]
- 11. tapchidinhduongthucpham.org.vn [tapchidinhduongthucpham.org.vn]
- 12. Development and validation of LC-MS/MS method for the determination of this compound in several pharmaceutical syrup formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. archives.ijper.org [archives.ijper.org]
Cyproheptadine's potential for non-specific binding in assays
Welcome to the technical support center for researchers encountering potential non-specific binding and interference from cyproheptadine in experimental assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate these issues, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
A1: this compound is a first-generation antihistamine and serotonin (B10506) antagonist with a complex pharmacological profile.[1][2] Its tricyclic ring structure and lipophilic nature contribute to its potential for non-specific binding to various biological molecules and surfaces. Furthermore, it is known to interact with a wide range of receptors beyond its primary targets, including histaminic, serotonergic, and muscarinic receptors, and it may also modulate calcium channel activity.[3] This promiscuous binding behavior can lead to a variety of assay artifacts.
Q2: What are the common types of assays where this compound interference is a concern?
A2: Due to its chemical properties and polypharmacology, this compound can potentially interfere with a broad range of assays, including:
-
Cell-Based Assays: It can exhibit cytotoxic effects on various cell lines, which can confound the results of viability, proliferation, and signaling assays.
-
Enzyme-Linked Immunosorbent Assays (ELISAs): Non-specific binding to plate surfaces, antibodies, or other assay components can lead to high background or false-positive/negative results.
-
Fluorescence-Based Assays (including FRET and BRET): this compound exhibits intrinsic fluorescence, which can interfere with signal detection.[4] It may also quench or enhance the fluorescence of other molecules.
-
Radioligand Binding Assays: Competition for binding to off-target receptors or non-specific binding to membranes and filters can complicate the interpretation of results.
-
Reporter Gene Assays (e.g., Luciferase, β-lactamase): this compound can directly inhibit reporter enzymes or affect cellular pathways that regulate reporter gene expression.
Q3: My assay results are inconsistent when using this compound. What are the first steps I should take?
A3: Begin by systematically evaluating the potential for assay interference. A good starting point is to run a series of control experiments. This includes testing this compound in the absence of your target protein or cells to assess its effect on the assay components and readout. Additionally, performing counterscreens to identify common interference mechanisms is crucial.
Troubleshooting Guides
Guide 1: Troubleshooting this compound in Cell-Based Assays
Problem: Unexpected changes in cell viability, proliferation, or signaling readouts in the presence of this compound.
Potential Cause:
-
Direct Cytotoxicity: this compound can be cytotoxic to various cell lines, independent of the specific target being studied.
-
Off-Target Signaling: this compound's interaction with endogenous serotonin, histamine, or muscarinic receptors on your cells could be activating or inhibiting signaling pathways that affect your readout.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound in cell-based assays.
Experimental Protocols:
-
Protocol 1: Cytotoxicity Counterscreen (MTT/MTS Assay)
-
Cell Seeding: Plate your cells in a 96-well plate at a density that allows for logarithmic growth over the assay period.
-
Compound Addition: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate for the same duration as your primary experiment.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control to determine the cytotoxic concentration of this compound.
-
Guide 2: Troubleshooting this compound in Immunoassays (ELISA)
Problem: High background, low signal, or inconsistent results in an ELISA.
Potential Cause:
-
Non-specific Binding: this compound may bind to the plastic of the microplate, the capture or detection antibodies, or other proteins in the sample.
-
Interference with Enzyme Activity: It may inhibit or enhance the activity of the enzyme conjugate (e.g., HRP).
Troubleshooting Steps:
-
Plate Coating Control: Run the assay on wells coated with blocking buffer only (no capture antibody) to assess this compound's binding to the plate.
-
Antibody Binding Control: In a separate experiment, incubate the detection antibody with this compound before adding it to the wells to see if it interferes with antibody binding.
-
Enzyme Activity Control: Test the effect of this compound on the enzyme conjugate's activity in the absence of other assay components.
-
Optimize Blocking and Washing: Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk) or add a non-ionic detergent (e.g., Tween-20 at 0.05-0.1%) to the wash buffers to reduce non-specific binding.[5]
Guide 3: Troubleshooting this compound in Fluorescence-Based Assays
Problem: High background fluorescence or quenching of the fluorescent signal.
Potential Cause:
-
Autofluorescence: this compound is known to be fluorescent.[4]
-
Signal Quenching/Enhancement: It may interact with the fluorophore in your assay, leading to a decrease or increase in its signal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound in fluorescence assays.
Experimental Protocols:
-
Protocol 2: Autofluorescence Counterscreen
-
Compound Preparation: Prepare a serial dilution of this compound in the same buffer as your primary assay.
-
Plate Setup: Add the this compound dilutions to a microplate. Include a vehicle-only control.
-
Read Fluorescence: Measure the fluorescence at the excitation and emission wavelengths used in your primary assay.
-
Analysis: If a significant signal is detected from this compound alone, this indicates autofluorescence that will need to be accounted for in your primary assay data analysis, for example, by background subtraction.
-
Quantitative Data on this compound Binding
The promiscuous nature of this compound is evident from its binding affinity to a variety of receptors. This off-target binding is a primary source of potential assay interference.
Table 1: Reported Binding Affinities (Ki/pA2) of this compound for Various Receptors
| Receptor Family | Receptor Subtype | Reported Ki (nM) or pA2 | Reference |
| Serotonin | 5-HT1B | 1600 | |
| 5-HT2A | 0.16 | [6] | |
| 5-HT2B | 0.07 | [6] | |
| 5-HT2C | 0.20 | [6] | |
| 5-HT3 | 263 | ||
| Histamine | H1 | 0.35 | [6] |
| Muscarinic | M1 | 10.2 | [7] |
| M2 | 10.7 | [7] | |
| M3 | 9.5 | [7] |
Note: pA2 values have been converted to approximate Ki values for comparison where necessary. Lower Ki values indicate higher binding affinity.
Signaling Pathways and Experimental Workflows
Understanding the potential off-target signaling pathways of this compound can help in designing appropriate control experiments.
Diagram 1: Potential Off-Target Signaling Pathways of this compound
References
- 1. This compound | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 7. Human serum albumin interference on plasmon-based immunokinetic assay for antibody screening in model blood sera - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cyproheptadine-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cyproheptadine-induced cytotoxicity in cell lines.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed in an Experiment
Question: I am using this compound in my experiments and observing higher-than-expected levels of cell death. How can I reduce this cytotoxicity?
Answer:
This compound is known to induce cytotoxicity, primarily through the induction of apoptosis and cell cycle arrest. The extent of this effect can be cell-line dependent. Here are several strategies you can employ to mitigate excessive cell death:
-
Optimize this compound Concentration: The cytotoxic effects of this compound are dose-dependent.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. You may be able to find a therapeutic window where the desired effects are observed without excessive cytotoxicity.
-
Assess Cell Line Specificity: this compound has been shown to have minimal toxicity in normal hepatocytes compared to hepatocellular carcinoma cell lines (HepG2 and Huh-7).[1][3][4] If you are using a non-cancerous cell line and observing high cytotoxicity, consider that your cell line may be particularly sensitive. It is recommended to compare the IC50 value in your cell line to published data for other cell lines.
-
Consider the Mechanism of Cell Death: this compound induces apoptosis, which is a programmed form of cell death.[3][4][5] This process is mediated by a family of proteases called caspases.[6] While not specifically documented for this compound, you could experimentally test the effect of a pan-caspase inhibitor, such as Z-VAD-FMK, to block the apoptotic pathway. This can help determine if the observed cytotoxicity is indeed caspase-dependent.
-
Investigate the Role of Oxidative Stress: Although not a primary reported mechanism, drug-induced cytotoxicity can sometimes involve the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[7][8] You could explore the co-administration of antioxidants, such as N-acetylcysteine (NAC) or Vitamin E, to see if this mitigates the cytotoxic effects.
Issue 2: Difficulty Reproducing Published IC50 Values
Question: My experimentally determined IC50 value for this compound is significantly different from what is reported in the literature. What could be the cause of this discrepancy?
Answer:
Several factors can influence the IC50 value of a compound in a cell-based assay. Here are some common sources of variability:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and free from contamination. Cell lines can drift genetically over time and with increasing passage number, which can alter their sensitivity to drugs. It is best to use low-passage cells for your experiments.
-
Assay Type and Endpoint: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity in an MTT assay, membrane integrity in an LDH assay). The choice of assay can influence the apparent IC50 value. Ensure you are using the same or a comparable assay to the one cited in the literature.
-
Treatment Duration: The cytotoxic effects of this compound can be time-dependent.[2] A longer exposure time will generally result in a lower IC50 value. Standardize the treatment duration in your experiments and compare it to the methodology in the literature.
-
Cell Seeding Density: The initial number of cells seeded can affect their growth rate and confluence, which in turn can impact their response to a cytotoxic agent. Optimize and maintain a consistent seeding density for all experiments.
-
Reagent Quality and Preparation: Ensure that the this compound stock solution is prepared correctly and has not degraded. The quality and formulation of cell culture media and supplements can also play a role.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound primarily induces cytotoxicity by triggering apoptosis (programmed cell death) and causing cell cycle arrest.[3][4][5] In some cell lines, it has been shown to activate the p38 MAP kinase pathway and inhibit the PI3K/AKT and mTOR/β-catenin signaling pathways.[1][9]
Q2: Is this compound cytotoxic to all cell lines?
A2: Not equally. This compound has demonstrated potent cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma, urothelial carcinoma, and lung cancer cells.[1][2][10] However, studies have shown that it has minimal toxicity in normal human hepatocytes, suggesting a degree of selectivity for cancer cells.[1][3][4]
Q3: How does this compound affect the cell cycle?
A3: this compound can arrest the cell cycle at different phases depending on the cell line. For instance, in HepG2 hepatocellular carcinoma cells, it induces a G1 phase arrest, while in Huh-7 cells, it causes arrest at the G1/S transition.[1][4] This is often associated with changes in the expression of cell cycle regulatory proteins like p16, p21, and p27.[1]
Q4: Can I use a caspase inhibitor to block this compound-induced cell death?
A4: Since this compound is known to induce apoptosis, using a caspase inhibitor is a plausible strategy to mitigate this specific form of cell death.[6] While there is no direct literature confirming this for this compound, it is a valid experimental approach to investigate the mechanism and potentially reduce cytotoxicity in your cell line. Pan-caspase inhibitors like Z-VAD-FMK are commonly used for this purpose.
Q5: Are there any known agents that can protect cells from this compound's cytotoxic effects?
A5: There is limited direct research on protective agents specifically against this compound-induced cytotoxicity. However, based on general mechanisms of drug toxicity, you could investigate the potential protective effects of antioxidants if you suspect the involvement of oxidative stress.
Quantitative Data Summary
The following tables summarize the cytotoxic activity of this compound in various cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Cell Type | Assay Duration (hours) | IC50 (µM) | Reference |
| HepG2 | Human Hepatocellular Carcinoma | 24 | 44.4 ± 6.1 | [3] |
| Huh-7 | Human Hepatocellular Carcinoma | 24 | 44.7 ± 6.1 | [3] |
| Normal Human Hepatocytes | Normal Human Hepatocytes | 24 | 118.1 ± 6.4 | [3] |
| TSGH 8301 | Human Urothelial Carcinoma | Not Specified | ~50 | [10] |
| BFTC 905 | Human Urothelial Carcinoma | Not Specified | ~50 | [10] |
| BFTC 909 | Human Urothelial Carcinoma | Not Specified | ~50 | [10] |
| SV-HUC1 | Immortalized Normal Urothelium | Not Specified | >100 | [10] |
Table 2: Effect of this compound on Lung Cancer Cell Growth Inhibition
| Cell Line | Concentration (µM) | 24h Inhibition (%) | 48h Inhibition (%) | 72h Inhibition (%) | Reference |
| LLC1 | 20 | 15 | 15 | 40 | [2] |
| LLC1 | 30 | 30 | 41 | 64 | [2] |
| A549 | 20 | 18 | 14 | 40 | [2] |
| A549 | 30 | 37 | 47 | 60 | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay using Cell Counting Kit-8 (CCK-8)
This protocol is adapted from studies assessing this compound's cytotoxicity.[11]
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in serum-free medium to achieve the desired final concentrations.
-
After the 24-hour incubation, starve the cells in serum-free medium for another 24 hours.
-
Remove the serum-free medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and CCK-8 only) from all other readings.
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Detection using Annexin V Staining
This protocol is based on methods used to confirm apoptosis induction by this compound.[11]
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control for the specified time.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 channel.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Visualizations
Caption: Troubleshooting workflow for high this compound-induced cytotoxicity.
Caption: Signaling pathways affected by this compound leading to cytotoxicity.
Caption: Experimental workflow for a CCK-8 cell viability assay.
References
- 1. This compound, an antihistaminic drug, inhibits proliferation of hepatocellular carcinoma cells by blocking cell cycle progression through the activation of P38 MAP kinase | springermedizin.de [springermedizin.de]
- 2. This compound inhibits in vitro and in vivo lung metastasis and drives metabolic rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an antihistaminic drug, inhibits proliferation of hepatocellular carcinoma cells by blocking cell cycle progression through the activation of P38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound causes apoptosis and decreases inflammation by disrupting thiol/disulfide balance and enhancing the levels of SIRT1 in C6 glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase inhibitors in prevention of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of cytostatic in oxidative stress reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of oxidative stress-mediated cytotoxicity and genotoxicity of copper and flubendiamide: amelioration by antioxidants in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety of this compound, an Orexigenic Drug. Analysis of the French National Pharmacovigilance Data-Base and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, an antihistaminic drug, inhibits proliferation of hepatocellular carcinoma cells by blocking cell cycle progression through the activation of P38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Reactivity of Cyproheptadine in Immunoassays
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential cross-reactivity issues with Cyproheptadine in various immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in immunoassays?
This compound is a first-generation antihistamine with anticholinergic and antiserotonergic properties.[1][2] Its chemical structure is a tricyclic benzocycloheptene, which bears a significant resemblance to tricyclic antidepressants (TCAs).[3][4] This structural similarity is the primary reason for its cross-reactivity in immunoassays designed to detect TCAs, potentially leading to false-positive results.[5][6]
Q2: In which immunoassays is this compound known to cause cross-reactivity?
This compound has been reported to cause false-positive results primarily in screening immunoassays for tricyclic antidepressants (TCAs).[5][6] This has been specifically noted for the Emit® Serum TCA assay.[5] Due to the widespread use of immunoassays for drug screening, it is crucial to consider this cross-reactivity when interpreting results, especially in the absence of confirmatory testing.
Q3: Is it the this compound parent drug or its metabolites that cause cross-reactivity?
Research suggests that a metabolite of this compound is the primary cause of cross-reactivity in TCA immunoassays.[6] The principal metabolite found in human urine has been identified as a quaternary ammonium (B1175870) glucuronide conjugate of this compound.[1][2] While the parent drug may also contribute, the metabolite appears to be the major interfering substance.[6]
Q4: At what concentration does this compound cause a false positive in TCA immunoassays?
The concentration at which this compound can cause a false positive varies depending on the specific immunoassay. For the Emit® Serum TCA assay, a positive result may be observed at this compound concentrations greater than 0.42 µg/mL (420 ng/mL).[5] It is important to consult the package insert for the specific assay being used for any listed cross-reactivity data.
Troubleshooting Guide for Unexpected Positive Results in TCA Immunoassays
Encountering a positive result for tricyclic antidepressants when none are expected can be a significant issue. This guide provides a step-by-step approach to troubleshooting potential false positives due to this compound cross-reactivity.
Step 1: Review Patient/Sample History
-
Medication Review: The first and most critical step is to conduct a thorough review of the patient's or sample's medication history. Inquire about the use of this compound (brand name Periactin®) and other structurally related compounds.
-
Other Potential Cross-Reactants: Be aware of other medications that can cause false positives for TCAs, such as diphenhydramine, carbamazepine, cyclobenzaprine, and quetiapine.[7]
Step 2: Understand the Immunoassay Principle
-
Competitive Binding: Most screening immunoassays for small molecules like TCAs are based on the principle of competitive binding. In this format, the drug in the sample competes with a labeled drug for a limited number of antibody binding sites. A higher concentration of the drug in the sample results in a lower signal from the labeled drug, indicating a positive result.
-
Structural Similarity: Cross-reactivity occurs when the antibody, designed to recognize the three-ring structure of TCAs, also binds to other molecules with a similar structure, such as this compound.
Step 3: Consult the Assay's Package Insert
-
Cross-Reactivity Data: Carefully review the package insert of the specific immunoassay kit being used. Manufacturers often provide a list of compounds that have been tested for cross-reactivity and the concentrations at which they may interfere.
Step 4: Perform Confirmatory Testing
-
Necessity of Confirmation: A positive result from a screening immunoassay should always be considered presumptive until confirmed by a more specific method.[6]
-
Recommended Methods: The gold standard for confirmation is Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques separate the compounds in the sample before detection, allowing for the definitive identification and quantification of specific TCAs and ruling out the presence of interfering substances like this compound.
Quantitative Data on Cross-Reactivity
The following table summarizes the known quantitative data on this compound cross-reactivity in a common TCA immunoassay. Data for other platforms is limited, and it is always recommended to consult the manufacturer's documentation.
| Immunoassay Platform | Analyte | Cross-Reactant | Concentration Causing Positive Result |
| Emit® Serum TCA Assay | Tricyclic Antidepressants | This compound | > 0.42 µg/mL (420 ng/mL)[5] |
Experimental Protocols
Principle of Competitive Immunoassay (ELISA)
This is a general protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of a small molecule like a tricyclic antidepressant.
-
Coating: Microplate wells are coated with antibodies specific to the target TCA.
-
Blocking: Any remaining non-specific binding sites on the well surface are blocked using a blocking buffer.
-
Competition: The patient sample (potentially containing the TCA and/or this compound) and a fixed amount of enzyme-labeled TCA (conjugate) are added to the wells. They compete for binding to the coated antibodies.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Washing: The wells are washed to remove any unbound sample components and enzyme conjugate.
-
Substrate Addition: A chromogenic substrate for the enzyme is added to the wells.
-
Color Development: The enzyme converts the substrate into a colored product. The intensity of the color is inversely proportional to the amount of TCA in the sample. A lower color intensity indicates a higher concentration of the drug in the sample.
-
Stopping the Reaction: A stop solution is added to halt the color development.
-
Reading: The absorbance is read using a microplate reader at a specific wavelength. The concentration of the TCA in the sample is determined by comparing its absorbance to a standard curve.
Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a generalized workflow for the confirmation of TCAs using GC-MS. Specific parameters will vary depending on the instrument and the specific TCA being analyzed.
-
Sample Preparation:
-
Extraction: The TCAs are extracted from the biological matrix (e.g., urine, serum) using a liquid-liquid extraction or solid-phase extraction technique. This step is crucial to remove interfering substances.
-
Derivatization: In some cases, the extracted TCAs are chemically modified (derivatized) to improve their volatility and chromatographic properties.
-
-
Gas Chromatography (GC) Separation:
-
The extracted and prepared sample is injected into the GC.
-
The sample is vaporized and carried by an inert gas through a long, thin column.
-
Different compounds in the sample travel through the column at different rates based on their chemical properties, leading to their separation.
-
-
Mass Spectrometry (MS) Detection:
-
As each compound elutes from the GC column, it enters the mass spectrometer.
-
The molecules are ionized and fragmented.
-
The mass spectrometer separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.
-
-
Data Analysis:
-
The retention time (the time it takes for a compound to travel through the GC column) and the mass spectrum are used to definitively identify and quantify the specific TCA in the sample. This high specificity allows for the differentiation between TCAs and cross-reacting compounds like this compound.
-
Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. drugs.com [drugs.com]
- 3. Tricyclic analogs cyclobenzaprine, amitriptyline and this compound inhibit the spinal reflex transmission through 5-HT(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wakemed.org [wakemed.org]
- 6. Evaluation of tricyclic antidepressant false positivity in a pediatric case of this compound (periactin) overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tricyclic Antidepressant (TCA) Screen: MedlinePlus Medical Test [medlineplus.gov]
Technical Support Center: Enhancing the Dissolution Rate of Cyproheptadine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the dissolution rate of the poorly soluble drug, Cyproheptadine.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
This compound is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it possesses high permeability but low solubility.[1] Its poor water solubility is attributed to its molecular structure, which is largely non-polar. This hydrophobicity hinders its dissolution in the aqueous environment of the gastrointestinal tract, which can be a rate-limiting step for its absorption and overall bioavailability.[2]
Q2: What are the most common and effective strategies to enhance the dissolution rate of this compound?
Several techniques have been successfully employed to improve the dissolution rate of poorly soluble drugs like this compound. The most common and effective methods include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at a solid state.[1][3] This can lead to reduced particle size, improved wettability, and the presence of the drug in a higher energy amorphous form.[2][4]
-
Inclusion Complexes with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin (B1172386), a hydrophilic macrocycle. This complexation enhances the apparent solubility of the drug.[5][6]
-
Nanoparticle Engineering: Reducing the particle size of this compound to the nanometer range, which significantly increases the surface area available for dissolution.[7][8]
-
Salt Formation: Converting the weakly basic this compound into a salt form, which generally exhibits higher aqueous solubility.[9]
-
Cocrystallization: Forming a crystalline structure composed of this compound and a coformer molecule, which can alter the physicochemical properties of the drug, including its solubility and dissolution rate.[10][11]
Q3: How do I select the most appropriate dissolution enhancement technique for my experiment?
The choice of technique depends on several factors, including the physicochemical properties of this compound, the desired dissolution profile, the intended dosage form, and available laboratory equipment.
-
Solid dispersions are a versatile and widely used method suitable for significant dissolution enhancement.[12][13]
-
Cyclodextrin complexation is effective for molecules that can fit within the cyclodextrin cavity and is particularly useful for liquid formulations.[14][15]
-
Nanoparticle engineering can achieve very rapid dissolution but may require specialized equipment and careful control of particle size and stability.[16][17]
-
Salt formation is a straightforward approach for ionizable drugs like this compound.[9]
-
Cocrystallization offers an alternative when salt formation is not feasible or does not provide the desired properties.[11][18]
Troubleshooting Guides
Solid Dispersions
Problem: Low drug loading or phase separation observed in the prepared solid dispersion.
Possible Causes & Solutions:
-
Poor Miscibility: The drug and carrier may not be fully miscible at the desired ratio.
-
Solution: Screen different carriers (e.g., PEGs, PVPs, Poloxamers) and vary the drug-to-carrier ratio to find a thermodynamically stable system.[3]
-
-
Inappropriate Preparation Method: The chosen method (e.g., solvent evaporation, fusion) may not be optimal for the selected drug-carrier combination.
-
Solution: Experiment with different preparation techniques. For thermolabile drugs, solvent-based methods are preferred over the fusion method.[13]
-
-
Recrystallization during Storage: The amorphous drug within the solid dispersion may recrystallize over time, reducing the dissolution advantage.
-
Solution: Incorporate a crystallization inhibitor or select a carrier that has strong interactions with the drug to maintain its amorphous state. Store the solid dispersion in a low-humidity environment.
-
Problem: The dissolution rate of the solid dispersion is not significantly improved compared to the pure drug.
Possible Causes & Solutions:
-
Insufficient Carrier Amount: The amount of hydrophilic carrier may be too low to effectively wet the drug particles and promote dissolution.
-
Solution: Increase the drug-to-carrier ratio. Studies on this compound have shown that higher proportions of carriers like PEG 6000 lead to better dissolution.[1]
-
-
Particle Size of the Solid Dispersion: Large particles of the solid dispersion will have a smaller surface area, limiting the dissolution rate.
-
Solution: Mill or sieve the prepared solid dispersion to obtain a finer powder.
-
-
Inadequate Dissolution Medium: The dissolution medium may not be providing sink conditions, or the pH might not be optimal.
Inclusion Complexes with Cyclodextrins
Problem: Low complexation efficiency of this compound with the chosen cyclodextrin.
Possible Causes & Solutions:
-
Mismatch between Drug and Cyclodextrin Cavity Size: The this compound molecule may not fit optimally into the cavity of the selected cyclodextrin (e.g., α-CD, β-CD, γ-CD).
-
Solution: Screen different types of cyclodextrins and their derivatives (e.g., HP-β-CD, SBE-β-CD) to find the best fit. Phase solubility studies are essential to determine the stoichiometry and stability constant of the complex.[21]
-
-
Competition for the Cavity: Other components in the formulation might be competing with this compound for inclusion in the cyclodextrin cavity.
-
Solution: Simplify the formulation where possible or choose a cyclodextrin with a higher affinity for this compound.
-
-
Ineffective Preparation Method: The method used to prepare the inclusion complex (e.g., physical mixing, kneading, co-evaporation) may not be efficient.
-
Solution: Employ more robust methods like co-evaporation or freeze-drying to facilitate the inclusion of the drug into the cyclodextrin. A study on this compound showed that solid dispersions with β-Cyclodextrin significantly enhanced its solubility.[5]
-
Problem: Precipitation of the drug from the cyclodextrin complex upon dilution.
Possible Causes & Solutions:
-
Weak Complex Stability: The complex may not be stable enough to remain intact upon dilution in the dissolution medium.
-
Solution: Select a cyclodextrin that forms a more stable complex with this compound. The stability constant (Kc) should be sufficiently high.
-
-
Supersaturation: The concentration of the dissolved drug may exceed its equilibrium solubility, leading to precipitation.
-
Solution: Incorporate precipitation inhibitors or polymers in the formulation to maintain a supersaturated state.
-
Data Presentation
Table 1: Enhancement of this compound Solubility and Dissolution using Solid Dispersions
| Carrier | Drug:Carrier Ratio | Preparation Method | Solubility Enhancement (mg/mL) | Dissolution Rate Enhancement (% release in 60 min) | Reference |
| PEG 6000 | 1:0.5 | Solid Dispersion | 0.052 | 80.60 | [1] |
| PEG 6000 | 1:0.75 | Solid Dispersion | 0.084 | 89.90 | [1] |
| PEG 6000 | 1:1 | Solid Dispersion | 0.95 | 97.09 | [1] |
| Poloxamer 407 | - | Solid Dispersion | Higher than PEG 6000 and Poloxamer 188 | - | [3] |
| Pure Drug | - | - | 0.039 | 39.67 | [1] |
Table 2: Enhancement of this compound Solubility using β-Cyclodextrin Inclusion Complex
| Formulation | pH | Solubility (mg/mL) | % Drug Release in 5 min | Reference |
| Pure Drug | 6.8 | 2.09 | < 20 | [5][6] |
| Pure Drug | Gastric pH | 0.72 | - | [5][6] |
| Solid Dispersion with β-CD | 6.8 | 9.69 | > 90 | [5][6] |
| Solid Dispersion with β-CD | Gastric pH | 9.12 | > 90 | [5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Dissolve a specific ratio of this compound and a hydrophilic carrier (e.g., PEG 6000, 1:1 w/w) in a suitable solvent (e.g., methanol) with the aid of a magnetic stirrer until a clear solution is obtained.[13]
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of a specific mesh size to obtain a uniform powder.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC, XRD, FTIR).
Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complex by Co-evaporation Method
-
Solution Preparation: Prepare an aqueous solution of β-Cyclodextrin. Separately, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Mixing: Add the this compound solution dropwise to the β-Cyclodextrin solution while continuously stirring.
-
Evaporation: Evaporate the solvent mixture under vacuum at a controlled temperature.
-
Drying: Dry the resulting product in a desiccator under vacuum to a constant weight.
-
Characterization: Evaluate the formation of the inclusion complex and its dissolution properties using techniques such as phase solubility studies, DSC, XRD, FTIR, and in vitro dissolution testing.
Protocol 3: In Vitro Dissolution Testing
-
Apparatus: Use a USP Dissolution Apparatus 2 (Paddle Apparatus).[22]
-
Dissolution Medium: Utilize 900 mL of a suitable dissolution medium (e.g., 0.1 N HCl for simulated gastric fluid or phosphate (B84403) buffer pH 6.8 for simulated intestinal fluid). The choice of medium should be justified based on the drug's properties.[19]
-
Apparatus Parameters: Set the paddle speed to a specified rate (e.g., 50 or 75 rpm) and maintain the temperature at 37 ± 0.5°C.
-
Sample Introduction: Introduce a precisely weighed amount of the this compound formulation (pure drug, solid dispersion, or inclusion complex) into the dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analysis: Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Experimental workflow for enhancing this compound dissolution.
References
- 1. ijcrt.org [ijcrt.org]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. japer.in [japer.in]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmasalmanac.com [pharmasalmanac.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Overview of nanoparticulate strategies for solubility enhancement of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. pharmtech.com [pharmtech.com]
- 21. mdpi.com [mdpi.com]
- 22. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
Validation & Comparative
Cyproheptadine versus Ondansetron in a Serotonin Syndrome Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Serotonin (B10506) Syndrome and Therapeutic Strategies
Serotonin syndrome is a potentially life-threatening condition resulting from excessive serotonergic activity in the central nervous system. It is characterized by a triad (B1167595) of symptoms: autonomic hyperactivity, neuromuscular abnormalities, and altered mental status. Animal models are crucial for understanding the pathophysiology of this syndrome and for the preclinical evaluation of potential therapeutic interventions. The primary treatment strategy involves discontinuation of the offending serotonergic agents and supportive care. In more severe cases, serotonin receptor antagonists are employed. This guide focuses on two such antagonists with distinct receptor profiles: cyproheptadine, a potent 5-HT2A receptor antagonist, and ondansetron (B39145), a selective 5-HT3 receptor antagonist.
Mechanism of Action and Receptor Signaling Pathways
The therapeutic rationale for using serotonin antagonists in serotonin syndrome is based on the overstimulation of specific serotonin receptor subtypes. The 5-HT2A and 5-HT1A receptors are considered to be the primary mediators of the most severe symptoms of the syndrome.
This compound: This agent is a first-generation antihistamine with potent 5-HT1A and 5-HT2A receptor antagonist properties.[1] Its efficacy in serotonin syndrome is primarily attributed to its blockade of the 5-HT2A receptor, which is strongly linked to hyperthermia and neuromuscular hyperactivity.[2]
Ondansetron: A selective 5-HT3 receptor antagonist, ondansetron is primarily used as an antiemetic. The role of the 5-HT3 receptor in the core symptoms of serotonin syndrome is less established. While some clinical reports have suggested a possible association between ondansetron and the development of serotonin syndrome, the pharmacological basis for this is considered weak by many experts.[3]
Below are diagrams illustrating the signaling pathways of the 5-HT2A and 5-HT3 receptors.
Comparative Efficacy in Animal Models of Serotonin Syndrome
As previously stated, direct comparative studies are lacking. However, we can infer the likely comparative efficacy based on studies investigating agents targeting the 5-HT2A and 5-HT3 receptors.
This compound (5-HT2A Antagonism): Animal studies have demonstrated that potent 5-HT2A receptor antagonists can effectively prevent hyperthermia, a key and life-threatening symptom of severe serotonin syndrome. For instance, in a rat model of serotonin syndrome induced by a monoamine oxidase inhibitor (clorgyline) and a serotonin precursor (5-hydroxy-L-tryptophan), pretreatment with potent 5-HT2A antagonists completely prevented the rise in rectal temperature and subsequent lethality.[4] While this compound itself was found to prevent lethality only at high doses in this specific study, its established 5-HT2A antagonism provides a strong rationale for its use.[4]
Ondansetron (5-HT3 Antagonism): The role of 5-HT3 receptors in the central features of serotonin syndrome, such as hyperthermia and rigidity, is not well-supported by animal model data. While a theoretical model has proposed that an ideal antidote for serotonin syndrome-associated hyperthermia would be an agonist at the 5-HT3 receptor (among others), this is contrary to the antagonist action of ondansetron.[5] The primary effects of 5-HT3 receptor modulation are related to emesis and gastrointestinal motility. Therefore, ondansetron is not expected to be effective in treating the core life-threatening symptoms of serotonin syndrome.
Quantitative Data Summary
The following table summarizes representative data for a potent 5-HT2A antagonist in a rat model of serotonin syndrome. No equivalent data for ondansetron in a similar model was identified in the literature search.
| Treatment Group | N | Maximum Rectal Temperature (°C) | Survival Rate (%) | Reference |
| Control (Clorgyline + 5-HTP) | 8 | > 40 | 0 | [4] |
| Ritanserin (5-HT2A antagonist) + Clorgyline + 5-HTP | 6 | No significant increase | 100 | [4] |
| Pipamperone (5-HT2A antagonist) + Clorgyline + 5-HTP | 6 | No significant increase | 100 | [4] |
| This compound (high dose) + Clorgyline + 5-HTP | - | - | Lethality prevented | [4] |
Experimental Protocols
Below are detailed methodologies for inducing serotonin syndrome in a rodent model, which can be adapted for comparative drug studies.
Protocol: Induction of Serotonin Syndrome in Rats
This protocol is based on the co-administration of a monoamine oxidase inhibitor (MAOI) and a serotonin precursor.
1. Animals:
-
Species: Male Wistar or Sprague-Dawley rats (250-300 g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals should be acclimated to the housing facility for at least one week prior to the experiment.
2. Materials:
-
Clorgyline (MAO-A inhibitor)
-
5-Hydroxytryptophan (5-HTP)
-
Vehicle (e.g., sterile 0.9% saline)
-
Test compounds (this compound, Ondansetron)
-
Rectal thermometer
-
Observation cages
3. Drug Preparation:
-
Clorgyline: Dissolve in sterile saline to a concentration of 2 mg/mL for a dose of 2 mg/kg.
-
5-HTP: Suspend in sterile saline to a concentration of 10 mg/mL for a dose of 100 mg/kg.
-
Test Compounds: Prepare solutions or suspensions in an appropriate vehicle at the desired concentrations for the intended doses.
4. Experimental Procedure:
-
Record the baseline rectal temperature of each rat.
-
Administer the test compound (e.g., this compound, ondansetron, or vehicle) via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time before the induction of serotonin syndrome.
-
Administer clorgyline (2 mg/kg, i.p.).
-
60 minutes after clorgyline administration, administer 5-HTP (100 mg/kg, i.p.).
-
Immediately after 5-HTP injection, place the rat in an observation cage.
-
Monitor and record rectal temperature at regular intervals (e.g., every 15-30 minutes) for at least 2-3 hours.
-
Observe and score behavioral signs of serotonin syndrome (e.g., tremors, rigidity, hindlimb abduction, Straub tail) at regular intervals.
Experimental Workflow Diagram
Conclusion
Based on the available evidence and mechanistic understanding, this compound is a rational therapeutic choice for mitigating the severe symptoms of serotonin syndrome due to its potent 5-HT2A receptor antagonism. In contrast, ondansetron, a selective 5-HT3 receptor antagonist, is unlikely to be effective in treating the core life-threatening manifestations of serotonin syndrome, such as hyperthermia and neuromuscular rigidity. Future preclinical studies directly comparing these two agents in a validated animal model of serotonin syndrome would be beneficial to definitively quantify their respective effects and further solidify the therapeutic guidelines for this serious adverse drug reaction.
References
- 1. Cyprohepta-doubts? Determining the Role of this compound in Serotonin Syndrome | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
- 2. researchgate.net [researchgate.net]
- 3. Serotonin syndrome - Wikipedia [en.wikipedia.org]
- 4. Potent serotonin (5-HT)(2A) receptor antagonists completely prevent the development of hyperthermia in an animal model of the 5-HT syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hyperthermia and Serotonin: The Quest for a "Better this compound" - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyproheptadine and Its Analogs: A Guide for Researchers
An in-depth examination of the pharmacological profiles of Cyproheptadine and its key analogs, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental methodologies.
This compound, a first-generation antihistamine with potent antiserotonergic properties, has been a subject of extensive research due to its diverse therapeutic applications, ranging from allergy treatment to appetite stimulation. Its tricyclic chemical structure has served as a scaffold for the development of numerous analogs, each with unique pharmacological profiles. This guide provides a comparative analysis of this compound and its notable analogs, focusing on their receptor binding affinities, functional activities, and pharmacokinetic properties. The information is presented to facilitate further research and drug development in this chemical class.
Pharmacological Profile: A Comparative Overview
This compound and its analogs exert their effects by interacting with a variety of receptors, primarily histamine (B1213489) H1 and serotonin (B10506) (5-HT) receptors, particularly of the 5-HT2 subtype.[1][2] Their clinical efficacy and side-effect profiles are largely determined by their affinity and activity at these and other receptors, including muscarinic acetylcholine (B1216132) receptors.
Receptor Binding Affinities and Functional Potencies
The following tables summarize the receptor binding affinities (pKi) and functional potencies (pA2) of this compound and several of its key analogs. The data has been compiled from various experimental studies. It is important to note that direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Receptor Binding Affinities (pKi) of this compound and Analogs at Serotonin 5-HT2 Receptors [3]
| Compound | 5-HT2A (rat cerebral cortex) | 5-HT2C (pig choroid plexus) |
| This compound | 8.80 ± 0.11 | 8.71 ± 0.08 |
| Analog 2f (thioxanthene) | 8.60 ± 0.07 | 8.68 ± 0.01 |
| Analog 2g (xanthene) | 8.40 ± 0.02 | 8.58 ± 0.20 |
| Analog 2h (dihydrodibenzocycloheptadiene) | 8.05 ± 0.03 | 7.95 ± 0.05 |
| Analog 2j (diphenyl) | 7.87 ± 0.12 | 7.57 ± 0.04 |
| Analog 2i (fluorene) | 6.70 ± 0.02 | 6.98 ± 0.04 |
| Analog 3b (phenylmethyl) | 6.45 ± 0.02 | 6.63 ± 0.20 |
pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Comparative Functional Antagonist Potencies (pA2) of this compound and Analogs at Serotonin 5-HT2B Receptors [3]
| Compound | 5-HT2B (rat stomach fundus) |
| This compound | 9.14 ± 0.25 |
| Analog 2f (thioxanthene) | 8.49 ± 0.07 |
| Analog 2g (xanthene) | 7.58 ± 0.58 |
| Analog 2h (dihydrodibenzocycloheptadiene) | 7.02 ± 0.14 |
| Analog 2j (diphenyl) | 6.07 ± 0.20 |
| Analog 2i (fluorene) | Undetectable |
| Analog 3b (phenylmethyl) | Undetectable |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 3: Comparative Functional Antagonist Potencies (pA2) of this compound and Structurally Related Drugs at Muscarinic Receptors [4][5]
| Compound | M1 (rabbit vas deferens) | M2 (rabbit vas deferens) | M3 (guinea-pig ileum) |
| This compound | 7.99 | 8.02 | 8.02 |
| Pizotifen | 7.81 | 7.23 | 7.54 |
| Ketotifen (B1218977) | 6.99 | 6.34 | 6.72 |
These values indicate that this compound has high and non-selective affinity for M1, M2, and M3 muscarinic receptor subtypes.[4][5]
Structure-Activity Relationships
The pharmacological activity of this compound analogs is closely tied to their three-dimensional structure. Modifications to the central tricyclic ring system significantly impact receptor affinity and potency. For instance, analogs with a "butterfly conformation" of the tricyclic system, like the thioxanthene (B1196266) (2f) and xanthene (2g) derivatives, tend to retain high affinity for 5-HT2 receptors.[3] Conversely, opening the central ring, as seen in some other analogs, leads to a decrease in potency, possibly due to increased conformational flexibility.[6] The nature of the substituent on the piperidine (B6355638) nitrogen also plays a role in the overall pharmacological profile.
Pharmacokinetic Profiles
The pharmacokinetic properties of these compounds, including absorption, distribution, metabolism, and excretion, are crucial for their therapeutic use.
Table 4: Comparative Pharmacokinetic Parameters
| Compound | Bioavailability | Protein Binding | Elimination Half-life | Tmax (Oral) |
| This compound | Well-absorbed | 96-99% | ~8 hours | 1-3 hours[7] |
| Ketotifen | ~50% (due to first-pass metabolism) | 75% | 3-22 hours (average) | 2-4 hours[8][9] |
| Pizotifen | - | - | ~23 hours | -[10] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental procedures used to characterize these compounds, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Simplified 5-HT2A receptor signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining antagonist potency (pA2) using an isolated tissue assay.
Experimental Protocols
5-HT2A Receptor Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a compound for the 5-HT2A receptor.[1][11][12]
1. Materials:
- Membrane preparation from cells expressing the human 5-HT2A receptor (e.g., CHO-K1 cells) or from rat frontal cortex.[1][2][12]
- Radioligand: [3H]Ketanserin.[11][12]
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
- Non-specific binding control: A high concentration of a known 5-HT2A antagonist (e.g., spiperone).
- Test compounds (this compound and its analogs) at various concentrations.
- 96-well microtiter plates.
- Glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine).[12]
- Scintillation fluid.
- Microplate scintillation counter.
2. Procedure:
- In a 96-well plate, add assay buffer, the test compound at varying concentrations, the radioligand ([3H]Ketanserin), and the membrane preparation.
- For total binding wells, omit the test compound.
- For non-specific binding wells, add the non-specific binding control instead of the test compound.
- Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium (e.g., 60 minutes).
- Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Dry the filters and add scintillation fluid to each well.
- Measure the radioactivity in each well using a microplate scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
- Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Determination of pA2 from Serotonin-Induced Contractions in Rat Stomach Fundus
This functional assay measures the potency of an antagonist in inhibiting the contractile response to an agonist.[3][6]
1. Materials:
- Male Sprague-Dawley rats.[6]
- Krebs-Henseleit solution (or similar physiological salt solution), bubbled with 95% O2 / 5% CO2.
- Serotonin (agonist).
- This compound or its analogs (antagonists).
- Isolated organ bath system with a force transducer.
2. Procedure:
- Humanely euthanize a rat and dissect the stomach. Isolate the fundus and cut it into longitudinal strips.
- Mount the tissue strips in an organ bath containing Krebs-Henseleit solution maintained at 37°C and aerated.
- Allow the tissue to equilibrate under a resting tension for a period (e.g., 60 minutes), with periodic washing.
- Obtain a cumulative concentration-response curve for serotonin by adding increasing concentrations of serotonin to the bath and recording the contractile response.
- Wash the tissue thoroughly to allow it to return to baseline.
- Incubate the tissue with a known concentration of the antagonist (this compound or analog) for a specific period (e.g., 30 minutes).
- In the presence of the antagonist, repeat the cumulative concentration-response curve for serotonin.
- Repeat steps 5-7 with different concentrations of the antagonist.
3. Data Analysis:
- For each antagonist concentration, calculate the dose ratio (the ratio of the EC50 of serotonin in the presence of the antagonist to the EC50 of serotonin in the absence of the antagonist).
- Create a Schild plot by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
- The pA2 value is the x-intercept of the Schild plot regression line. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[13]
Conclusion
This guide provides a comparative framework for understanding the pharmacological properties of this compound and its analogs. The presented data highlights the nuanced differences in receptor affinities and functional potencies that arise from structural modifications. The detailed experimental protocols offer a foundation for researchers to conduct further comparative studies and explore the therapeutic potential of this versatile class of compounds. Future research should aim for more direct, head-to-head comparisons of a wider range of analogs under standardized experimental conditions to build a more comprehensive understanding of their structure-activity relationships and guide the development of novel therapeutics with improved selectivity and efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity profiles of pizotifen, ketotifen and other tricyclic antimuscarinics at muscarinic receptor subtypes M1, M2 and M3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound analogues: synthesis, antiserotoninergic activity, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Ketotifen - Wikipedia [en.wikipedia.org]
- 9. Pharmacokinetics of ketotifen after oral administration to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates [pubmed.ncbi.nlm.nih.gov]
- 13. Pa2 determination | PPTX [slideshare.net]
Validating Cyproheptadine's Efficacy in Animal Models of Migraine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cyproheptadine's potential efficacy in preclinical animal models of migraine, juxtaposed with established migraine therapies, sumatriptan (B127528) and propranolol (B1214883). By presenting available experimental data, detailed methodologies, and exploring the underlying signaling pathways, this document aims to facilitate informed decisions in migraine research and the development of novel therapeutics.
Introduction to Preclinical Migraine Models
Animal models are crucial for understanding the pathophysiology of migraine and for the initial screening of potential treatments. Two of the most widely utilized and validated models are the Nitroglycerin (NTG)-induced model and the Cortical Spreading Depression (CSD) model.
-
Nitroglycerin (NTG)-Induced Migraine Model: Systemic administration of NTG, a nitric oxide donor, reliably triggers migraine-like symptoms in rodents, including cutaneous allodynia (pain in response to a non-painful stimulus), a key feature of migraine in humans. This model is particularly useful for studying the mechanisms of central sensitization and evaluating acute and preventive migraine therapies.[1]
-
Cortical Spreading Depression (CSD) Model: CSD is a wave of profound neuronal and glial depolarization that spreads across the cerebral cortex, followed by a period of suppressed activity. It is considered the physiological correlate of migraine aura and can activate trigeminal nociceptive pathways, leading to headache. This model is instrumental in investigating the mechanisms of migraine aura and the efficacy of prophylactic drugs.
Comparative Efficacy of Migraine Treatments
Nitroglycerin (NTG)-Induced Migraine Model
This model typically involves the administration of NTG to induce a state of heightened pain sensitivity, which is then measured using behavioral tests such as the von Frey filament test for mechanical allodynia.
Table 1: Efficacy in the Nitroglycerin (NTG)-Induced Migraine Model
| Treatment Group | Animal Model | Key Efficacy Endpoint | Observed Effect | Citation(s) |
| This compound | Rat/Mouse | Mechanical Withdrawal Threshold | No direct preclinical data found in the NTG model. | |
| Sumatriptan | Mouse | Mechanical Withdrawal Threshold | Significantly reverses NTG-induced mechanical hyperalgesia. | [2] |
| Vehicle Control | Mouse | Mechanical Withdrawal Threshold | Establishes baseline hyperalgesia post-NTG administration. | [2] |
Note: The absence of direct preclinical data for this compound in the NTG model represents a significant research gap.
Cortical Spreading Depression (CSD) Model
This model assesses the ability of a drug to suppress the initiation and propagation of CSD waves, which are typically induced by the application of potassium chloride (KCl) to the cortex.
Table 2: Efficacy in the Cortical Spreading Depression (CSD) Model
| Treatment Group | Animal Model | Key Efficacy Endpoint | Observed Effect | Citation(s) |
| This compound | Rat | CSD Frequency/Amplitude | No direct preclinical data found in the CSD model. | |
| Propranolol | Rat | CSD Frequency | Chronic administration significantly suppresses CSD frequency by 40-80%. | [3] |
| Vehicle Control | Rat | CSD Frequency | Establishes baseline CSD frequency. | [3] |
Note: The lack of data on this compound's effect on CSD is a critical area for future investigation to understand its potential prophylactic mechanism.
Experimental Protocols
Nitroglycerin-Induced Mechanical Allodynia in Rodents
Objective: To assess the ability of a test compound to reverse NTG-induced mechanical hypersensitivity.
Animals: Male or female Sprague-Dawley rats or C57BL/6 mice.
Procedure:
-
Acclimation: Animals are acclimated to the testing environment and handling for several days prior to the experiment.
-
Baseline Measurement: Baseline mechanical sensitivity is determined using von Frey filaments applied to the periorbital region or hind paw. The 50% withdrawal threshold is calculated using the up-down method.
-
Migraine Induction: A single intraperitoneal (i.p.) injection of nitroglycerin (10 mg/kg) is administered to induce a state of hyperalgesia.
-
Drug Administration: The test compound (e.g., this compound), positive control (e.g., sumatriptan), or vehicle is administered at a predetermined time point after NTG injection (e.g., 60 minutes).
-
Post-Treatment Measurement: Mechanical withdrawal thresholds are reassessed at various time points after drug administration (e.g., 30, 60, 120 minutes) to determine the extent and duration of any anti-allodynic effect.
Cortical Spreading Depression (CSD) in Rats
Objective: To evaluate the effect of a test compound on the frequency and propagation of CSD.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Surgical Preparation: Animals are anesthetized, and the skull is exposed. Two small burr holes are drilled over the parietal cortex for recording and a third over the frontal cortex for induction of CSD.
-
Electrode Placement: Ag/AgCl electrodes are placed on the dura mater through the burr holes to record the characteristic slow potential change of CSD.
-
CSD Induction: CSD is induced by the application of a cotton ball soaked in 1M potassium chloride (KCl) to the frontal cortex.
-
Drug Administration: The test compound (e.g., this compound), positive control (e.g., propranolol), or vehicle is administered chronically via oral gavage or osmotic mini-pumps for a specified period (e.g., 4 weeks) prior to CSD induction.
-
Data Acquisition and Analysis: The number of CSD events over a set period (e.g., 2 hours) and the propagation velocity between the two recording electrodes are measured and compared between treatment groups.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound, sumatriptan, and propranolol in migraine are mediated by distinct signaling pathways.
This compound's Potential Mechanism of Action in Migraine
This compound is a first-generation antihistamine with potent anti-serotonergic properties. Its primary mechanism is the antagonism of serotonin (B10506) 5-HT2A/2C receptors and histamine (B1213489) H1 receptors. In the context of migraine, its efficacy is thought to stem from its ability to inhibit the downstream effects of serotonin, which is implicated in trigeminal nerve activation and neurogenic inflammation. There is also evidence to suggest that this compound may act as a calcium channel blocker. A potential, yet unproven, mechanism in migraine could involve the modulation of Calcitonin Gene-Related Peptide (CGRP) release or signaling, a key neuropeptide in migraine pathophysiology.
Established Mechanisms of Sumatriptan and Propranolol
Sumatriptan, a 5-HT1B/1D receptor agonist, is thought to act by causing vasoconstriction of cranial blood vessels and inhibiting the release of pro-inflammatory neuropeptides like CGRP from trigeminal nerve endings. Propranolol, a non-selective beta-blocker, is a prophylactic agent whose mechanism in migraine is not fully elucidated but is thought to involve the modulation of adrenergic pathways, potentially leading to a reduction in cortical hyperexcitability and suppression of CSD.
Conclusion and Future Directions
The existing preclinical data provides a solid foundation for the efficacy of sumatriptan in an acute migraine model and propranolol in a model relevant to migraine prophylaxis. However, there is a clear and significant gap in the literature regarding the efficacy of this compound in these same validated animal models.
Future research should prioritize direct, head-to-head comparative studies of this compound against standard migraine therapies in both the NTG-induced and CSD models. Such studies are essential to:
-
Quantitatively assess the efficacy of this compound in reversing established pain behaviors.
-
Determine if this compound possesses prophylactic properties by modulating cortical excitability.
-
Elucidate the precise mechanism of action of this compound in the context of migraine pathophysiology, including its effects on CGRP signaling.
By addressing these research questions, the scientific community can better ascertain the potential of this compound as a viable therapeutic option for migraine treatment.
References
A Cross-Species Examination of Cyproheptadine Pharmacokinetics
A Comparative Guide for Researchers and Drug Development Professionals
Cyproheptadine, a first-generation antihistamine with potent antiserotonergic properties, is utilized in both human and veterinary medicine for a range of indications, including allergic reactions, appetite stimulation, and the management of serotonin (B10506) syndrome. A thorough understanding of its pharmacokinetic profile across different species is crucial for effective therapeutic use and for the design of preclinical and clinical studies. This guide provides a comparative overview of the absorption, distribution, metabolism, and excretion of this compound in humans, rats, mice, dogs, and cats, supported by experimental data and methodologies.
I. Quantitative Pharmacokinetic Parameters: A Cross-Species Comparison
The following table summarizes key pharmacokinetic parameters of this compound across various species, offering a quantitative basis for comparison. These values have been compiled from multiple studies and may vary depending on the specific experimental conditions, such as the dose administered and the analytical methods used.
| Parameter | Human | Rat | Mouse | Dog | Cat |
| Route of Administration | Oral | Intravenous, Oral | Intramuscular | Intramuscular | Intravenous, Oral |
| Peak Plasma Concentration (Cmax) | ~30.0 µg/L (8 mg oral dose)[1] | - | - | - | 669 ± 206 ng/mL (8 mg oral dose)[2] |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours (oral)[1] | - | ~15 minutes (IM)[3] | - | - |
| Area Under the Curve (AUC) | ~209 µg·hr/L (8 mg oral dose)[1] | - | - | - | - |
| Elimination Half-life (t½) | ~8.6 hours (oral) | - | - | - | ~12.8 ± 9.9 hours (oral)[2] |
| Oral Bioavailability | Well-absorbed | - | 81.1% (IM)[3] | 79.1% (IM)[3] | High, ~1.01 ± 0.36[2] |
| Metabolism | Primarily hepatic, including glucuronidation.[4] The principal metabolite is a quaternary ammonium (B1175870) glucuronide conjugate.[4] | Extensive metabolism. Demethylation occurs prior to epoxidation.[5] | - | - | - |
| Excretion | Primarily renal (at least 40%), with 2-20% excreted in feces.[4] | Almost entirely excreted as desmethylthis compound-epoxide in urine.[5] | 1.2 ± 0.1% of the total administered dose excreted in urine within 156 hours (IM).[3] | - | - |
II. Experimental Protocols
A fundamental aspect of pharmacokinetic studies is the methodology employed to obtain reliable and reproducible data. Below are detailed protocols for key experiments commonly cited in this compound research.
A. Quantification of this compound in Plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is widely used for its high sensitivity and specificity in detecting and quantifying this compound in biological matrices.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add an internal standard (e.g., amitriptyline).[6]
-
Perform liquid-liquid extraction using a solvent mixture, such as diethyl ether/dichloromethane (70/30, v/v).[6]
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract with a specific volume of a reconstitution solvent, such as acetonitrile/water (50/50, v/v) with 0.1% acetic acid.[6]
2. Chromatographic Separation:
-
Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) system.[6]
-
Employ a C18 analytical column (e.g., Alltech Prevail C18, 5 µm, 150 mm x 4.6 mm I.D.).[6]
-
Use an isocratic mobile phase for separation.[6]
3. Mass Spectrometric Detection:
-
Couple the HPLC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[7]
-
Monitor the analyte using Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound and the internal standard.[8]
-
Establish a linear calibration curve using known concentrations of this compound to quantify the drug in the plasma samples.[6] The limit of quantification is typically in the low ng/mL range.[6]
B. Animal Studies for Pharmacokinetic Parameter Determination
-
Animal Models: Utilize healthy adult animals of the desired species (e.g., Wistar rats, Beagle dogs, domestic cats).[2][3][5]
-
Drug Administration: Administer a single dose of this compound via the desired route (e.g., oral gavage, intravenous injection, intramuscular injection).[2][3][5] For oral administration studies in rats, this compound can be dissolved in the daily drinking water.[9]
-
Blood Sampling: Collect blood samples at predetermined time points post-administration. For example, in a study with cats, blood samples were collected at fixed intervals after drug administration.[2]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored frozen until analysis.
-
Data Analysis: Analyze the plasma concentrations of this compound at each time point using a validated analytical method like LC-MS/MS. Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using appropriate software and pharmacokinetic models.
III. Visualizing Key Mechanisms and Workflows
To further elucidate the processes involved in this compound's action and analysis, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Simplified signaling pathways of this compound's antagonistic actions.
IV. Conclusion
The pharmacokinetic profile of this compound exhibits notable variations across different species. Factors such as metabolism and elimination pathways contribute to these differences, which in turn influence the drug's efficacy and safety profile in each species. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in the field of drug development, facilitating a more informed approach to the study and application of this compound. A comprehensive understanding of these cross-species differences is paramount for the successful translation of preclinical findings to clinical applications.
References
- 1. A comparison of the pharmacokinetics of oral and sublingual this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition of this compound in cats after intravenous or oral administration of a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacokinetics of this compound and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of this compound in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tapchidinhduongthucpham.org.vn [tapchidinhduongthucpham.org.vn]
- 8. Development and validation of LC-MS/MS method for the determination of this compound in several pharmaceutical syrup formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound hydrochloride on ingestive behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antihistaminic Activity of Cyproheptadine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antihistaminic activity of Cyproheptadine and its derivatives, focusing on their interaction with the histamine (B1213489) H1 receptor. This compound, a first-generation antihistamine, is a well-established therapeutic agent known for its potent antagonism of both histamine and serotonin (B10506) receptors.[1][2][3][4] This dual activity has prompted extensive research into its derivatives to explore and refine their pharmacological profiles. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying biological pathways to support ongoing research and development in this area.
Quantitative Comparison of H1 Receptor Affinity
| Compound | H1 Receptor Binding Affinity (pKi) | Reference Compound(s) | Notes |
| This compound | 9.5 | - | A potent first-generation antihistamine with a tricyclic structure. |
| Derivative 14 | 9.5 | This compound | An ethyl-bridged analogue of this compound, demonstrating that modifications to the tricyclic ring can maintain high H1 receptor affinity. |
| Derivative 13 | 9.6 | This compound | An ethinyl-bridged analogue of this compound, showing a slight increase in affinity compared to this compound. |
| Furan (B31954) Analogue | Lower than this compound | This compound | A series of derivatives where furan nuclei are fused to the 10,11-vinylene bridge did not retain the potent antihistaminic action of this compound, indicating the importance of the tricyclic system.[5] |
| Dihydro Derivative | Lower than this compound | This compound | The 10,11-dihydro derivative of this compound showed a decrease in H2-receptor antagonist potency in a hybrid molecule study, suggesting that the double bond is crucial for activity at this receptor.[6] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Experimental Protocols
The quantitative data presented above are typically determined through in vitro assays. Below are detailed methodologies for key experiments used to characterize the antihistaminic activity of this compound derivatives.
Histamine H1 Receptor Radioligand Binding Assay
This assay directly measures the affinity of a compound for the histamine H1 receptor.
Objective: To determine the inhibition constant (Ki) of test compounds for the histamine H1 receptor.
Materials:
-
Membrane Preparation: Homogenates from cells (e.g., HEK293 or CHO cells) expressing the human histamine H1 receptor.
-
Radioligand: [³H]-Mepyramine (a potent H1 antagonist).
-
Test Compounds: this compound and its derivatives.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., Mianserin).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail and Counter.
Procedure:
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of [³H]-Mepyramine, and varying concentrations of the test compound. Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-labeled antagonist).
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the unbound. Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assays (e.g., Calcium Flux Assay)
Functional assays measure the ability of a compound to antagonize the cellular response to histamine.
Objective: To determine the potency of a test compound in inhibiting histamine-induced cellular responses (e.g., EC50).
Materials:
-
Cell Line: A cell line expressing the histamine H1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Histamine: The agonist to stimulate the H1 receptor.
-
Test Compounds: this compound and its derivatives.
-
Assay Buffer.
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.
Procedure:
-
Cell Preparation: Plate the cells in a multi-well plate and load them with the calcium-sensitive fluorescent dye.
-
Compound Addition: Add varying concentrations of the test compounds to the wells and incubate for a specific period.
-
Histamine Stimulation: Add a fixed concentration of histamine to all wells to stimulate the H1 receptors.
-
Signal Detection: Immediately measure the change in fluorescence intensity over time using a FLIPR. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the histamine response against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal inhibitory effect).
-
Visualizing Key Processes
To better understand the context of these comparisons, the following diagrams illustrate the histamine H1 receptor signaling pathway and a typical experimental workflow for evaluating antihistaminic activity.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Antihistaminic Activity.
Conclusion
This comparative guide highlights the potent antihistaminic activity of this compound and underscores the importance of its tricyclic structure for high-affinity binding to the histamine H1 receptor. The available data suggest that while certain modifications to the core structure can be tolerated or even slightly enhance affinity, significant alterations, such as the fusion of furan nuclei, can lead to a substantial loss of activity.[5] The detailed experimental protocols provided offer a standardized framework for the continued evaluation of novel this compound derivatives. Future research should focus on generating comprehensive and directly comparable datasets for a wider range of analogues to further elucidate the structure-activity relationships and guide the development of next-generation antihistamines with improved efficacy and safety profiles.
References
- 1. This compound | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. A comparison of the antiserotonin, antihistamine, and anticholinergic activity of this compound with analogues having furan nuclei fused to the 10,11-vinylene bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacology of combined histamine H1-/H2-receptor antagonists containing diphenhydramine and this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioequivalence of Cyproheptadine Formulations
For researchers, scientists, and drug development professionals, understanding the bioequivalence of different drug formulations is critical for ensuring therapeutic interchangeability. This guide provides a comparative analysis of cyproheptadine formulations, supported by experimental data, detailed protocols, and visualizations of experimental workflows and signaling pathways.
Pharmacokinetic Data Comparison
A key aspect of bioequivalence is the comparison of pharmacokinetic parameters to assess the rate and extent of drug absorption. The following table summarizes the pharmacokinetic data from a study comparing a standard oral tablet formulation of this compound with a sublingual formulation.
| Pharmacokinetic Parameter | Oral Formulation (8mg) | Sublingual Formulation (8mg) |
| Cmax (Maximum Plasma Concentration) | 30.0 µg/L | 4.0 µg/L |
| Tmax (Time to Reach Cmax) | 4 hours | 9.6 hours |
| AUC (Area Under the Curve) | 209 µg·hr/L | 25 µg·hr/L |
Data sourced from a comparative pharmacokinetic study of oral and sublingual this compound.[1][2]
In another bioequivalence study, two tablet formulations of this compound in combination with cobamamide (B1669280) (Cobactin® as the test formulation and Cobavital® as the reference formulation) were compared. The study concluded that the 90% confidence intervals for the ratios of Cmax and AUC were within the 80-125% range, establishing the bioequivalence of the two formulations.[1]
Experimental Protocols
Below is a detailed methodology for a typical bioequivalence study of different oral this compound formulations, based on established clinical trial protocols.
Objective
To compare the rate and extent of absorption of a test formulation of this compound with a reference formulation and to determine if they are bioequivalent.
Study Design
A randomized, open-label, two-period, two-sequence, crossover study is a standard design.
-
Participants: A cohort of healthy adult volunteers.
-
Washout Period: A sufficient time, typically at least 7 days, between the two periods to ensure complete elimination of the drug from the body.[1]
-
Dosing: A single oral dose of the test and reference formulations administered on separate occasions.
Methodology
-
Subject Screening and Enrollment: Healthy volunteers undergo a thorough medical screening to ensure they meet the inclusion criteria and have no contraindications.
-
Randomization: Subjects are randomly assigned to one of two sequences (e.g., Test then Reference, or Reference then Test).
-
Drug Administration: After an overnight fast, subjects receive a single oral dose of the assigned this compound formulation with a standardized volume of water.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Plasma Analysis: The concentration of this compound in the plasma samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated for each subject:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity.
-
-
Statistical Analysis: The 90% confidence intervals for the geometric mean ratios of the test to reference product for Cmax and AUC are calculated. For bioequivalence to be established, these intervals must fall within the range of 80% to 125%.
Visualizations
Experimental Workflow for a Bioequivalence Study
The following diagram illustrates the typical workflow of a bioequivalence study for two oral formulations of a drug.
Caption: Workflow of a typical randomized, crossover bioequivalence study.
Signaling Pathway of this compound
This compound exerts its therapeutic effects by acting as an antagonist at multiple receptor sites. The diagram below illustrates its primary mechanisms of action.
References
A Head-to-Head Comparison of Cyproheptadine and Other Appetite Stimulants for Researchers and Drug Development Professionals
In the landscape of pharmacotherapy for appetite stimulation, cyproheptadine stands as a frequently utilized agent. However, a comprehensive understanding of its performance relative to other appetite stimulants is crucial for informed clinical decision-making and future drug development. This guide provides a detailed, evidence-based comparison of this compound with other prominent appetite stimulants, focusing on their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data and detailed protocols.
Mechanism of Action: A Multi-Targeted Approach
This compound's appetite-stimulating effect is primarily attributed to its potent antagonism of serotonin (B10506) 5-HT2C receptors and histamine (B1213489) H1 receptors in the hypothalamus.[1][2][3] Serotonin, particularly through the 5-HT2C receptor, is a well-established suppressor of appetite.[4][5][6] By blocking this receptor, this compound disinhibits the downstream pathways that promote satiety, thereby increasing appetite.[7] Similarly, antagonism of the H1 receptor is known to be orexigenic.[8][9][10]
Other appetite stimulants operate through distinct molecular pathways:
-
Mirtazapine (B1677164): This tetracyclic antidepressant also exhibits potent antagonism of 5-HT2C and H1 receptors, sharing a similar mechanistic basis with this compound.[11]
-
Megestrol (B1676162) Acetate (B1210297): A synthetic progestin, megestrol acetate's mechanism is not fully elucidated but is thought to involve the modulation of neuropeptide Y (NPY) in the hypothalamus and inhibition of pro-inflammatory cytokines that contribute to cachexia.[12]
-
Dronabinol (B3416174): A synthetic cannabinoid, dronabinol stimulates appetite through the activation of cannabinoid receptors (CB1) in the central nervous system, which are known to play a role in modulating food intake and reward pathways.[13][14]
-
Ghrelin Agonists: Ghrelin, the "hunger hormone," stimulates appetite by activating the growth hormone secretagogue receptor (GHS-R), leading to the activation of orexigenic neurons, including those producing NPY and agouti-related peptide (AgRP).[15][16][17]
Signaling Pathways in Appetite Regulation
The central regulation of appetite is a complex interplay of various signaling pathways. Understanding these pathways is critical to comprehending the action of different appetite stimulants.
Head-to-Head Clinical Efficacy
Direct comparative studies provide the most robust evidence for differentiating the efficacy of these agents.
This compound vs. Megestrol Acetate
A randomized trial in HIV-infected patients with weight loss showed that both megestrol acetate and this compound led to moderate weight gain and an increase in energy intake of just over 500 kcal.[18] However, megestrol acetate is generally considered more effective, particularly in the context of cancer-related cachexia.[12] The American Society of Clinical Oncology (ASCO) guidelines note insufficient evidence to recommend this compound for cancer cachexia, while megestrol acetate has more robust supporting data.[12]
| Parameter | This compound | Megestrol Acetate | Placebo | Reference |
| Average Weight Gain (kg) in Cancer-Related Cachexia (Children) | 2.6 | 2.5 (in CH non-responders) | - | [19][20] |
| Mean Change in Weight-for-Age z-score | 0.35 (p=0.001) | - | - | [19][20] |
| Likelihood of Appetite Improvement vs. Placebo (Cancer) | - | 2.57 times more likely | - | [12] |
| Likelihood of Weight Gain vs. Placebo (Cancer) | - | 1.55 times more likely | - | [12] |
This compound vs. Mirtazapine
A study comparing this compound and mirtazapine for post-operative appetite stimulation in rabbits found that this compound led to a statistically significant increase in cumulative feed consumption compared to a placebo (p=0.017).[21][22] While the difference between the this compound and mirtazapine groups did not reach statistical significance (p=0.056), this compound demonstrated a more pronounced and potent effect.[21][22]
| Treatment Group | Cumulative Feed Consumption (Arbitrary Units) | p-value vs. Placebo | p-value vs. Mirtazapine | Reference |
| This compound | Higher | 0.017 | 0.056 | [21][22] |
| Mirtazapine | Moderate Increase | - | - | [21][22] |
| Placebo | Lower | - | - | [21][22] |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below are detailed methodologies from key comparative studies.
Protocol 1: Comparative Efficacy of this compound and Megestrol Acetate in Children with Cancer-Related Cachexia
-
Study Design: A prospective, open-label, single-arm trial with a crossover component for non-responders.[19][20]
-
Participants: 70 children with cancer-related cachexia.[19][20]
-
Intervention: All participants initially received this compound hydrochloride (CH). Response was evaluated after 4 weeks. Non-responders were offered megestrol acetate (MA).[19][20]
-
Primary Outcome Measures: Change in weight and weight-for-age z-score after 4 weeks of treatment.[19][20]
-
Data Collection: Weight measurements, prealbumin, and serum leptin levels were collected at baseline and follow-up visits.[19][20]
Protocol 2: Comparative Evaluation of this compound and Mirtazapine in a Post-Surgical Rabbit Model
-
Study Design: A randomized, placebo-controlled trial.[21][22]
-
Subjects: Sixty healthy female rabbits undergoing ovariohysterectomy (OHE).[21][22]
-
Intervention: Rabbits were randomly assigned to one of three oral treatment groups post-surgery: this compound (5 mg/kg), mirtazapine (1.88 mg/kg), or a placebo.[21]
-
Primary Outcome Measure: Cumulative feed consumption, meticulously monitored.[21][22]
-
Statistical Analysis: Data were statistically analyzed to compare feed intake between the groups.[21][22]
Safety and Side Effect Profiles
The choice of an appetite stimulant is also heavily influenced by its safety profile.
| Drug | Common Side Effects | Serious Adverse Events | Reference |
| This compound | Drowsiness, dry mouth, confusion, ataxia.[23][24] | Minimal, generally well-tolerated.[25] | [23][24][25] |
| Mirtazapine | Sedation, dry mouth, constipation, increased cholesterol.[11] | - | [11] |
| Megestrol Acetate | Impotence, fluid retention.[18] | Thromboembolic events, adrenal suppression, increased mortality risk.[12] | [12][18] |
| Dronabinol | Psychoactive effects (e.g., dizziness, euphoria, paranoia).[13] | - | [13] |
Conclusion and Future Directions
This compound is a safe and effective appetite stimulant for various patient populations, with its efficacy being particularly notable in non-malignant conditions.[26] In head-to-head comparisons, it demonstrates comparable or slightly superior efficacy to mirtazapine in certain contexts, though it may be less potent than megestrol acetate, especially in cancer-related cachexia.[12][21][22] The choice of agent should be individualized based on the underlying cause of appetite loss, the desired magnitude of effect, and the patient's comorbidities and tolerance for potential side effects.
Future research should focus on larger, well-designed, double-blind, randomized controlled trials directly comparing these agents across different patient populations. Furthermore, a deeper understanding of the intricate signaling pathways governing appetite will pave the way for the development of more targeted and effective orexigenic therapies with improved safety profiles.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Frontiers | Serotonin 5-HT2C Receptor Activation Suppresses Binge Intake and the Reinforcing and Motivational Properties of High-Fat Food [frontiersin.org]
- 5. 5-HT(2C) receptor agonists and the control of appetite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serotonin - Wikipedia [en.wikipedia.org]
- 7. Off-Label this compound in Children and Adolescents: Psychiatric Comorbidities, Interacting Variables, Safety, and Risks of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histaminergic regulation of food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. physoc.org [physoc.org]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
- 13. droracle.ai [droracle.ai]
- 14. Access Restricted, But More Awaits! [georestrictions.getlabtest.com]
- 15. Ghrelin: New Molecular Pathways Modulating Appetite and Adiposity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pages.ucsd.edu [pages.ucsd.edu]
- 17. Ghrelin: much more than a hunger hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Megestrol acetate vs this compound in the treatment of weight loss associated with HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effect of this compound hydrochloride (periactin) and megestrol acetate (megace) on weight in children with cancer/treatment-related cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. nemours.elsevierpure.com [nemours.elsevierpure.com]
- 21. liabjournal.com [liabjournal.com]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. A Comparative Study between this compound and Carum Carvi as Appetite Stimulant in Case of Weight Gain – International Journal of Current Science Research and Review [ijcsrr.org]
- 25. Efficacy and Tolerability of this compound in Poor Appetite: A Multicenter, Randomized, Double-blind, Placebo-controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Use of this compound to stimulate appetite and body weight gain: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Comparison of Cyproheptadine and its Metabolites' Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the pharmacological activities of the antihistaminic and antiserotonergic agent, cyproheptadine, and its primary metabolites. This document summarizes key experimental data, offers detailed experimental protocols, and visualizes relevant biological pathways and workflows.
This compound, a first-generation antihistamine, is known for its potent antagonism of histamine (B1213489) H1 and serotonin (B10506) (5-HT) receptors, particularly the 5-HT2 subtype.[1][2] It also exhibits anticholinergic properties by blocking muscarinic receptors.[2][3] The in vivo effects of this compound are not solely attributable to the parent drug, as it is extensively metabolized into several active compounds. The primary metabolites include desmethylthis compound (B50868) (DMCPH), this compound-epoxide (CPH-epoxide), and desmethylthis compound-epoxide (DMCPH-epoxide).[4][5][6] Understanding the in vitro activity of these metabolites is crucial for a comprehensive pharmacological profile of this compound.
Comparative In Vitro Activity Data
The following table summarizes the available quantitative data for the in vitro activities of this compound and its metabolites. While extensive data exists for the parent compound, quantitative receptor binding or functional data for the metabolites are limited in the public domain.
| Compound | Target | Assay Type | Value | Species/System | Reference |
| This compound | 5-HT2A Receptor | Binding Affinity (pKi) | 8.80 ± 0.11 | Rat Cerebral Cortex | [7][8] |
| 5-HT2B Receptor | Functional Antagonism (pA2) | 9.14 ± 0.25 | Rat Stomach Fundus | [7][8] | |
| 5-HT2C Receptor | Binding Affinity (pKi) | 8.71 ± 0.08 | Pig Choroidal Plexus | [7][8] | |
| Muscarinic M1 Receptor | Functional Antagonism (pA2) | 7.99 - 8.02 | Rabbit Vas Deferens | [3][9] | |
| Muscarinic M2 Receptor | Functional Antagonism (pA2) | 7.99 - 8.02 | Rabbit Vas Deferens | [3][9] | |
| Muscarinic M3 Receptor | Functional Antagonism (pA2) | 7.99 - 8.02 | Guinea-pig Ileum | [3][9] | |
| Desmethylthis compound (DMCPH) | (Pro)insulin Synthesis | Inhibition | ~10x more potent than this compound | Isolated Rat Pancreatic Islets | [4] |
| Glucose-Stimulated Insulin (B600854) Secretion | Inhibition | Less potent than this compound | Isolated Rat Pancreatic Islets | [4] | |
| This compound-epoxide (CPH-epoxide) | (Pro)insulin Synthesis | Inhibition | ~4x more potent than this compound | Isolated Rat Pancreatic Islets | [4] |
| Glucose-Stimulated Insulin Secretion | Inhibition | Less potent than this compound | Isolated Rat Pancreatic Islets | [4] | |
| Desmethylthis compound-epoxide (DMCPH-epoxide) | (Pro)insulin Synthesis | Inhibition | ~22x more potent than this compound | Isolated Rat Pancreatic Islets | [4] |
| Glucose-Stimulated Insulin Secretion | Inhibition | Less potent than this compound | Isolated Rat Pancreatic Islets | [4] |
Signaling Pathways and Metabolism
The pharmacological effects of this compound and its metabolites are mediated through their interaction with various G-protein coupled receptors (GPCRs). The following diagrams illustrate the metabolic pathway of this compound and the general signaling cascades associated with the receptors it targets.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the activity of this compound and its metabolites.
Radioligand Binding Assay for Serotonin 5-HT2A Receptor
This assay determines the binding affinity (Ki) of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.
Workflow:
Detailed Steps:
-
Membrane Preparation:
-
Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by ultracentrifugation.
-
Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the radioligand (e.g., [3H]-ketanserin) at a concentration near its Kd, and varying concentrations of the test compound (this compound or its metabolites).
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM ketanserin).
-
-
Filtration and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets
This functional assay measures the effect of test compounds on glucose-stimulated insulin secretion (GSIS) from isolated pancreatic islets.[3][4][7]
Workflow:
Detailed Steps:
-
Islet Isolation:
-
Isolate pancreatic islets from rodents (e.g., rats or mice) by collagenase digestion of the pancreas followed by purification using a density gradient.
-
Culture the isolated islets overnight to allow for recovery.
-
-
Insulin Secretion Assay:
-
Hand-pick islets of similar size and place them in multi-well plates (e.g., 24-well plates) with a specific number of islets per well (e.g., 10-15 islets).
-
Pre-incubate the islets in a Krebs-Ringer bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.8 mM) for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Remove the pre-incubation buffer and add fresh KRB buffer with either low (basal) or high (stimulatory, e.g., 16.7 mM) glucose concentrations.
-
For testing the compounds, add this compound or its metabolites at various concentrations to both the low and high glucose conditions.
-
Incubate the islets for a defined period (e.g., 60 minutes) at 37°C.
-
-
Insulin Quantification:
-
After incubation, carefully collect the supernatant from each well.
-
Measure the concentration of insulin in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.
-
-
Data Analysis:
-
Normalize the insulin secretion data to the number of islets or total protein content.
-
Compare the amount of insulin secreted in the presence of the test compound to the control (vehicle-treated) condition at both low and high glucose concentrations to determine the inhibitory or stimulatory effect of the compound.
-
Conclusion
This guide provides a comparative overview of the in vitro activities of this compound and its major metabolites. The available data indicate that while this compound is a potent antagonist at serotonin and muscarinic receptors, its metabolites exhibit significant, and in some cases more potent, effects on pancreatic beta-cell function, particularly in the inhibition of (pro)insulin synthesis.[4] The lack of comprehensive quantitative data for the metabolites' receptor binding profiles highlights a key area for future research to fully elucidate the overall pharmacological effects of this compound in vivo. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies.
References
- 1. pdspdb.unc.edu [pdspdb.unc.edu]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. surgery.wisc.edu [surgery.wisc.edu]
- 5. benchchem.com [benchchem.com]
- 6. A comparison of the antiserotonin, antihistamine, and anticholinergic activity of this compound with analogues having furan nuclei fused to the 10,11-vinylene bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cyproheptadine's Effects in Fed Versus Fasted States: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known and potential effects of Cyproheptadine when administered in fed versus fasted states. Due to a lack of direct comparative studies in the public domain, this document synthesizes available pharmacokinetic data for the fasted state, outlines a comprehensive experimental protocol to investigate food effects, and discusses the potential pharmacodynamic implications based on the drug's mechanism of action.
Executive Summary
Pharmacokinetic Profile: Fasted State
Quantitative data on the pharmacokinetics of this compound following oral administration in a fasted state has been documented. The table below summarizes key parameters from a study in healthy male volunteers who received an 8 mg oral dose.
| Pharmacokinetic Parameter | Value | Reference |
| Cmax (Peak Plasma Concentration) | 30.0 µg/L | [3] |
| Tmax (Time to Peak Plasma Concentration) | 4 hours | [3] |
| AUC (Area Under the Curve) | 209 µg·hr/L | [3] |
It is important to note that direct comparative data for the fed state is not currently available in published literature. The interaction of this compound with food primarily revolves around its potential to increase nervous system side effects when consumed with alcohol.[4]
Proposed Experimental Protocol: Food-Effect Bioavailability Study
To address the gap in understanding how food affects this compound's bioavailability, a randomized, crossover study is proposed, adhering to the guidelines set forth by the U.S. Food and Drug Administration (FDA) for food-effect bioavailability studies.[5][6]
Objective: To compare the rate and extent of absorption of a single oral dose of this compound in healthy adult subjects under fasted and fed conditions.
Study Design:
-
Design: A single-center, open-label, randomized, two-period, two-sequence crossover study.
-
Population: Healthy adult male and non-pregnant, non-lactating female volunteers, aged 18-45 years.
-
Sample Size: A minimum of 12 subjects to complete the study.[6]
-
Treatment Arms:
-
Treatment A (Fasted): A single oral dose of this compound administered after an overnight fast of at least 10 hours.
-
Treatment B (Fed): A single oral dose of this compound administered 30 minutes after the start of a standardized high-fat, high-calorie meal.[6]
-
-
Washout Period: A washout period of at least 7-10 days between the two treatment periods.
Procedures:
-
Screening: Potential subjects will undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria.
-
Randomization: Eligible subjects will be randomized to one of two treatment sequences (A then B, or B then A).
-
Dosing:
-
Fasted State: Subjects will receive a single oral dose of this compound with 240 mL of water after a 10-hour overnight fast. No food will be allowed for 4 hours post-dose.
-
Fed State: Subjects will consume a standardized high-fat, high-calorie meal (approximately 800-1000 kcal, with 50-65% of calories from fat) within 30 minutes. The this compound dose will be administered with 240 mL of water 30 minutes after the start of the meal.
-
-
Pharmacokinetic Sampling: Venous blood samples will be collected at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).
-
Bioanalytical Method: Plasma concentrations of this compound will be determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The primary pharmacokinetic parameters (Cmax, Tmax, AUC0-t, and AUC0-∞) will be calculated for both fed and fasted conditions.
-
Statistical Analysis: The 90% confidence intervals for the ratio of population geometric means (fed/fasted) for Cmax and AUC will be calculated to determine the presence and magnitude of a food effect.[5]
Pharmacodynamic Considerations: Fed vs. Fasted States
This compound's primary pharmacodynamic effects are mediated through its antagonism of histamine (B1213489) H1 and serotonin (B10506) 5-HT2 receptors.[1][7] These actions are central to its therapeutic effects and potential side effects.
Appetite Stimulation: The appetite-stimulating effect of this compound is attributed to its potent antagonism of 5-HT2C receptors in the hypothalamus.[7][8] Serotonin typically acts to suppress appetite; by blocking this signal, this compound can lead to an increase in appetite and subsequent weight gain.[4]
-
Fasted State: In a fasted state, the baseline drive to eat is already elevated. The administration of this compound could potentially amplify this effect, leading to a more pronounced increase in subjective hunger and caloric intake upon the next meal.
-
Fed State: When administered with food, the immediate effect on appetite may be less apparent as satiety signals are already activated. However, by blocking serotonin's satiety-enhancing effects, this compound could potentially shorten the period of satiety and lead to an earlier return of hunger.
Sedation: As a first-generation antihistamine, this compound readily crosses the blood-brain barrier and antagonizes H1 receptors in the central nervous system, leading to sedation.[9]
-
Fasted State: The sedative effects may be more pronounced when taken on an empty stomach, potentially due to a more rapid initial absorption and higher peak plasma concentrations.
-
Fed State: The presence of food may delay the absorption of this compound, potentially leading to a slower onset and a less intense peak of sedation. However, a high-fat meal could also increase the overall absorption of this lipophilic drug, which might lead to a greater overall sedative effect over the dosing interval.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A comparison of the pharmacokinetics of oral and sublingual this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. fda.gov [fda.gov]
- 6. allucent.com [allucent.com]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. Off-Label this compound in Children and Adolescents: Psychiatric Comorbidities, Interacting Variables, Safety, and Risks of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Cyproheptadine vs. Other H1-Receptor Antagonists: A Comparative Guide to Binding Affinities
For Immediate Release: December 18, 2025
This guide offers a detailed comparison of cyproheptadine's binding affinity for the histamine (B1213489) H1 receptor against a range of other first and second-generation H1-receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of quantitative binding data, detailed experimental protocols for binding assays, and visualizations of the relevant biological pathways and experimental workflows.
Executive Summary
This compound, a first-generation antihistamine, exhibits high affinity for the histamine H1 receptor. However, its binding profile is also characterized by significant affinity for other receptors, notably muscarinic and serotonergic receptors, which contributes to its broader pharmacological effects and side-effect profile. In comparison, second-generation antihistamines generally demonstrate higher selectivity for the H1 receptor with significantly lower affinity for other receptors, leading to a more favorable safety profile with reduced sedative and anticholinergic effects. This guide presents the binding affinity data (Ki values) in a clear, comparative format to facilitate objective assessment.
Data Presentation: H1-Receptor Binding Affinities
The binding affinity of a drug for its receptor is a critical measure of its potency. This is often expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
The following table summarizes the H1-receptor binding affinities for this compound and other selected H1-receptor antagonists, categorized by generation.
| Antagonist | Generation | Chemical Class | H1 Receptor Kᵢ (nM) |
| This compound | First | Piperidine | 0.43 - 3.8 [1][2] |
| Diphenhydramine | First | Ethanolamine | 1.1 - 16[1][3] |
| Chlorpheniramine | First | Alkylamine | 2.0 - 3.2[1][3] |
| Hydroxyzine | First | Piperazine | 2 - 21[1][3][4] |
| Promethazine | First | Phenothiazine | 2.2[1] |
| Doxepin | First | Tricyclic | 0.06[1] |
| Loratadine (B1675096) | Second | Piperidine | 16 - 138 [4][5] |
| Desloratadine | Second | Piperidine | 0.4 - 0.87[4][6][7] |
| Cetirizine (B192768) | Second | Piperazine | 2.5 - 6 [3][4][8][9][10] |
| Levocetirizine (B1674955) | Second | Piperazine | 2 - 3[4][9][11] |
| Fexofenadine | Second | Piperidine | 10 - 175 [4] |
Note: Kᵢ values can vary between studies due to different experimental conditions (e.g., radioligand, tissue source, assay conditions). The data presented represents a range of reported values for comparative purposes.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the experimental context, the following diagrams illustrate the H1-receptor signaling pathway and a typical workflow for a radioligand binding assay used to determine binding affinities.
Caption: Simplified schematic of the histamine H1-receptor signaling pathway.
Caption: General workflow for a competitive radioligand binding assay.
Experimental Protocols
The binding affinity data presented in this guide are primarily derived from in vitro radioligand binding assays. Below is a detailed, generalized protocol for such an assay.
Protocol: Competitive Radioligand Binding Assay for H1 Receptor
1. Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound or other H1-receptor antagonists) for the human H1 receptor.
2. Materials:
-
Biological Material: Cell membranes prepared from a cell line recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A tritiated H1 receptor antagonist, typically [³H]-mepyramine or [³H]-pyrilamine, at a concentration close to its K_d value.
-
Test Compound: The unlabeled H1-receptor antagonist of interest, prepared in a series of dilutions.
-
Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., mianserin (B1677119) or unlabeled mepyramine) to determine the amount of radioligand that binds to non-receptor components.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Scintillation Cocktail and Scintillation Counter.
3. Membrane Preparation:
-
Culture cells expressing the H1 receptor to confluency.
-
Harvest the cells and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
4. Assay Procedure:
-
In a 96-well plate, set up the following incubation mixtures in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.
-
Competition Binding: Cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
5. Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
6. Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
7. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC₅₀: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate Kᵢ: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/K_d)
where:
-
[L] is the concentration of the radioligand.
-
K_d is the dissociation constant of the radioligand for the receptor.
-
Conclusion
The provided data and protocols offer a framework for the comparative analysis of H1-receptor antagonists. This compound demonstrates high potency at the H1 receptor, comparable to or exceeding that of some second-generation antihistamines. However, its broader receptor-binding profile distinguishes it from the more selective second-generation agents. The choice of an appropriate H1-receptor antagonist for research or therapeutic development should consider not only its affinity for the H1 receptor but also its selectivity and potential off-target effects. This guide serves as a valuable resource for making such informed decisions.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. loratadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Desloratadine | CAS#:100643-71-8 | Chemsrc [chemsrc.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Cetirizine - Wikipedia [en.wikipedia.org]
- 9. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. farm.ucl.ac.be [farm.ucl.ac.be]
- 11. Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cyproheptadine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like cyproheptadine is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
Core Principles of this compound Disposal
The fundamental principle governing the disposal of this compound is the avoidance of environmental contamination and adherence to all applicable regulations. This compound hydrochloride is recognized as being toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1] Therefore, it is imperative that it is not discharged into sewers or waterways.[1][2] All waste must be managed in accordance with local, state, and federal regulations.[1][3]
Step-by-Step Disposal Procedures
When disposing of unused or waste this compound, a systematic approach is necessary to ensure safety and compliance. The following procedures outline the recommended steps for proper disposal.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is crucial to wear appropriate personal protective equipment. This includes:
-
Safety goggles with side-shields[4]
-
Protective gloves[4]
-
A lab coat[5]
-
A dust respirator, especially when handling the solid form to avoid dust generation[1][5]
2. For Unused or Expired this compound:
-
Option 1: Authorized Landfill Disposal:
-
Option 2: Professional Waste Disposal Service:
-
Contact a licensed chemical waste disposal company to handle the collection and disposal of the this compound. This is often the most secure and compliant method.
-
Store the waste in a designated, secure area while awaiting pickup. Keep the container tightly closed in a cool, dry, well-ventilated area.[5][6]
-
3. For Spills:
The response to a this compound spill depends on the scale. In all cases, prevent the spillage from entering drains or water courses.[1]
-
Minor Spills:
-
Clean up waste regularly and address abnormal spills immediately.[1]
-
Use dry clean-up procedures to avoid generating dust.[1]
-
Vacuum or sweep up the material. A vacuum cleaner fitted with a HEPA filter is recommended.[1]
-
Place the collected material into a suitable, labeled container for disposal.[1]
-
-
Major Spills:
-
Clear the area of all personnel and move upwind.[1]
-
Alert emergency responders and inform them of the location and nature of the hazard.[1]
-
Wear full-body protective clothing and a breathing apparatus.[1]
-
Contain the spill using sand, earth, or vermiculite.[1]
-
Collect the recoverable product into labeled containers for recycling or disposal.[1]
-
Neutralize and decontaminate the residue.[1]
-
Collect solid residues and seal them in labeled drums for disposal.[1]
-
4. Decontamination:
-
After clean-up operations, decontaminate and launder all protective clothing and equipment before storing and reusing it.[1]
-
Wash the spill area and prevent runoff from entering drains.[1]
General Pharmaceutical Waste Disposal Regulations
It is important to be aware of the broader regulatory landscape for pharmaceutical waste. The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[7] Healthcare facilities and research laboratories are significant generators of this type of waste and must adhere to these regulations.[7] Recent FDA policies have also introduced stricter requirements for the handling and storage of pharmaceutical waste, including a ban on the flushing of hazardous pharmaceutical waste.[8]
For laboratories that may not have access to specialized disposal services, some general guidelines for pharmaceutical disposal in household trash have been provided by the FDA and DEA. However, these are typically for household settings and may not be appropriate for a laboratory context. These guidelines involve mixing the medication with an undesirable substance like coffee grounds or cat litter and placing it in a sealed bag in the trash.[9][10][11] Given the nature of a research environment, professional disposal is the recommended and more compliant option.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. abmole.com [abmole.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. medprodisposal.com [medprodisposal.com]
- 9. curbthecrisis.com [curbthecrisis.com]
- 10. dea.gov [dea.gov]
- 11. fda.gov [fda.gov]
Comprehensive Safety Protocol for Handling Cyproheptadine
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Cyproheptadine. Adherence to these procedural guidelines is critical for ensuring personal safety and minimizing environmental contamination.
Hazard Identification
This compound hydrochloride is classified as a hazardous substance. It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also suspected of damaging fertility or the unborn child.[2] Acute health effects are hazardous in case of skin contact (irritant), eye contact (irritant), ingestion, or inhalation.[4][5]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. Engineering controls, such as local exhaust ventilation and process enclosures, should be the primary method of controlling exposure.[6]
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye/Face Protection | Safety goggles with side-shields or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against dust and splashes.[7] Tightly fitting safety goggles are recommended.[7] |
| Skin Protection | Chemical-impermeable gloves, lab coat, long-sleeved clothing. For large spills, a full suit may be required. | Wear appropriate protective gloves and clothing to prevent skin exposure.[8] Contaminated clothing should be removed immediately and laundered before reuse.[7][9] |
| Respiratory Protection | A NIOSH/MSHA approved dust respirator. | Required when engineering controls are insufficient, if dust is generated, or if exposure limits are exceeded.[4][6][8] For significant exposure, a full-face respirator or a self-contained breathing apparatus (SCBA) should be used.[4][7] |
Quantitative Toxicity Data
The following table summarizes the acute oral toxicity data for this compound Hydrochloride.
| Test Animal | LD50 (Oral) |
| Rat | 295 mg/kg |
| Mouse | 69 mg/kg |
| Guinea Pig | 216 mg/kg |
| Source: Sciencelab.com, 2005[4][5] |
Standard Operating Procedures for Handling
General Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[7][8][9]
-
Avoid all personal contact with the substance.[9]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][6][7]
-
Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area away from heat and ignition sources.[4][5]
Storage:
-
Keep containers in a cool, well-ventilated place, tightly closed.[4][5] Do not store above 24°C (75.2°F).[4][5]
-
Store away from incompatible materials such as oxidizing agents.[8][9]
Emergency Protocols
First Aid Measures:
-
If Inhaled: Move the person to fresh air.[1][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]
-
In Case of Skin Contact: Immediately remove contaminated clothing.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][8] If skin irritation occurs, get medical help.[1][7]
-
In Case of Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[7] Continue rinsing for at least 15 minutes and consult a doctor.[7]
-
If Swallowed: Do NOT induce vomiting.[5] Rinse mouth with water.[7] Never give anything by mouth to an unconscious person and call a physician or Poison Control Center immediately.[6][7]
Spill Response Plan
Evacuate personnel from the spill area and ensure adequate ventilation.[7] Remove all sources of ignition.[7]
Minor Spills:
-
Clean up spills immediately, wearing appropriate PPE.[9]
-
Use dry clean-up procedures and avoid generating dust.[9] You can dampen the material with water to prevent it from becoming airborne.[9]
-
Sweep or vacuum the spilled solid into a suitable container for disposal.[6][9]
-
Clean the contaminated surface thoroughly.[6]
Major Spills:
-
Clear the area of all personnel and move upwind.[9]
-
Alert emergency services, informing them of the hazard's location and nature.[9]
-
Wear full-body protective clothing and a self-contained breathing apparatus.[4][9]
-
Prevent the spillage from entering drains or waterways.[9]
-
Contain the spill with sand, earth, or vermiculite.[9]
-
Collect the material into labeled containers for disposal.[9]
Disposal Plan
All waste, including contaminated materials and empty containers, must be disposed of in accordance with applicable local, state, and federal regulations.[4]
-
Dispose of contents and containers to an approved waste disposal plant.[1][6][8]
-
Do not allow the chemical to enter drains or waterways.[7][9]
-
Leave chemicals in their original containers and do not mix with other waste.
-
Puncture empty containers to prevent re-use before disposing of them at an authorized landfill.[9]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
